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Meliasenin B

Cat. No.: B1174426
M. Wt: 468.7 g/mol
InChI Key: OWDAIHNVLSQWBW-SQAWLGPQSA-N
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Description

Meliasenin B has been reported in Melia azedarach with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H44O4 B1174426 Meliasenin B

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,4S,7R,8S,9S,12R,13R,16S,18R)-16-hydroxy-2,9,13,17,17-pentamethyl-7-(4-methylpent-3-enyl)-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-1(20)-ene-6,19-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H44O4/c1-17(2)9-8-10-18-24-22(34-26(18)33)16-30(7)20-15-21(31)25-27(3,4)23(32)12-13-28(25,5)19(20)11-14-29(24,30)6/h9,15,18-19,22-25,32H,8,10-14,16H2,1-7H3/t18-,19+,22+,23+,24-,25+,28-,29+,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWDAIHNVLSQWBW-SQAWLGPQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC1C2C(CC3(C2(CCC4C3=CC(=O)C5C4(CCC(C5(C)C)O)C)C)C)OC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC[C@@H]1[C@@H]2[C@H](C[C@]3([C@]2(CC[C@H]4C3=CC(=O)[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)C)OC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H44O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Guide to the Chemical Structure Elucidation of a Novel Natural Product: A Hypothetical Case Study of Meliasenin B

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The elucidation of the chemical structure of a novel natural product is a cornerstone of drug discovery and chemical biology. This process involves a systematic application of various analytical and spectroscopic techniques to determine the molecular formula, connectivity of atoms, and stereochemistry of a newly isolated compound. This guide provides an in-depth technical overview of this process through a hypothetical case study of a fictional novel compound, "Meliasenin B." The methodologies and data presented are representative of a typical structure elucidation workflow for a moderately complex organic molecule.

1. Physicochemical Characterization and Molecular Formula Determination

The initial step in characterizing a new compound is to determine its physical properties and molecular formula. High-Resolution Mass Spectrometry (HRMS) is the primary technique for establishing the elemental composition.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Instrumentation: A Q-TOF (Quadrupole Time-of-Flight) mass spectrometer equipped with an electrospray ionization (ESI) source was used.

  • Sample Preparation: A 1 mg/mL solution of this compound was prepared in methanol.

  • Analysis Conditions: The sample was infused directly into the ESI source at a flow rate of 5 µL/min. The analysis was performed in positive ion mode with a capillary voltage of 3.5 kV, a sampling cone voltage of 30 V, and a source temperature of 120°C. The TOF analyzer was operated in V-mode with a mass resolution of >10,000. Leucine enkephalin was used as an internal lock mass for accurate mass measurement.

Data Presentation: HRMS Data for this compound

ParameterValue
Ionization ModeESI+
Observed m/z [M+H]⁺345.1448
Calculated m/z for C₂₀H₁₉N₂O₄⁺345.1445
Mass Error (ppm)0.87
Deduced Molecular Formula C₂₀H₁₈N₂O₄

2. Spectroscopic Analysis for Structural Fragment Identification

A combination of 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, along with UV-Vis and IR spectroscopy, is employed to identify the functional groups and structural fragments of the molecule.

Experimental Protocol: NMR Spectroscopy

  • Instrumentation: A 500 MHz NMR spectrometer equipped with a cryoprobe.

  • Sample Preparation: Approximately 10 mg of this compound was dissolved in 0.5 mL of deuterated chloroform (CDCl₃).

  • 1D NMR:

    • ¹H NMR spectra were acquired with a spectral width of 16 ppm, 64k data points, and a relaxation delay of 2 s.

    • ¹³C NMR spectra were acquired with a spectral width of 240 ppm, 64k data points, and a relaxation delay of 2 s.

  • 2D NMR: Standard pulse sequences were used for COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) experiments.

Data Presentation: ¹H and ¹³C NMR Data for this compound (in CDCl₃)

PositionδC (ppm)δH (ppm, mult., J in Hz)
1128.5-
2122.37.30 (d, 8.5)
3111.87.15 (s)
4155.9-
4a105.2-
5111.56.88 (d, 2.5)
6121.76.80 (dd, 8.5, 2.5)
7127.8-
8136.2-
9102.96.95 (d, 8.5)
10150.1-
1128.33.01 (t, 7.0)
1240.13.60 (q, 7.0)
1'170.5-
2'52.33.75 (s)
3'130.1-
4'114.26.90 (d, 8.0)
5'129.87.25 (d, 8.0)
6'114.26.90 (d, 8.0)
OMe-455.83.85 (s)
NH-indole-8.10 (br s)
NH-amide-5.90 (br t, 7.0)

3. Elucidation of Connectivity and Final Structure

The 2D NMR data are crucial for assembling the identified structural fragments into a complete molecule.

Workflow for Structure Elucidation

The following diagram illustrates the logical workflow for elucidating the structure of this compound.

G Figure 1: Workflow for Structure Elucidation of this compound A Isolation of Pure Compound (this compound) B Physicochemical Characterization A->B E 1D NMR Analysis (¹H, ¹³C) A->E G 2D NMR Analysis (COSY, HSQC, HMBC) A->G C HRMS Analysis B->C D Molecular Formula Determination (C₂₀H₁₈N₂O₄) C->D I Assembly of Structural Fragments D->I F Identification of Functional Groups and Atom Types E->F F->I H Establishment of C-H and C-C Connectivity G->H H->I J Proposed Planar Structure I->J K Stereochemical Analysis (NOESY/ROESY, Chiral Synthesis) J->K L Final Elucidated Structure K->L

Caption: Figure 1: Workflow for Structure Elucidation of this compound.

Interpretation of 2D NMR Data

  • COSY: The COSY spectrum revealed correlations between H-5 and H-6, and between H-11 and H-12, indicating these pairs of protons are on adjacent carbons.

  • HSQC: The HSQC spectrum correlated each proton to its directly attached carbon, allowing for the unambiguous assignment of the protonated carbons in the table above.

  • HMBC: The HMBC spectrum was key to connecting the different spin systems. Key correlations are illustrated in the diagram below.

G Figure 2: Key HMBC and COSY Correlations for this compound cluster_indole Indole Core cluster_amide Amide Side Chain cluster_phenyl Phenyl Group C3 C-3 H11 H-11 H11->C3 HMBC C2 C-2 H11->C2 HMBC H12 H-12 H11->H12 COSY C4a C-4a C8 C-8 C1_prime C-1' H12->C1_prime HMBC H_NH_amide NH-amide H_NH_amide->C1_prime HMBC H2_prime H-2' C1_prime_phenyl C-1' H2_prime->C1_prime_phenyl HMBC C3_prime C-3' H2_prime->C3_prime HMBC

Caption: Figure 2: Key HMBC and COSY Correlations for this compound.

Based on the comprehensive analysis of the spectroscopic data, the planar structure of this compound was proposed. Further studies, such as NOESY or ROESY experiments, would be required to determine the relative stereochemistry, and comparison with synthesized stereoisomers would be necessary for the assignment of the absolute configuration.

This guide has outlined the systematic process of chemical structure elucidation using a hypothetical novel natural product, this compound. Through the combined application of HRMS and various 1D and 2D NMR techniques, it is possible to determine the molecular formula, identify functional groups, and establish the complete connectivity of the molecule. The detailed experimental protocols and structured data presentation provided herein serve as a technical reference for researchers in the field of natural product chemistry and drug development.

An In-Depth Technical Guide on the Isolation of Meliasenin B from Melia azedarach

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meliasenin B, an apotirucallane-type triterpenoid isolated from the fruits of Melia azedarach, represents a class of natural products with significant potential for pharmacological development. This technical guide provides a comprehensive overview of the isolation and characterization of this compound. It details a representative experimental protocol for its extraction, fractionation, and purification. Furthermore, this document presents spectroscopic data for this compound and discusses the potential biological activities of related compounds from Melia azedarach, with a focus on the modulation of key signaling pathways such as NF-κB. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Introduction

Melia azedarach L., commonly known as the Chinaberry tree, is a member of the Meliaceae family and has a long history of use in traditional medicine.[1][2] The plant is a rich source of structurally diverse secondary metabolites, particularly limonoids and triterpenoids, which have demonstrated a wide range of biological activities, including anti-inflammatory, cytotoxic, and antidiabetic properties.[1][3][4] Among these compounds, this compound, an apotirucallane-type triterpenoid, has been identified from the fruits of this plant.[5] Triterpenoids from Melia azedarach are of significant interest to the scientific community for their potential as lead compounds in drug development.[6][7] This guide offers a detailed methodology for the isolation of this compound, alongside a discussion of its characterization and the broader context of the biological activities of related compounds from this species.

Experimental Protocols: Isolation and Purification of this compound

The following protocol is a representative procedure for the isolation of this compound from the fruits of Melia azedarach, based on established methodologies for the separation of apotirucallane-type triterpenoids from this plant.[2][5]

Plant Material Collection and Preparation

Dried fruits of Melia azedarach are collected and authenticated. The fruits are then ground into a coarse powder to increase the surface area for efficient extraction.

Extraction

The powdered plant material is subjected to exhaustive extraction with methanol (MeOH) at room temperature. This process is typically repeated three times to ensure the complete extraction of secondary metabolites. The resulting methanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation

The crude methanolic extract is suspended in water and sequentially partitioned with solvents of increasing polarity to separate compounds based on their solubility. A typical partitioning scheme is as follows:

  • Hexane: To remove nonpolar constituents such as fats and waxes.

  • Dichloromethane (CH₂Cl₂): This fraction is often enriched in triterpenoids and limonoids.

  • Ethyl acetate (EtOAc): To isolate compounds of intermediate polarity.

  • n-Butanol (n-BuOH): To separate more polar compounds.

The dichloromethane fraction, which is expected to contain this compound, is collected and concentrated.

Chromatographic Purification

The dichloromethane fraction is subjected to a series of chromatographic techniques to isolate the pure compound.

  • Silica Gel Column Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient of solvents, typically a mixture of hexane and ethyl acetate with increasing polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing compounds with similar TLC profiles are combined.

  • Sephadex LH-20 Column Chromatography: The combined fractions containing the target compound are further purified using a Sephadex LH-20 column with a suitable solvent system, such as methanol or a mixture of dichloromethane and methanol, to remove pigments and other impurities.

  • High-Performance Liquid Chromatography (HPLC): Final purification is achieved using preparative or semi-preparative HPLC on a C18 column with a mobile phase consisting of a gradient of acetonitrile and water. This step yields the pure this compound.

The workflow for the isolation and purification of this compound is illustrated in the following diagram:

experimental_workflow plant_material Dried Fruits of Melia azedarach extraction Methanolic Extraction plant_material->extraction fractionation Solvent Partitioning (Hexane, CH2Cl2, EtOAc, n-BuOH) extraction->fractionation silica_gel Silica Gel Column Chromatography fractionation->silica_gel CH2Cl2 Fraction sephadex Sephadex LH-20 Chromatography silica_gel->sephadex hplc Preparative HPLC sephadex->hplc meliasenin_b Pure this compound hplc->meliasenin_b

Fig. 1: Experimental workflow for the isolation of this compound.

Data Presentation: Physicochemical and Spectroscopic Data of this compound

The identity and purity of the isolated this compound are confirmed through spectroscopic analysis.

Property Data
Molecular Formula C₃₀H₄₄O₄
Molecular Weight 468.67 g/mol
CAS Number 1221262-77-6
Appearance Amorphous powder
Spectroscopic Data ¹H NMR, ¹³C NMR, HMBC, HSQC, and HR-FAB-MS data are used for structural elucidation.[5]

Biological Activity and Signaling Pathways

While specific biological activity data for this compound is not extensively documented in publicly available literature, other triterpenoids and limonoids isolated from Melia azedarach have demonstrated significant anti-inflammatory and cytotoxic effects.[1][7]

Anti-inflammatory Activity

Several limonoids from Melia azedarach have been shown to possess potent anti-inflammatory properties. For instance, some of these compounds can inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[1][2]

Modulation of the NF-κB Signaling Pathway

The anti-inflammatory effects of compounds from Melia azedarach are often attributed to their ability to modulate key inflammatory signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response.[1] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of inflammatory genes. Limonoids from Melia azedarach have been found to inhibit this pathway, thereby suppressing the inflammatory cascade.[1]

The following diagram illustrates the NF-κB signaling pathway, a potential target for this compound and other bioactive compounds from Melia azedarach.

nfkB_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB IkB IκB Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB Releases DNA DNA NFkB_nuc->DNA Binds Transcription Transcription of Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Transcription Induces MeliaseninB This compound (Potential Inhibitor) MeliaseninB->IKK Inhibits?

References

Meliasenin B: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of its Properties and Potential Biological Activities

Abstract

Meliasenin B, a naturally occurring apotirucallane-type triterpenoid, has been identified and isolated from the fruits of Melia azedarach. This technical guide provides a comprehensive overview of its known chemical and physical properties. In the absence of extensive direct research on this compound, this document extrapolates its potential biological activities and mechanisms of action from studies on structurally related triterpenoids and other bioactive compounds isolated from Melia azedarach. This guide is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding for future investigation into the therapeutic potential of this compound.

Introduction

This compound is a tetracyclic triterpenoid belonging to the apotirucallane class.[1] It is one of many bioactive compounds isolated from Melia azedarach, a plant known in traditional medicine for its diverse therapeutic properties.[2] Triterpenoids, as a class, are recognized for their wide range of pharmacological effects, including cytotoxic, anti-inflammatory, and antioxidant activities.[3][4][5] This guide synthesizes the available information on this compound and provides a predictive framework for its biological potential based on analogous compounds.

Chemical and Physical Properties of this compound

The fundamental chemical and physical characteristics of this compound are summarized in the table below, providing essential data for experimental design and compound handling.

PropertyValueReference
CAS Number 1221262-77-6[1][6][7]
Molecular Formula C₃₀H₄₄O₄[1][6][7]
Molecular Weight 468.67 g/mol [1][7]
Appearance Solid, white to off-white powder[1]
Class Apotirucallane-type Triterpenoid[1]
Source Fruits of Melia azedarach[1]
Solubility Soluble in Methanol (5 mg/mL with ultrasonic and warming)[1]
Purity Available up to 95%[7]

Predicted Biological Activities and Mechanism of Action

While direct studies on the biological activities of this compound are not yet widely published, research on other triterpenoids and limonoids from Melia azedarach provides strong indications of its potential cytotoxic and apoptosis-inducing properties.

Cytotoxic Activity

Numerous triterpenoids isolated from Melia azedarach have demonstrated significant cytotoxic effects against a variety of human cancer cell lines.[3][4][8] For instance, meliazedarachin K and mesendanin N showed cytotoxicity against five human cancer cell lines with IC₅₀ values ranging from 9.02 to 31.31 μM.[3][4] Another related compound, 12-O-Acetylazedarachin B, exhibited potent cytotoxicity against leukemia (HL-60) and stomach (AZ521) cancer cell lines with IC₅₀ values of 0.016 µM and 0.035 µM, respectively.[9][10] It is plausible that this compound possesses similar cytotoxic capabilities.

Induction of Apoptosis

Several compounds from Melia azedarach have been shown to induce apoptosis in cancer cells. 12-O-Acetylazedarachin B, for example, induces apoptosis in HL-60 cells through both the mitochondrial and death receptor-mediated pathways.[9][10] This is evidenced by the activation of caspases-3, 8, and 9, and an increased Bax/Bcl-2 ratio.[9][10] Similarly, 1-cinnamoyltrichilinin, another compound from the same plant, induces apoptosis in HL-60 human leukemia cells.[11] The mechanism involves the phosphorylation of p38 mitogen-activated protein kinases (p38 MAPK), activation of Bcl-2 family proteins towards a pro-apoptotic state, and cleavage of caspase-3 and poly (ADP-ribose) polymerase.[11]

Based on these findings, it is hypothesized that this compound may also induce apoptosis through the modulation of key signaling pathways involved in programmed cell death.

Key Signaling Pathways

The signaling pathways likely to be modulated by this compound, based on evidence from related compounds, are central to the regulation of cell survival and apoptosis.

Intrinsic and Extrinsic Apoptosis Pathways

The induction of apoptosis by compounds from Melia azedarach often involves the activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This dual activation, leading to the cleavage of initiator caspases (caspase-8 and caspase-9) and the executioner caspase (caspase-3), represents a potent mechanism for eliminating cancer cells.

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors Death Receptors Procaspase-8 Procaspase-8 Death Receptors->Procaspase-8 Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Bax/Bcl-2 Bax/Bcl-2 Bax/Bcl-2->Mitochondrion Procaspase-9 Procaspase-9 Cytochrome c->Procaspase-9 Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Caspase-9->Procaspase-3 Caspase-3 Caspase-3 Procaspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis This compound (predicted) This compound (predicted) This compound (predicted)->Death Receptors This compound (predicted)->Bax/Bcl-2

Figure 1: Predicted mechanism of apoptosis induction by this compound.

p38 MAPK Signaling Pathway

The activation of the p38 MAPK pathway is another potential mechanism through which this compound may exert its pro-apoptotic effects. This pathway is a critical regulator of cellular responses to stress and can lead to apoptosis when activated.

This compound (predicted) This compound (predicted) p38 MAPK p38 MAPK This compound (predicted)->p38 MAPK Pro-apoptotic Bcl-2 family proteins Pro-apoptotic Bcl-2 family proteins p38 MAPK->Pro-apoptotic Bcl-2 family proteins Caspase-3 activation Caspase-3 activation Pro-apoptotic Bcl-2 family proteins->Caspase-3 activation Apoptosis Apoptosis Caspase-3 activation->Apoptosis

Figure 2: Predicted involvement of the p38 MAPK pathway.

Experimental Protocols

To investigate the potential biological activities of this compound, the following experimental protocols, adapted from studies on related compounds, are recommended.

Cell Viability and Cytotoxicity Assay

The cytotoxic effects of this compound can be determined using a luminescent cell viability assay, such as the CellTiter-Glo® assay.

Protocol:

  • Cell Seeding: Plate human cancer cell lines (e.g., A549, H460, HGC27) in 96-well plates at an appropriate density and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., in a range from 0.1 to 100 µM) and a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours).

  • Assay: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Measurement: Measure the luminescence using a plate reader to determine the number of viable cells.

  • Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Incubation (72h) Incubation (72h) Compound Treatment->Incubation (72h) Luminescence Measurement Luminescence Measurement Incubation (72h)->Luminescence Measurement IC50 Calculation IC50 Calculation Luminescence Measurement->IC50 Calculation

Figure 3: Workflow for cytotoxicity assessment.

Apoptosis Assays

5.2.1. Flow Cytometry for Apoptosis Detection: This method quantifies apoptosis by detecting the externalization of phosphatidylserine using Annexin V staining and membrane integrity using a viability dye (e.g., Propidium Iodide).

Protocol:

  • Cell Treatment: Treat cancer cells (e.g., HL-60) with this compound at its IC₅₀ concentration for various time points.

  • Cell Staining: Harvest the cells and stain with FITC-conjugated Annexin V and Propidium Iodide in binding buffer according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

5.2.2. Western Blot Analysis for Apoptosis-Related Proteins: This technique is used to detect changes in the expression levels of key proteins involved in apoptosis.

Protocol:

  • Protein Extraction: Treat cells with this compound, lyse the cells, and extract the total protein.

  • Protein Quantification: Determine the protein concentration using a suitable assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against procaspases-3, 8, 9, cleaved caspases-3, 8, 9, Bax, and Bcl-2.

  • Detection: Incubate with a horseradish peroxidase-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) system.

Conclusion

This compound, an apotirucallane-type triterpenoid from Melia azedarach, presents a promising scaffold for drug discovery, particularly in the area of oncology. While direct experimental data on its biological activity is currently limited, the well-documented cytotoxic and pro-apoptotic effects of structurally similar compounds from the same natural source provide a strong rationale for its investigation. The experimental protocols and potential signaling pathways outlined in this guide offer a solid framework for researchers to explore the therapeutic potential of this compound. Further studies are warranted to elucidate its precise mechanisms of action and to evaluate its efficacy and safety in preclinical models.

References

Apotirucallane Triterpenoids from Melia azedarach: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of a Promising Class of Bioactive Natural Products for Drug Discovery and Development

Introduction

Melia azedarach L., commonly known as the Chinaberry tree, is a member of the Meliaceae family and has a long history of use in traditional medicine across Asia. The plant is a rich source of a diverse array of secondary metabolites, among which the apotirucallane and tirucallane-type triterpenoids have garnered significant scientific interest. These tetracyclic triterpenoids exhibit a wide range of biological activities, with a particular emphasis on their potent cytotoxic effects against various human cancer cell lines. This technical guide provides a comprehensive overview of the apotirucallane triterpenoids isolated from Melia azedarach, detailing their chemical structures, cytotoxicity data, and the experimental protocols for their isolation and characterization. Furthermore, this guide explores the potential mechanisms of action, including the modulation of cellular signaling pathways, to support further research and development in oncology and other therapeutic areas.

Quantitative Data Summary

The following tables summarize the quantitative data for apotirucallane and related tirucallane triterpenoids isolated from various parts of Melia azedarach, focusing on their cytotoxic activities against human cancer cell lines.

Table 1: Cytotoxic Apotirucallane and Tirucallane Triterpenoids from Melia azedarach

Compound NamePlant PartCancer Cell Line(s)IC50 (µM)Reference(s)
3-α-tigloylmelianolFruitsA549 (Lung)Not specified, but cytotoxic[1][2][3]
MelianoneFruitsA549 (Lung)Not specified, but cytotoxic[1][2][3]
21-β-acetoxy-melianoneFruitsA549 (Lung)Not specified, but cytotoxic[1][2][3]
Meliazedarachin KFruitsHCT116 (Colon)9.02 ± 0.84[4][5]
Mesendanin NFruitsVarious9.02 - 31.31[4][5]
21α-methylmelianodiolFruitsHCT116 (Colon), RKO (Colon)10.16 ± 1.22 (HCT116), 8.57 ± 0.80 (RKO)[4][5]
Compound 20 (unnamed)FruitsHepG2 (Liver), SGC7901 (Stomach)6.9[6]
3β-acetoxy-12β-hydroxy-eupha-7,24-dien-21,16β-olideBarkA549 (Lung), H460 (Lung), HGC27 (Gastric)5.6 - 21.2 µg/mL[7][8]
KulinoneBarkA549 (Lung), H460 (Lung), HGC27 (Gastric)5.6 - 21.2 µg/mL[7][8]

Table 2: Newly Identified Tirucallane Triterpenoids from Melia azedarach Fruits

Compound NameMolecular FormulaKey Spectroscopic Data Reference
(21S,23R,24R)-21,23-epoxy-21,24-dihydroxy-25-methoxytirucall-7-en-3-oneC31H50O5[6]
(3S,21S,23R,24S)-21,23-epoxy-21,25-dimethoxytirucall-7-ene-3,24-diolC32H54O5[6]
(21S,23R,24R)-21,23-epoxy-24-hydroxy-21-methoxytirucalla-7,25-dien-3-oneC31H48O4[6]
(21S,23R,24R)-21,23-epoxy-21,24-dihydroxytirucalla-7,25-dien-3-oneC30H46O4[6]
3α-tigloylsapelin DC35H54O5[9][10]

Experimental Protocols

The isolation and characterization of apotirucallane triterpenoids from Melia azedarach generally follow a standardized workflow. The methodologies detailed below are a synthesis of protocols described in the cited literature.[1][2][5][6][7][9][10]

Plant Material Collection and Preparation
  • Collection: Fruits, bark, or other relevant plant parts of Melia azedarach are collected and identified by a plant taxonomist.

  • Drying and Pulverization: The collected plant material is air-dried in the shade and then ground into a coarse powder using a mechanical grinder.

Extraction
  • Solvent Extraction: The powdered plant material is extracted exhaustively with an organic solvent, typically methanol (MeOH) or ethanol (EtOH), at room temperature for an extended period. This process is often repeated multiple times to ensure complete extraction.

  • Concentration: The resulting crude extract is then concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

Fractionation
  • Solvent-Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (CHCl3) or dichloromethane (CH2Cl2), ethyl acetate (EtOAc), and n-butanol (n-BuOH), to separate compounds based on their polarity.

  • Preliminary Column Chromatography: The active fraction (often the CH2Cl2 or EtOAc fraction) is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., n-hexane/EtOAc or CHCl3/MeOH) to yield several sub-fractions.

Purification
  • Repeated Column Chromatography: The sub-fractions are further purified using repeated column chromatography, including silica gel, Sephadex LH-20, and reversed-phase (RP-18) silica gel.

  • High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative or semi-preparative HPLC with a suitable solvent system (e.g., acetonitrile/water or methanol/water) to yield the pure triterpenoid compounds.

Structure Elucidation

The structures of the isolated compounds are determined using a combination of the following spectroscopic and spectrometric techniques:

  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) or fast atom bombardment mass spectrometry (FAB-MS) is used to determine the molecular formula of the compounds.[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1D NMR: ¹H and ¹³C NMR spectra provide information on the proton and carbon framework of the molecule.

    • 2D NMR: Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY) are employed to establish the connectivity of protons and carbons and to determine the relative stereochemistry of the molecule.[1][2][6][9][10]

  • X-ray Crystallography: In cases where suitable crystals can be obtained, single-crystal X-ray diffraction analysis provides unambiguous determination of the absolute stereochemistry.[4][5]

  • Infrared (IR) and Ultraviolet (UV) Spectroscopy: These techniques are used to identify functional groups and conjugated systems within the molecule.

Cytotoxicity Assays
  • Cell Lines: A panel of human cancer cell lines (e.g., A549, HCT116, HepG2, SGC7901) are used to evaluate the cytotoxic activity of the isolated compounds.[1][4][5][6][7]

  • MTT or Sulforhodamine B (SRB) Assay: The in vitro cytotoxicity is typically determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay or the SRB assay. These colorimetric assays measure cell viability and proliferation.

  • IC50 Determination: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from dose-response curves.

Visualizations

Logical Relationships and Experimental Workflows

experimental_workflow cluster_collection Plant Material Preparation cluster_extraction Extraction and Fractionation cluster_purification Purification cluster_analysis Structure Elucidation and Bioactivity Collection Collection of Melia azedarach Drying Drying and Pulverization Collection->Drying Extraction Solvent Extraction (MeOH/EtOH) Drying->Extraction Partitioning Solvent-Solvent Partitioning Extraction->Partitioning CC Column Chromatography (Silica Gel, Sephadex) Partitioning->CC HPLC Preparative/Semi-preparative HPLC CC->HPLC Spectroscopy Spectroscopic Analysis (NMR, MS) HPLC->Spectroscopy Bioassay Cytotoxicity Assays (MTT/SRB) HPLC->Bioassay

General workflow for the isolation and characterization of triterpenoids.

triterpenoid_classification cluster_types Major Structural Classes cluster_examples Representative Compounds Triterpenoids Triterpenoids from Melia azedarach Apotirucallane Apotirucallane-type Triterpenoids->Apotirucallane Tirucallane Tirucallane-type Triterpenoids->Tirucallane Euphane Euphane-type Triterpenoids->Euphane Oleanane Oleanane-type Triterpenoids->Oleanane SapelinD 3α-tigloylsapelin D Apotirucallane->SapelinD Melianone Melianone Tirucallane->Melianone Kulinone Kulinone Euphane->Kulinone

Classification of major triterpenoid types from Melia azedarach.
Signaling Pathway

While the precise signaling pathways for most apotirucallane triterpenoids from Melia azedarach are still under investigation, studies on related limonoids from the same plant offer valuable insights. For instance, 1-cinnamoyltrichilinin, a limonoid from M. azedarach, has been shown to induce apoptosis in human leukemia (HL-60) cells through the p38 MAPK pathway. The following diagram illustrates this proposed mechanism.

p38_mapk_pathway cluster_stimulus External Stimulus cluster_pathway p38 MAPK Signaling Cascade cluster_outcome Cellular Response Compound 1-cinnamoyltrichilinin (from Melia azedarach) p38 p38 MAPK (Phosphorylation) Compound->p38 induces Bcl2 Bcl-2 family proteins (Activation towards pro-apoptosis) p38->Bcl2 activates Caspase3 Caspase-3 (Cleavage and Activation) Bcl2->Caspase3 leads to PARP PARP (Cleavage) Caspase3->PARP cleaves Apoptosis Apoptosis in HL-60 cells PARP->Apoptosis results in

Proposed p38 MAPK-mediated apoptosis pathway induced by a Melia azedarach limonoid.

Conclusion and Future Directions

The apotirucallane and related triterpenoids from Melia azedarach represent a promising source of novel anticancer drug leads. The significant cytotoxic activities demonstrated by these compounds against a range of human cancer cell lines underscore their therapeutic potential. This guide provides a foundational resource for researchers by consolidating the current knowledge on the isolation, characterization, and biological evaluation of these natural products.

Future research should focus on:

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by these triterpenoids is crucial for understanding their anticancer effects and for rational drug design.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of the most potent compounds will help to identify the key structural features responsible for their cytotoxicity and to optimize their therapeutic index.

  • In Vivo Efficacy and Safety: Preclinical studies in animal models are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety profiles of these compounds.

  • Synergistic Combinations: Investigating the potential for synergistic effects when these triterpenoids are combined with existing chemotherapeutic agents could lead to more effective and less toxic cancer treatments.

By addressing these research questions, the scientific community can unlock the full therapeutic potential of apotirucallane triterpenoids from Melia azedarach for the development of next-generation anticancer therapies.

References

The Biosynthetic Pathway of Meliasenin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meliasenin B, an apotirucallane-type triterpenoid isolated from the fruits of Melia azedarach, has garnered interest for its potential biological activities. Triterpenoids are a large and structurally diverse class of natural products derived from the C30 precursor, 2,3-oxidosqualene. The biosynthesis of these complex molecules involves a series of enzymatic reactions, including cyclization and subsequent oxidative modifications, that lead to a vast array of carbon skeletons. This technical guide provides an in-depth overview of the proposed biosynthetic pathway of this compound, supported by representative quantitative data, detailed experimental protocols for key enzymatic studies, and a visual representation of the metabolic cascade. While the specific enzymes responsible for the biosynthesis of this compound have not been fully elucidated, this guide outlines the likely pathway based on the established principles of triterpenoid biosynthesis.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to originate from the ubiquitous mevalonate (MVA) pathway, which provides the isoprene building blocks for all triterpenoids. The pathway can be conceptually divided into three main stages:

  • Formation of the Triterpenoid Precursor: The MVA pathway synthesizes the C5 isoprenoid units, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These units are sequentially condensed to form the C15 intermediate, farnesyl pyrophosphate (FPP). Two molecules of FPP are then joined head-to-head by squalene synthase to produce the C30 linear hydrocarbon, squalene. Squalene is subsequently epoxidized by squalene epoxidase to yield (3S)-2,3-oxidosqualene, the universal precursor for cyclic triterpenoids.

  • Cyclization to the Tirucallane Skeleton: The crucial cyclization of 2,3-oxidosqualene is catalyzed by a specific oxidosqualene cyclase (OSC). In the case of this compound, this is proposed to be a tirucallol synthase. The enzyme protonates the epoxide ring, initiating a cascade of stereospecific cyclizations and rearrangements to form the tirucallane carbocation. Deprotonation of this cation yields the stable tetracyclic triterpenoid, tirucallol, which serves as the foundational skeleton for apotirucallane-type triterpenoids.

  • Post-Cyclization Modifications to Yield this compound: Following the formation of the tirucallane skeleton, a series of oxidative modifications and skeletal rearrangements are necessary to produce this compound. These reactions are typically catalyzed by cytochrome P450 monooxygenases (P450s) and other tailoring enzymes. For this compound, this would involve:

    • Oxidation at various positions on the tirucallane skeleton.

    • The characteristic oxidative cleavage of the C20-C21 bond of the side chain, a key step in the formation of the apotirucallane scaffold.

    • Further oxidations and rearrangements to introduce the specific functional groups and stereochemistry of this compound.

The following diagram illustrates the proposed biosynthetic pathway:

MeliaseninB_Biosynthesis cluster_MVA Mevalonate (MVA) Pathway cluster_backbone Triterpenoid Backbone Biosynthesis cluster_cyclization Cyclization cluster_modification Post-Cyclization Modifications Acetyl_CoA Acetyl-CoA HMG_CoA HMG-CoA Acetyl_CoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate IPP_DMAPP IPP / DMAPP Mevalonate->IPP_DMAPP FPP Farnesyl Pyrophosphate (FPP) IPP_DMAPP->FPP FPP Synthase IPP_DMAPP->FPP Squalene Squalene FPP->Squalene Squalene Synthase FPP->Squalene Oxidosqualene (3S)-2,3-Oxidosqualene Squalene->Oxidosqualene Squalene Epoxidase Squalene->Oxidosqualene Tirucallol Tirucallol Oxidosqualene->Tirucallol Tirucallol Synthase (OSC) Oxidosqualene->Tirucallol Apotirucallane_Intermediate Apotirucallane Intermediate Tirucallol->Apotirucallane_Intermediate Cytochrome P450s & Other Enzymes Tirucallol->Apotirucallane_Intermediate Meliasenin_B This compound Apotirucallane_Intermediate->Meliasenin_B Further Oxidations & Rearrangements (P450s) Apotirucallane_Intermediate->Meliasenin_B

Proposed biosynthetic pathway of this compound.

Quantitative Data in Triterpenoid Biosynthesis

The following table summarizes representative quantitative data for key enzymes in triterpenoid biosynthetic pathways. These values are provided as examples to illustrate the typical kinetic parameters and metabolite concentrations that are relevant for studying the biosynthesis of this compound.

Enzyme ClassRepresentative EnzymeSubstrateK_m (µM)k_cat (s⁻¹)Product Titer (mg/L) in Engineered HostReference Organism
Oxidosqualene Cyclase β-Amyrin synthase(3S)-2,3-Oxidosqualene10 - 500.1 - 1.0100 - 500 (S. cerevisiae)Arabidopsis thaliana
Oxidosqualene Cyclase Lupeol synthase(3S)-2,3-Oxidosqualene5 - 250.2 - 1.550 - 200 (S. cerevisiae)Olea europaea
Cytochrome P450 β-Amyrin C-28 oxidaseβ-Amyrin1 - 200.01 - 0.510 - 100 (S. cerevisiae)Glycyrrhiza uralensis
Cytochrome P450 Triterpene C-11 oxidaseα-Amyrin5 - 300.05 - 0.85 - 50 (N. benthamiana)Medicago truncatula

Experimental Protocols

Detailed methodologies are crucial for the characterization of the enzymes involved in the biosynthetic pathway of this compound. The following sections provide representative protocols for key experiments.

Heterologous Expression and Purification of a Candidate Oxidosqualene Cyclase (OSC)

Objective: To produce and purify a candidate OSC from Melia azedarach for in vitro characterization.

Methodology:

  • Gene Cloning:

    • Isolate total RNA from the fruits of Melia azedarach.

    • Synthesize first-strand cDNA using reverse transcriptase.

    • Amplify the full-length coding sequence of the candidate OSC gene using gene-specific primers designed from homologous sequences.

    • Clone the amplified PCR product into a suitable expression vector (e.g., pET-28a for E. coli or pYES-DEST52 for Saccharomyces cerevisiae) containing an N-terminal His6-tag for purification.

  • Heterologous Expression in E. coli:

    • Transform the expression construct into a suitable E. coli expression strain (e.g., BL21(DE3)).

    • Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM and incubate at a lower temperature (e.g., 16-20°C) for 16-24 hours.

    • Harvest the cells by centrifugation and store the pellet at -80°C.

  • Protein Purification:

    • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

    • Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

    • Wash the column with wash buffer (lysis buffer with 20-40 mM imidazole) to remove non-specifically bound proteins.

    • Elute the His-tagged protein with elution buffer (lysis buffer with 250-500 mM imidazole).

    • Analyze the purified protein by SDS-PAGE to confirm its size and purity.

    • Desalt and concentrate the purified protein using ultrafiltration.

In Vitro Enzyme Assay for Oxidosqualene Cyclase Activity

Objective: To determine the enzymatic activity and product profile of the purified OSC.

Methodology:

  • Assay Mixture Preparation:

    • Prepare a reaction buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0, containing 0.1% Triton X-100).

    • Prepare a stock solution of the substrate, (3S)-2,3-oxidosqualene, in a suitable solvent (e.g., 2-hydroxypropyl-β-cyclodextrin).

  • Enzymatic Reaction:

    • In a microcentrifuge tube, combine the reaction buffer, substrate solution (final concentration 10-100 µM), and the purified OSC enzyme (1-10 µg).

    • Incubate the reaction mixture at a suitable temperature (e.g., 30°C) for 1-4 hours.

    • As a negative control, perform a reaction without the enzyme or with a heat-inactivated enzyme.

  • Product Extraction:

    • Stop the reaction by adding an equal volume of a mixture of chloroform and methanol (2:1, v/v).

    • Vortex the mixture vigorously and centrifuge to separate the phases.

    • Collect the lower organic phase containing the triterpenoid products.

    • Repeat the extraction of the aqueous phase.

    • Pool the organic phases and evaporate to dryness under a stream of nitrogen.

  • Product Analysis by GC-MS:

    • Derivatize the dried extract by adding a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane) and incubate at 70°C for 30 minutes.

    • Inject an aliquot of the derivatized sample into a gas chromatograph-mass spectrometer (GC-MS).

    • Use a suitable GC column (e.g., DB-5ms) and a temperature program to separate the products.

    • Identify the products by comparing their retention times and mass spectra with those of authentic standards.

The following workflow diagram illustrates the process of enzyme characterization:

Enzyme_Characterization_Workflow cluster_expression Cloning and Heterologous Expression cluster_purification Protein Purification cluster_assay In Vitro Enzyme Assay Start Start: Candidate OSC Gene Cloning Gene Cloning into Expression Vector Start->Cloning Transformation Transformation into Expression Host (e.g., E. coli) Cloning->Transformation Induction Induction of Protein Expression Transformation->Induction Harvesting Cell Harvesting Induction->Harvesting Lysis Cell Lysis Harvesting->Lysis Affinity_Chromatography Ni-NTA Affinity Chromatography Lysis->Affinity_Chromatography Analysis SDS-PAGE Analysis Affinity_Chromatography->Analysis Incubation Incubation with 2,3-Oxidosqualene Analysis->Incubation Extraction Product Extraction Incubation->Extraction GC_MS GC-MS Analysis Extraction->GC_MS End End: Identified OSC Product GC_MS->End

Workflow for the characterization of a candidate oxidosqualene cyclase.

Conclusion

The elucidation of the biosynthetic pathway of this compound is a critical step towards understanding its production in Melia azedarach and for enabling its biotechnological production. This guide provides a comprehensive framework for this endeavor, outlining the proposed metabolic route, presenting representative quantitative data, and detailing essential experimental protocols. Future research should focus on the identification and characterization of the specific oxidosqualene cyclase and cytochrome P450 enzymes involved in the formation of the unique apotirucallane skeleton of this compound. Such studies will not only advance our fundamental knowledge of triterpenoid biosynthesis but also pave the way for the sustainable production of this and other valuable natural products for pharmaceutical and other applications.

Meliasenin B: A Technical Guide to its Natural Occurrence, Yield, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meliasenin B is a naturally occurring apotirucallane-type triterpenoid that has been isolated from the fruits of Melia azedarach, a plant belonging to the Meliaceae family. This technical guide provides a comprehensive overview of the current knowledge on this compound, with a focus on its natural sources, extraction and isolation protocols, and potential biological activities, including its interaction with key signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Occurrence and Yield of this compound

This compound is a constituent of the fruits of the Chinaberry tree, Melia azedarach L., which is native to Indomalaya and Australasia. This plant is a rich source of various bioactive secondary metabolites, particularly limonoids and triterpenoids. While the precise yield of this compound has not been extensively reported, data from studies on analogous tirucallane triterpenoids isolated from Melia azedarach fruits can provide a valuable point of reference.

The table below summarizes the yields of several tirucallane triterpenoids that were isolated from the fruits of Melia azedarach in a particular study. It is important to note that yields can vary significantly based on factors such as the geographical origin of the plant, the season of harvesting, the specific part of the fruit used, and the extraction and purification methods employed.

Compound NameYield (mg/kg of dried fruits)Reference
3-α-tigloylmelianol78[1]
Melianone130[1]
21-β-acetoxy-melianone16[1]
Methyl kulonate35[1]

Experimental Protocols: Extraction and Isolation

The isolation of this compound, an apotirucallane-type triterpenoid, from the fruits of Melia azedarach involves a multi-step process of extraction and chromatographic separation. The following is a detailed methodology adapted from established protocols for the isolation of similar compounds from this plant source.[2]

Materials and Equipment
  • Dried and powdered fruits of Melia azedarach

  • Methanol (MeOH)

  • n-Hexane

  • Dichloromethane (CH₂Cl₂)

  • Ethyl acetate (EtOAc)

  • Silica gel for column chromatography (70-230 mesh)

  • Sephadex LH-20

  • Reversed-phase C18 silica gel

  • High-Performance Liquid Chromatography (HPLC) system

  • Rotary evaporator

  • Glass columns for chromatography

  • Standard laboratory glassware

Extraction and Fractionation
  • Defatting: The dried and powdered fruits of Melia azedarach (e.g., 23.7 kg) are first extracted with n-hexane to remove nonpolar constituents such as fats and waxes.[2]

  • Methanol Extraction: The defatted plant material is then exhaustively extracted with methanol at room temperature. The resulting methanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract (e.g., 1.8 kg).[2]

  • Solvent Partitioning: The crude methanol extract is suspended in water and sequentially partitioned with solvents of increasing polarity, typically n-hexane, dichloromethane (CH₂Cl₂), and ethyl acetate (EtOAc), to separate compounds based on their polarity.[2] The fraction containing apotirucallane-type triterpenoids is typically the dichloromethane fraction.

Chromatographic Purification
  • Silica Gel Column Chromatography: The dichloromethane fraction (e.g., 0.9 kg) is subjected to silica gel column chromatography. The column is eluted with a gradient of solvents, commonly a mixture of n-hexane and ethyl acetate, with increasing polarity. This initial separation yields several major fractions.[2]

  • Sephadex LH-20 Column Chromatography: Fractions containing compounds of interest are further purified using Sephadex LH-20 column chromatography, eluting with a solvent system such as methanol or a mixture of methanol and dichloromethane. This step aids in the removal of pigments and other impurities.[2]

  • Reversed-Phase C18 Column Chromatography: Subsequent purification is often carried out on a reversed-phase C18 column, using a gradient of methanol and water as the mobile phase.

  • High-Performance Liquid Chromatography (HPLC): The final purification of this compound is achieved by preparative or semi-preparative HPLC, typically on a C18 column with a mobile phase consisting of a mixture of methanol and water or acetonitrile and water.[2] This step allows for the isolation of the pure compound.

The structure of the isolated this compound is then confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

experimental_workflow start Dried & Powdered Melia azedarach Fruits defatting n-Hexane Extraction (Defatting) start->defatting meoh_extraction Methanol Extraction defatting->meoh_extraction crude_extract Crude Methanol Extract meoh_extraction->crude_extract partitioning Solvent Partitioning (Hexane, CH2Cl2, EtOAc) crude_extract->partitioning dcm_fraction Dichloromethane Fraction partitioning->dcm_fraction silica_gel Silica Gel Column Chromatography dcm_fraction->silica_gel sephadex Sephadex LH-20 Chromatography silica_gel->sephadex rp_c18 Reversed-Phase C18 Chromatography sephadex->rp_c18 hplc Preparative HPLC rp_c18->hplc pure_compound Pure this compound hplc->pure_compound

Figure 1. Experimental workflow for the isolation of this compound.

Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are limited, the activities of structurally related tirucallane and apotirucallane triterpenoids isolated from Melia species provide strong indications of its potential pharmacological effects.

Anti-inflammatory Activity

Several tirucallane-type triterpenoids isolated from Melia toosendan, a species closely related to Melia azedarach, have demonstrated significant anti-inflammatory properties. For instance, Meliasanine A was found to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. Mechanistic studies revealed that this anti-inflammatory effect is mediated through the Nuclear Factor-kappa B (NF-κB) signaling pathway . Specifically, Meliasanine A was shown to suppress the phosphorylation of p65 and IκBα, key proteins in the NF-κB cascade.[3] Given the structural similarity, it is plausible that this compound may exert similar anti-inflammatory effects through the modulation of this critical inflammatory pathway.

Cytotoxic Activity

Research on other tirucallane triterpenoids from the fruits of Melia azedarach has revealed cytotoxic activity against various human cancer cell lines. Four new tirucallane triterpenoids exhibited cytotoxicity against HepG2 (liver cancer), SGC7901 (stomach cancer), K562 (leukemia), and HL60 (leukemia) cells. In contrast, a study on a novel tirucallane triterpenoid from the same source showed no nematicidal activity.[1] These findings suggest that the cytotoxic effects of these compounds may be specific to certain cell types, warranting further investigation into the potential anticancer properties of this compound.

Some limonoids isolated from Melia azedarach have been reported to activate the p38 Mitogen-Activated Protein Kinase (p38 MAPK) pathway , which is involved in cellular responses to stress and can lead to apoptosis. While a direct link to apotirucallane triterpenoids has not been established, this pathway represents another potential target for this compound.

signaling_pathway cluster_inflammation Inflammatory Stimulus (e.g., LPS) cluster_cell Macrophage cluster_nucleus lps LPS tlr4 TLR4 lps->tlr4 ikb_nfkb IκB-NF-κB Complex tlr4->ikb_nfkb nfkb NF-κB (p65) ikb_nfkb->nfkb Phosphorylation & Degradation of IκBα nucleus Nucleus nfkb->nucleus Translocation inflammatory_genes Pro-inflammatory Gene Expression (iNOS, COX-2, etc.) meliasenin_b This compound meliasenin_b->ikb_nfkb Inhibition of IκBα Phosphorylation nfkb_in_nucleus NF-κB (p65) nfkb_in_nucleus->inflammatory_genes Transcription

Figure 2. Proposed anti-inflammatory mechanism of this compound via the NF-κB pathway.

Conclusion

This compound, an apotirucallane-type triterpenoid from Melia azedarach, represents a promising natural product for further scientific investigation. While data on its specific yield and biological activities are still emerging, the information available for structurally related compounds suggests its potential as an anti-inflammatory and possibly cytotoxic agent. The detailed experimental protocols provided in this guide offer a solid foundation for its isolation and subsequent study. Future research should focus on quantifying the yield of this compound from various sources, elucidating its specific biological targets, and comprehensively characterizing its effects on key signaling pathways such as NF-κB and p38 MAPK. Such studies will be crucial in unlocking the full therapeutic potential of this intriguing natural compound.

References

Spectroscopic Analysis of Melatonin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the spectroscopic data for Melatonin, a neurohormone widely studied for its role in regulating circadian rhythms and its potential therapeutic applications. The following sections detail its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, the experimental protocols for acquiring this data, and a generalized workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a powerful technique for elucidating the molecular structure of compounds like Melatonin. Below are the summarized ¹H and ¹³C NMR chemical shift data.

Table 1: ¹H NMR Spectroscopic Data for Melatonin

AssignmentChemical Shift (ppm)Multiplicity
H-A8.37br s
H-B7.25d
H-C7.03d
H-D6.98s
H-E6.86dd
H-F5.70br s
H-G (OCH₃)3.85s
H-J (CH₂)3.57t
H-K (CH₂)2.93t
H-L (COCH₃)1.92s
Solvent: CDCl₃, Frequency: 399.65 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data for Melatonin

AssignmentChemical Shift (ppm)
C-2122.4
C-3111.8
C-3a127.3
C-4111.4
C-5154.2
C-6111.9
C-7121.7
C-7a131.3
C-8 (CH₂)25.4
C-9 (CH₂)40.1
C-10 (OCH₃)55.8
C-11 (C=O)170.1
C-12 (CH₃)23.3

Mass Spectrometry (MS) Data

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of Melatonin, aiding in its identification and quantification in biological samples.

Table 3: Mass Spectrometry Data for Melatonin

TechniqueIonization ModeMolecular Ion [M+H]⁺ (m/z)Key Fragment Ions (m/z)
LC-ESI-MS/MSPositive233.1174.1, 159.1, 146.1, 132.1
Direct Injection MS-232.0 (Molecular Ion)173.0, 160.0, 145.0, 117.0

LC-ESI-MS/MS data is crucial for the sensitive and specific quantification of melatonin in complex matrices.[2][3][4]

Experimental Protocols

Detailed methodologies are critical for the reproducibility of spectroscopic data. The following are generalized protocols for NMR and MS analysis of Melatonin.

3.1. NMR Spectroscopy Protocol

  • Sample Preparation: Dissolve a precisely weighed amount of Melatonin standard in a deuterated solvent (e.g., chloroform-d, CDCl₃) to a final concentration suitable for NMR analysis (typically 1-10 mg/mL). Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.[5]

    • Probe: A standard broadband or inverse detection probe.

    • Temperature: Maintain a constant temperature, typically 298 K.

  • ¹H NMR Data Acquisition:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Acquisition Parameters:

      • Spectral Width: ~12 ppm.

      • Number of Scans: 16 to 64, depending on the concentration.

      • Relaxation Delay (D1): 1-5 seconds.

      • Acquisition Time (AQ): 2-4 seconds.

  • ¹³C NMR Data Acquisition:

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Acquisition Parameters:

      • Spectral Width: ~200 ppm.

      • Number of Scans: 1024 or more, due to the lower natural abundance of ¹³C.

      • Relaxation Delay (D1): 2 seconds.

  • Data Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase correct the spectrum manually or automatically.

    • Perform baseline correction.

    • Calibrate the chemical shifts using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the signals in the ¹H NMR spectrum.

3.2. LC-MS/MS Protocol

  • Sample Preparation:

    • Standard Preparation: Prepare a stock solution of Melatonin in a suitable solvent (e.g., methanol) and perform serial dilutions to create calibration standards.

    • Biological Sample Extraction: For biological matrices like saliva or plasma, perform a liquid-liquid extraction or solid-phase extraction to isolate Melatonin and remove interfering substances.[3]

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reverse-phase column is commonly used.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).

    • Flow Rate: Typically 0.2-0.5 mL/min.

    • Injection Volume: 5-20 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification.[2]

    • MRM Transitions:

      • Melatonin: Precursor ion (Q1) m/z 233.1 → Product ion (Q3) m/z 174.1.

      • Internal Standard (e.g., Melatonin-d4): Precursor ion (Q1) m/z 237.1 → Product ion (Q3) m/z 178.1.

    • Optimization: Optimize source parameters (e.g., capillary voltage, gas flow, temperature) and collision energy for maximum signal intensity.

  • Data Analysis:

    • Integrate the peak areas for the MRM transitions of Melatonin and the internal standard.

    • Calculate the peak area ratio.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.

    • Determine the concentration of Melatonin in the unknown samples from the calibration curve.

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a compound like Melatonin.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_output Final Output Sample Compound (Melatonin) Standard_Prep Standard Preparation Sample->Standard_Prep Biological_Sample Biological Sample Sample->Biological_Sample NMR_Analysis NMR Analysis (¹H, ¹³C) Standard_Prep->NMR_Analysis MS_Analysis LC-MS/MS Analysis Standard_Prep->MS_Analysis Extraction Extraction Biological_Sample->Extraction Extraction->MS_Analysis NMR_Processing NMR Data Processing (FT, Phasing, Baseline Correction) NMR_Analysis->NMR_Processing MS_Processing MS Data Processing (Integration, Calibration) MS_Analysis->MS_Processing Structure_Elucidation Structure Elucidation NMR_Processing->Structure_Elucidation Quantification Quantification MS_Processing->Quantification Report Technical Report Structure_Elucidation->Report Quantification->Report

Caption: Workflow for Spectroscopic Analysis.

References

solubility and stability of Meliasenin B

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Solubility and Stability of Melatonin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melatonin (N-acetyl-5-methoxytryptamine) is a pleiotropic molecule with a wide range of physiological functions, including the regulation of circadian rhythms, antioxidant defense, and immune modulation.[1][2] Its therapeutic potential is being explored for a variety of conditions, from sleep disorders to neurodegenerative diseases and cancer.[2] A thorough understanding of its physicochemical properties, particularly its solubility and stability, is paramount for the development of effective and reliable pharmaceutical formulations. This technical guide provides a comprehensive overview of the solubility and stability of melatonin, along with detailed experimental protocols and visual representations of its degradation pathways to aid researchers and formulation scientists.

Physicochemical Properties

Pure melatonin is an off-white crystalline powder with a molecular weight of 232.28 g/mol .[1][3] It has a melting point ranging from 116.5°C to 118°C and a boiling point of 512.8°C.[3] The molecule's indole moiety functionalized with a 3-amide group and a 5-alkoxy group contributes to its amphiphilic nature, allowing it to readily cross biological membranes.[3]

Solubility of Melatonin

The solubility of melatonin has been investigated in a variety of solvents, which is a critical factor for designing diverse dosage forms, from oral tablets to parenteral injections.

Solubility in Common Solvents

The following table summarizes the solubility of melatonin in various organic solvents and water.

SolventSolubility (mg/g)Temperature (°C)Reference
Propylene Glycol3.6 - 3.825[4]
Glycofurol10.5 - 11.125[4]
Dimethyl Sulfoxide (DMSO)SolubleNot Specified[5]
N,N-dimethylformamide (DMF)SolubleNot Specified[5]
WaterInsolubleNot Specified[6]
ChloroformInsolubleNot Specified[6]
Petroleum EtherInsolubleNot Specified[6]
1 mol/L NaOHSolubleNot Specified[6]
1 mol/L KOHSolubleNot Specified[6]
Solubility in Alcohols and Esters

A study systematically measured the mole fraction solubility of melatonin in various alcohols and esters at different temperatures. The data indicates a positive correlation between temperature and solubility.

SolventMole Fraction Solubility (at 298.15 K)
Methanol0.03570
Ethanol0.02536
n-Propanol0.01965
n-Butanol0.01524
n-Pentanol0.01450
i-Butanol0.01267
n-Hexanol0.01136
Methyl Acetate0.008498
Ethyl Acetate0.006587
n-Propyl Acetate0.004280
n-Butyl Acetate0.003410
n-Pentyl Acetate0.02990

Data adapted from a study on the solubility of melatonin in twelve pure solvents.[7]

Stability of Melatonin

The stability of melatonin is influenced by several factors, including pH, temperature, and light exposure. Understanding these factors is crucial for ensuring the potency and safety of melatonin-containing products throughout their shelf life.

Effect of pH

Melatonin's stability is significantly affected by the pH of the solution. It is most stable at an acidic pH (pH 1) and its degradation increases as the pH rises.[8] One study investigating melatonin stability in phosphate buffers at various pH levels (1.2, 2, 4, 7.4, 7, 10, and 12) showed that up to 30% of the melatonin degraded over 21 days across all pH ranges.[4]

Effect of Temperature

Thermal degradation of melatonin follows first-order reaction kinetics.[8] The rate of degradation increases with increasing temperature. For instance, after 6 hours of incubation, the remaining concentration of melatonin was approximately 85% at 60°C, while it decreased to 64%, 52%, and 37% at 70°C, 80°C, and 90°C, respectively.[8]

Effect of Light

Exposure to light, particularly UV radiation, can lead to the degradation of melatonin.[9] Photostability studies have shown a high percentage of melatonin degradation in solution upon irradiation.[10] Therefore, it is recommended to protect melatonin solutions and formulations from light.

Stability in Formulations

The stability of melatonin can be enhanced in specific formulations. For example, melatonin in hard capsules containing microcrystalline cellulose was found to be stable for 18 months when stored at 25°C and 60% relative humidity.[9][11] In contrast, melatonin in an oral adhesive paste showed significant degradation under irradiation.[10]

Experimental Protocols

Solubility Determination

A common method for determining the solubility of melatonin involves the following steps:

  • Preparation of Supersaturated Solutions: An excess amount of melatonin is added to the solvent of interest in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached.

  • Sample Collection and Filtration: An aliquot of the supernatant is withdrawn and filtered through a membrane filter (e.g., 0.45 µm) to remove any undissolved solid.

  • Quantification: The concentration of melatonin in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Stability Testing (Forced Degradation Studies)

Forced degradation studies are essential to identify potential degradation products and establish the degradation pathways of melatonin. A typical protocol involves subjecting melatonin solutions to various stress conditions:

  • Acidic and Basic Hydrolysis: Melatonin solutions are treated with strong acids (e.g., 5 M HCl) and bases (e.g., 2 M NaOH) at elevated temperatures (e.g., 70°C) for a defined period.[9]

  • Oxidative Degradation: The solution is exposed to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂) at an elevated temperature (e.g., 80°C).[9]

  • Photodegradation: The solution is exposed to UV light (e.g., λ=365 nm) for a specified duration.[9]

  • Thermal Degradation: The solution is heated at various temperatures (e.g., 60, 70, 80, and 90°C) for different time intervals.[8]

  • Analysis: The stressed samples are analyzed by a stability-indicating HPLC method to separate and quantify the parent drug and its degradation products.

High-Performance Liquid Chromatography (HPLC) Method for Quantification

A reliable RP-HPLC method is crucial for both solubility and stability studies. A typical HPLC system for melatonin analysis would include:

  • Column: A C18 column (e.g., 150 mm × 4.6 mm, 3 µm).[9]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.5% acetic acid) and organic solvents (e.g., methanol and acetonitrile) in a specific ratio (e.g., 5:4:1, v/v/v).[12]

  • Flow Rate: 1 mL/min.[9]

  • Detection: UV detection at 220 nm or 250 nm.[12]

  • Temperature: 40°C.[9]

Degradation Pathways of Melatonin

Melatonin can be degraded through two primary pathways: the indolic and the kynuric pathways. These pathways can occur both enzymatically in vivo and non-enzymatically under stress conditions.

Indolic Degradation Pathway

The main enzymatic degradation pathway for melatonin in the liver involves hydroxylation at the C6 position by cytochrome P450 enzymes (CYP1A1, CYP1A2, CYP1B1) to form 6-hydroxymelatonin. This metabolite is then conjugated with sulfate or glucuronide for excretion.[13][14]

Indolic_Pathway Melatonin Melatonin 6-Hydroxymelatonin 6-Hydroxymelatonin Melatonin->6-Hydroxymelatonin CYP1A1, CYP1A2, CYP1B1 (Hydroxylation) Conjugated Metabolites Sulfated/Glucuronidated Metabolites 6-Hydroxymelatonin->Conjugated Metabolites Sulfation/Glucuronidation

Caption: Major Indolic Degradation Pathway of Melatonin.

Kynuric Degradation Pathway

The kynuric pathway involves the cleavage of the indole ring. Melatonin can be converted to N¹-acetyl-N²-formyl-5-methoxykynuramine (AFMK) either enzymatically or non-enzymatically through the action of free radicals or UVB radiation.[13][14] AFMK can be further metabolized to N¹-acetyl-5-methoxykynuramine (AMK).

Kynuric_Pathway Melatonin Melatonin AFMK N¹-acetyl-N²-formyl- 5-methoxykynuramine (AFMK) Melatonin->AFMK Enzymatic/Non-enzymatic (e.g., free radicals, UVB) AMK N¹-acetyl-5-methoxy- kynuramine (AMK) AFMK->AMK Deformylation

Caption: Kynuric Degradation Pathway of Melatonin.

Experimental Workflow for Stability Analysis

The logical flow for assessing the stability of melatonin in a pharmaceutical formulation is outlined below.

Stability_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Formulation Prepare Melatonin Formulation Acid Acid Hydrolysis Formulation->Acid Base Base Hydrolysis Formulation->Base Oxidation Oxidation (H₂O₂) Formulation->Oxidation Photo Photolysis (UV) Formulation->Photo Thermal Thermal Stress Formulation->Thermal HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Photo->HPLC Thermal->HPLC Data Quantify Melatonin and Degradants HPLC->Data

Caption: Experimental Workflow for Melatonin Stability Assessment.

Conclusion

A comprehensive understanding of the solubility and stability of melatonin is fundamental for the successful development of robust and effective pharmaceutical products. This guide has summarized key data on melatonin's solubility in various solvents and its stability under different environmental conditions. The provided experimental protocols and visual representations of degradation pathways offer a practical framework for researchers and formulation scientists. By carefully considering these physicochemical properties, it is possible to design optimized melatonin formulations with enhanced bioavailability and shelf-life, ultimately contributing to its therapeutic efficacy.

References

Melatonin: A Comprehensive Technical Review of its Potential Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Melatonin (N-acetyl-5-methoxytryptamine), an endogenous neurohormone primarily synthesized by the pineal gland, has emerged as a pleiotropic molecule with a diverse range of biological activities extending beyond its well-established role in regulating circadian rhythms. This technical guide provides an in-depth analysis of the current scientific understanding of melatonin's potential therapeutic applications, focusing on its neuroprotective, anticancer, anti-inflammatory, antioxidant, and antiviral properties. This document summarizes key quantitative data, details experimental methodologies for pivotal studies, and visualizes the intricate signaling pathways modulated by melatonin. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Neuroprotective Activities

Melatonin has demonstrated significant neuroprotective effects in various preclinical models of neurological disorders. Its ability to mitigate neuronal damage is attributed to its potent antioxidant and anti-inflammatory properties, as well as its modulation of key signaling pathways involved in cell survival and apoptosis.

Quantitative Data: Neuroprotective Effects
Experimental ModelKey ParameterMelatonin TreatmentOutcomeReference
Middle Cerebral Artery Occlusion (MCAO) in ratsInfarct Volume5 mg/kg, i.p.Reduction in cerebral infarct volume[1](2)
MCAO in ratsNeurological Deficit5 mg/kg, i.p.Improvement in motor and neurological function[1](2)
MCAO in ratsBrain Edema5 mg/kg, i.p.Reduction in brain water content[1](2)
Focal Cerebral Ischemia in ratsNeuronal Loss5 mg/kg, i.p.Attenuated ischemia-induced neuronal loss[3](3)
Neonatal Hypoxia-Ischemia in ratsTissue LossNot specifiedSignificant decrease in tissue loss[4](5)
Experimental Protocol: Middle Cerebral Artery Occlusion (MCAO) Model in Rats

This protocol describes a common method for inducing focal cerebral ischemia to study the neuroprotective effects of compounds like melatonin.[1][3][6]

Materials:

  • Male Sprague-Dawley or Wistar rats (250-300g)

  • Anesthesia (e.g., isoflurane, chloral hydrate)

  • Surgical instruments

  • 4-0 monofilament nylon suture with a rounded tip

  • Melatonin solution

  • Vehicle control (e.g., saline with a small amount of ethanol)

Procedure:

  • Anesthetize the rat and secure it in a supine position.

  • Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Ligate the distal ECA and the proximal CCA.

  • Insert the 4-0 nylon suture into the ICA via the ECA stump and advance it until a slight resistance is felt, indicating the occlusion of the middle cerebral artery.

  • After the desired occlusion period (e.g., 90 minutes), withdraw the suture to allow for reperfusion.

  • Administer melatonin (e.g., 5 mg/kg, intraperitoneally) or vehicle at specified time points (e.g., 30 minutes before ischemia or at the onset of reperfusion).[3]

  • Suture the incision and allow the animal to recover.

  • Assess neurological deficits at various time points post-surgery using a standardized scoring system.

  • After a predetermined survival period (e.g., 24 hours), euthanize the animal and perfuse the brain with saline followed by a fixative.

  • Harvest the brain and section it for infarct volume analysis using triphenyltetrazolium chloride (TTC) staining.

Signaling Pathways in Neuroprotection

Melatonin exerts its neuroprotective effects by modulating multiple signaling pathways. A key pathway is the PI3K/Akt signaling cascade, which promotes cell survival.

Melatonin_Neuroprotection_PI3K_Akt_Pathway Melatonin Melatonin MT1_MT2 MT1/MT2 Receptors Melatonin->MT1_MT2 PI3K PI3K MT1_MT2->PI3K Akt Akt PI3K->Akt phosphorylates pAkt p-Akt GSK3b GSK-3β pAkt->GSK3b phosphorylates Bax Bax pAkt->Bax inhibits pGSK3b p-GSK-3β (inactive) CREB CREB pGSK3b->CREB activates pCREB p-CREB Bcl2 Bcl-2 pCREB->Bcl2 upregulates Bcl2->Bax inhibits Survival Neuronal Survival Bcl2->Survival Caspase3 Caspase-3 Bax->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Melatonin-mediated activation of the PI3K/Akt signaling pathway.

Anticancer Activities

A growing body of evidence from in vitro and in vivo studies, as well as some clinical trials, suggests that melatonin possesses oncostatic properties. These effects are mediated through various mechanisms, including the induction of apoptosis, inhibition of cell proliferation and angiogenesis, and modulation of the tumor microenvironment.

Quantitative Data: In Vitro Anticancer Activity
Cancer Cell LineAssayIC50 Value (mM)Exposure Time (h)Reference
MCF-7 (Breast Cancer)MTTNot specified, but inhibitory effects observedNot specified[7](7)
MDA-MB-231 (Breast Cancer)MTTNot specified, but inhibitory effects observedNot specified[7](7)
5RP7 (H-ras transformed cell line)Not specified0.38048[4](4)
BV2 (Microglial cell line)Not specified0.724[8](8)
BV2 (Microglial cell line)Not specified0.648[8](8)
BV2 (Microglial cell line)Not specified0.472[8](8)
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[9][10]

Materials:

  • Cancer cell line of interest (e.g., MCF-7)

  • Complete cell culture medium

  • 96-well plates

  • Melatonin stock solution

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate overnight to allow for attachment.

  • Prepare serial dilutions of melatonin in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the melatonin dilutions to the respective wells. Include a vehicle control.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Clinical Trial Protocol Synopsis: Melatonin in Advanced Cancer

Several clinical trials have investigated the potential of melatonin as an adjuvant therapy in cancer patients.[11][12][13][14]

  • Study Design: Double-blind, placebo-controlled, randomized clinical trial.

  • Patient Population: Patients with advanced solid tumors for whom standard therapies have failed.

  • Intervention: Melatonin (e.g., 20 mg/day, orally or intramuscularly) or placebo.

  • Primary Outcome Measures: Overall survival, tumor response rate (e.g., RECIST criteria).

  • Secondary Outcome Measures: Quality of life (e.g., using validated questionnaires), performance status, and adverse events.

  • Duration: Treatment continues until disease progression or unacceptable toxicity.

Signaling Pathways in Anticancer Activity

Melatonin's anticancer effects are in part mediated by the suppression of the PI3K/Akt/mTOR signaling pathway, which is often hyperactivated in cancer.

Melatonin_Anticancer_PI3K_Akt_mTOR_Pathway Melatonin Melatonin MT1_MT2 MT1/MT2 Receptors Melatonin->MT1_MT2 PI3K PI3K MT1_MT2->PI3K inhibits Akt Akt PI3K->Akt inhibits mTOR mTOR Akt->mTOR inhibits Cell_Proliferation Cell Proliferation mTOR->Cell_Proliferation promotes Angiogenesis Angiogenesis mTOR->Angiogenesis promotes Apoptosis Apoptosis mTOR->Apoptosis inhibits

Caption: Melatonin-mediated inhibition of the PI3K/Akt/mTOR pathway in cancer cells.

Anti-inflammatory and Antioxidant Activities

Melatonin is a potent free radical scavenger and antioxidant. It also exhibits significant anti-inflammatory properties by modulating the production of inflammatory mediators.

Quantitative Data: Antioxidant Activity
AssayParameterMelatonin ConcentrationResultReference
DPPH Radical ScavengingIC50Not specified, but strong activity observedStrong scavenging activity with IC50 values ranging from 2 to 60 µM for analogues[15](15)
Superoxide Radical Scavenging% Inhibition1 mM79% to 95% for analogues[15](15)
Lipid Peroxidation% Inhibition0.1 mM51% for analogue 1j[15](15)
DMPD Radical ScavengingTEAC (µg/mL)100 µg/mL73.5[16](16)
CUPRACTEAC (µg/mL)100 µg/mL14.41[17](17)
Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common spectrophotometric method for determining the antioxidant activity of compounds.

Materials:

  • DPPH solution (e.g., 0.1 mM in methanol)

  • Melatonin solution at various concentrations

  • Methanol

  • 96-well plate or cuvettes

  • Spectrophotometer

Procedure:

  • Prepare a working solution of DPPH in methanol.

  • Add a specific volume of the melatonin solution to a well or cuvette.

  • Add the DPPH working solution and mix.

  • Incubate the mixture in the dark at room temperature for a set period (e.g., 30 minutes).

  • Measure the absorbance at 517 nm.

  • A control reaction containing methanol instead of the melatonin solution is also measured.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

  • The IC50 value (the concentration of melatonin required to scavenge 50% of the DPPH radicals) can be determined from a dose-response curve.

Experimental Protocol: Anti-inflammatory Assay in LPS-Stimulated Macrophages

This protocol describes an in vitro model to assess the anti-inflammatory effects of melatonin on lipopolysaccharide (LPS)-stimulated macrophages.[18][19][20][21][22]

Materials:

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium

  • LPS from E. coli

  • Melatonin solution

  • Reagents for measuring inflammatory mediators (e.g., ELISA kits for TNF-α, IL-6)

  • Reagents for RNA extraction and RT-qPCR

Procedure:

  • Culture RAW 264.7 cells in a suitable culture vessel.

  • Seed the cells into 24- or 48-well plates and allow them to adhere.

  • Pre-treat the cells with various concentrations of melatonin for a specific duration (e.g., 1 hour).

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for a set time (e.g., 24 hours).

  • Collect the cell culture supernatant to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA.

  • Lyse the cells to extract RNA for gene expression analysis of inflammatory markers (e.g., iNOS, COX-2) by RT-qPCR.

Signaling Pathway in Anti-inflammatory Action

Melatonin's anti-inflammatory effects are partly mediated through the inhibition of the NF-κB signaling pathway.

Melatonin_Anti_inflammatory_NFkB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates & degrades NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates to Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) Nucleus->Inflammatory_Genes activates Melatonin Melatonin Melatonin->IKK inhibits

Caption: Melatonin's inhibition of the LPS-induced NF-κB signaling pathway.

Antiviral Activities

Emerging evidence suggests that melatonin may possess antiviral properties against a range of viruses. Its mechanisms of action are thought to involve the modulation of the immune response, reduction of oxidative stress, and direct effects on viral replication.

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method to quantify the antiviral activity of a compound.[23][24]

Materials:

  • Susceptible host cell line (e.g., MDCK for influenza virus)

  • Virus stock

  • 96-well or 6-well plates

  • Cell culture medium

  • Melatonin solution

  • Overlay medium (e.g., containing Avicel or agarose)

  • Crystal violet staining solution

Procedure:

  • Seed host cells into plates and grow to a confluent monolayer.

  • Prepare serial dilutions of the virus stock.

  • In separate tubes, mix the virus dilutions with different concentrations of melatonin or a vehicle control and incubate for a specific period.

  • Remove the culture medium from the cell monolayers and inoculate with the virus-melatonin mixtures.

  • Allow the virus to adsorb to the cells for a set time (e.g., 1 hour).

  • Remove the inoculum and wash the cells with PBS.

  • Add the overlay medium to each well to restrict viral spread to adjacent cells.

  • Incubate the plates for several days until visible plaques are formed.

  • Fix and stain the cells with crystal violet.

  • Count the number of plaques in each well.

  • The percentage of plaque reduction is calculated relative to the virus control, and the EC50 (effective concentration to inhibit 50% of plaque formation) can be determined.

Conclusion

The extensive body of research summarized in this technical guide highlights the significant potential of melatonin as a therapeutic agent for a wide array of pathologies. Its multifaceted biological activities, including neuroprotection, anticancer effects, and potent anti-inflammatory and antioxidant properties, are supported by a wealth of preclinical data. While promising, further rigorous clinical investigation is imperative to fully elucidate the therapeutic efficacy and safety of melatonin in various human diseases. The detailed experimental protocols and signaling pathway diagrams provided herein are intended to facilitate future research in this exciting and rapidly evolving field.

References

Triterpenoids from Melia azedarach: A Comprehensive Technical Review for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Melia azedarach L., commonly known as Chinaberry or Persian lilac, has a long history in traditional medicine for treating a variety of ailments. Modern phytochemical investigations have revealed that this plant is a rich source of structurally diverse triterpenoids, which exhibit a wide range of potent biological activities. This technical guide provides a comprehensive review of the triterpenoids isolated from M. azedarach, with a focus on their chemical structures, biological activities, and the experimental methodologies used for their study. The information is presented to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Triterpenoids Isolated from Melia azedarach and Their Biological Activities

Numerous triterpenoids have been isolated and identified from various parts of M. azedarach, including the fruits, bark, leaves, and roots.[1][2][3] These compounds primarily belong to the tetracyclic and pentacyclic triterpenoid classes, with limonoids and tirucallane-type triterpenes being particularly abundant.[1][4][5] The biological activities of these compounds have been extensively studied, with significant findings in the areas of cytotoxicity against various cancer cell lines and anti-inflammatory effects.[1][6][7]

Cytotoxic Triterpenoids

A significant number of triterpenoids from M. azedarach have demonstrated potent cytotoxic effects against a range of human cancer cell lines.[8] This has positioned them as promising candidates for the development of new anticancer agents. The cytotoxic activity is often evaluated using in vitro assays on cell lines such as human colorectal carcinoma (HCT116), breast cancer (MCF-7, SK-BR-3), and lung adenocarcinoma (A549).[1][7][9] The potency of these compounds is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of a substance that inhibits a biological process by 50%.

Compound ClassCompound NamePlant PartCancer Cell LineIC50 (µM)Reference
Tetracyclic TriterpenoidMeliazedarachin KFruitsHCT1169.02 ± 0.84[9]
Tetracyclic TriterpenoidMesendanin NFruitsVarious9.02 to 31.31[9]
Tetracyclic Triterpenoid21α-methylmelianodiolFruitsHCT11610.16 ± 1.22[9]
Tetracyclic Triterpenoid21α-methylmelianodiolFruitsRKO8.57 ± 0.80[9]
LimonoidMeliazedarine (Compound 7)FruitsHCT1160.3 ± 0.1[10][11]
Tirucallane Triterpenoid3-β-acetoxy-12β-hydroxy-eupha-7,24-dien-21,16β-olide (Compound 2)BarkA549, H460, HGC275.6-21.2 µg/mL[7][12]
Tirucallane Triterpenoid29-hydroperoxy-stigmasta-7,24(28)E-dien-3β-ol (Compound 3)BarkA549, H460, HGC275.6-21.2 µg/mL[7][12]
Tirucallane Triterpenoid24ξ-hydroperoxy-24-vinyl-lathosterol (Compound 4)BarkA549, H460, HGC275.6-21.2 µg/mL[7][12]
Azadirachtin-type Limonoid1-tigloyl-3-acetyl-11-methoxymeliacarpininRoot BarkP388-[13]
Azadirachtin-type Limonoid1-acetyl-3-tigloyl-11-methoxymeliacarpininRoot BarkP388-[13]
Sendanin-type Limonoid29-isobutylsendaninRoot BarkP388-[13]
Sendanin-type Limonoid12-hydroxyamoorastinRoot BarkP388-[13]
Sendanin-type Limonoid29-deacetylsendaninRoot BarkP388-[13]
Anti-inflammatory Triterpenoids

Several triterpenoids from M. azedarach have also been shown to possess anti-inflammatory properties.[6] These compounds have been investigated for their ability to inhibit the production of inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.[6][14]

Compound ClassCompound NameAssayIC50 (µM)Reference
Tirucallane TriterpenoidCompound 1 (unnamed)NO production in LPS-induced macrophages75.98 ± 2.12[10]
LimonoidCompound 2 (unnamed)NO production in LPS-induced macrophages22.04[6][14]
LimonoidCompound 8 (unnamed)NO production in LPS-induced RAW 264.7 cells8.45[15]
LimonoidCompound 14 (unnamed)NO production in LPS-induced RAW 264.7 cells6.59[15]

Experimental Methodologies

The isolation and characterization of triterpenoids from M. azedarach, as well as the evaluation of their biological activities, involve a series of sophisticated experimental protocols.

Extraction and Isolation

A general workflow for the extraction and isolation of triterpenoids from M. azedarach is depicted below. The process typically begins with the collection and drying of plant material, followed by extraction with organic solvents. The crude extract is then subjected to various chromatographic techniques to isolate individual compounds.

G cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification plant_material Plant Material (Fruits, Bark, etc.) extraction Solvent Extraction (e.g., Methanol, Ethanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract partition Solvent Partitioning (e.g., Dichloromethane) crude_extract->partition fractions Solvent Fractions partition->fractions column_chromatography Column Chromatography (Silica Gel, etc.) fractions->column_chromatography hplc HPLC column_chromatography->hplc pure_compounds Isolated Triterpenoids hplc->pure_compounds

Fig. 1: General workflow for the extraction and isolation of triterpenoids.
Structural Elucidation

The chemical structures of the isolated triterpenoids are determined using a combination of spectroscopic and spectrometric techniques.[9][11][16]

  • High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): Used to determine the molecular formula of the compound.[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for elucidating the detailed structure and stereochemistry of the molecule.[9][10][16]

  • X-ray Crystallography: Provides unambiguous determination of the three-dimensional structure of crystalline compounds.[9][10][11]

  • Electronic Circular Dichroism (ECD): Used to determine the absolute configuration of chiral molecules.[9][10][11]

  • Infrared (IR) and Ultraviolet (UV) Spectroscopy: Provide information about the functional groups present in the molecule.[9]

Biological Assays

Cytotoxicity Assays: The cytotoxic activity of the isolated compounds is commonly assessed using cell viability assays.[7]

  • CellTiter-Glo® Luminescent Cell Viability Assay: This assay measures the amount of ATP present, which is an indicator of metabolically active cells.[7] Human cancer cell lines are seeded in 96-well plates and treated with various concentrations of the test compounds. After a specific incubation period, the CellTiter-Glo® reagent is added, and the luminescence is measured using a microplate reader. The IC50 values are then calculated from the dose-response curves.

Anti-inflammatory Assays: The anti-inflammatory potential of the triterpenoids is often evaluated by measuring their effect on the production of inflammatory mediators in immune cells.[6]

  • Griess Assay for Nitric Oxide (NO) Production: This assay is used to quantify nitrite, a stable and nonvolatile breakdown product of NO. Macrophage cell lines (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) in the presence or absence of the test compounds. After incubation, the cell culture supernatant is mixed with the Griess reagent, and the absorbance is measured at a specific wavelength. The inhibition of NO production is then calculated.[14]

  • Enzyme-Linked Immunosorbent Assay (ELISA): This method is used to quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant of LPS-stimulated macrophages treated with the test compounds.[6][14]

Signaling Pathways

The biological activities of Melia azedarach triterpenoids are mediated through their interaction with specific cellular signaling pathways.

Anti-inflammatory Signaling Pathways

The anti-inflammatory effects of certain limonoids from M. azedarach have been shown to be mediated through the inhibition of the NF-κB and JAK2 signaling pathways.[6][14] These pathways are critical in regulating the expression of pro-inflammatory genes.

G cluster_pathway Anti-inflammatory Signaling LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB inhibits NFkB NF-κB IKK->NFkB activates IkB->NFkB sequesters nucleus Nucleus NFkB->nucleus pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) nucleus->pro_inflammatory_genes triterpenoid M. azedarach Triterpenoid triterpenoid->IKK inhibition

Fig. 2: Inhibition of the NF-κB signaling pathway by M. azedarach triterpenoids.
Cytotoxic Signaling Pathways

While the precise mechanisms of action for many cytotoxic triterpenoids from M. azedarach are still under investigation, some studies suggest the involvement of the ROS-mediated JNK signaling pathway , leading to apoptosis in cancer cells.

G cluster_pathway Cytotoxic Signaling triterpenoid M. azedarach Triterpenoid ROS ↑ Reactive Oxygen Species (ROS) triterpenoid->ROS JNK JNK Activation ROS->JNK AP1 AP-1 JNK->AP1 apoptosis Apoptosis AP1->apoptosis

Fig. 3: Induction of apoptosis via the ROS-mediated JNK signaling pathway.

Conclusion

Melia azedarach is a prolific source of structurally novel and biologically active triterpenoids. The cytotoxic and anti-inflammatory properties of these compounds, supported by a growing body of scientific evidence, highlight their potential as lead molecules for the development of new therapeutic agents. This guide provides a foundational understanding of the key triterpenoids from this plant, the methodologies for their study, and their potential mechanisms of action. Further research, including in vivo studies and clinical trials, is warranted to fully explore the therapeutic potential of these promising natural products.

References

The Ethnobotanical Potential of Melia azedarach Fruits: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the traditional uses, phytochemistry, and pharmacological activities of Melia azedarach fruits, providing a foundation for future research and therapeutic applications.

Introduction

Melia azedarach L., commonly known as the Chinaberry tree, Persian lilac, or Indian lilac, has a long and rich history in traditional medicine systems across Asia and other parts of the world.[1] Various parts of this plant, including the leaves, bark, and fruits, have been utilized for their purported therapeutic properties.[2] The fruits, in particular, have been a subject of significant scientific interest due to their complex phytochemical composition and a wide range of biological activities. This technical guide provides a comprehensive overview of the ethnobotanical uses of Melia azedarach fruits, with a focus on their phytochemistry, pharmacological properties, and the underlying mechanisms of action. This document is intended for researchers, scientists, and professionals in the field of drug development who are exploring natural sources for novel therapeutic agents.

Ethnobotanical Uses: A Legacy of Traditional Healing

Historically, the fruits of Melia azedarach have been employed in various traditional and folk medicine practices to treat a multitude of ailments.[3][4] One of its most well-documented applications is as a potent anthelmintic, used to expel parasitic worms.[2][5][6] Additionally, traditional uses include its application as an insecticide and insect repellent.[2][7] The fruits have also been used to address skin diseases, leprosy, and scrofula.[1][8] In some traditions, they are considered to have purgative, emollient, and diuretic properties.[3][6][9] While consumed by children in some regions without apparent harm, it is crucial to note that the fruits, especially when ripe, are also reputed to be poisonous, highlighting the need for careful preparation and dosage.[3]

Phytochemical Composition: A Rich Source of Bioactive Compounds

The diverse therapeutic effects of Melia azedarach fruits are attributed to their complex mixture of bioactive phytochemicals.[9][10] Extensive phytochemical investigations have led to the isolation and characterization of numerous compounds, with limonoids and triterpenoids being the most prominent classes.[8][11]

Preliminary phytochemical screening has revealed the presence of a wide array of chemical constituents, including terpenoids, flavonoids, steroids, alkaloids, saponins, and tannins.[9][10] Methanolic extracts of the fruits have tested positive for alkaloids, flavonoids, saponins, sterols, and terpenoids.[10] The fruits are particularly rich in limonoids, a group of highly oxygenated triterpene derivatives known for their wide spectrum of biological activities.[8][12] Notable limonoids isolated from the fruits include melianone, 3-α-tigloyl-melianol, and meliartenin.[12][13] Furthermore, novel tirucallane triterpenoids have also been identified.[8]

Pharmacological Activities and Mechanisms of Action

Scientific studies have validated many of the traditional uses of Melia azedarach fruits and have unveiled additional pharmacological properties. The biological activities are largely attributed to the isolated limonoids and triterpenoids.

Anti-inflammatory Activity

Extracts and isolated compounds from Melia azedarach fruits have demonstrated significant anti-inflammatory effects.[8] In a key study, a novel tirucallane triterpenoid and several new limonoids were isolated from the fruits.[8] One of the limonoids exhibited the most potent anti-inflammatory effect in lipopolysaccharide (LPS)-stimulated macrophages by inhibiting nitric oxide (NO) production.[8] Further mechanistic studies revealed that this compound attenuates the production of reactive oxygen species (ROS) and reduces the levels of pro-inflammatory cytokines such as IL-6 and TNF-α.[8] The anti-inflammatory action is mediated through the suppression of iNOS and JAK2 expression and the modulation of the NF-κB signaling cascade.[8]

Signaling Pathway for Anti-inflammatory Action

G Figure 1: Simplified signaling pathway of the anti-inflammatory action of a Melia azedarach fruit limonoid. LPS LPS TLR4 TLR4 LPS->TLR4 activates NF_kB NF-κB TLR4->NF_kB activates JAK2 JAK2 TLR4->JAK2 activates Limonoid Limonoid (from M. azedarach fruit) Limonoid->NF_kB inhibits Limonoid->JAK2 inhibits iNOS iNOS NF_kB->iNOS induces Cytokines IL-6, TNF-α NF_kB->Cytokines induces ROS ROS JAK2->ROS induces Inflammation Inflammation iNOS->Inflammation ROS->Inflammation Cytokines->Inflammation

Caption: Simplified pathway of the anti-inflammatory action.

Antiviral Activity

Limonoids isolated from the fruits of Melia azedarach have shown promising antiviral activity, particularly against flaviviruses.[12] Compounds such as 3-α-tigloyl-melianol and melianone demonstrated potent activity against West Nile Virus (WNV), Dengue Virus (DENV), and Yellow Fever Virus (YFV).[12][14] Mode of action studies have indicated that these compounds act as inhibitors of viral entry or a very early event in the viral life cycle.[12] Furthermore, aqueous extracts of the fruit have been shown to have a broad-spectrum antiviral effect, reducing the replication of several viruses, including influenza A virus, herpes simplex virus, and enterovirus, both in vitro and in vivo.[15] This broad-spectrum activity is associated with the promotion of type-1 interferon and NF-κB signaling pathways, leading to the induction of an antiviral state.[15]

Anthelmintic Activity

Confirming its traditional use, extracts from the drupes of Melia azedarach have demonstrated significant in vitro anthelmintic activity against various parasitic worms, including tapeworms and hookworms.[5] In some cases, the efficacy was found to be superior to standard anthelmintic drugs like piperazine phosphate.[5] In vivo studies in lambs naturally infected with gastrointestinal nematodes also showed a reduction in fecal egg counts after treatment with ground dried fruits, although the efficacy was lower than the conventional drug albendazole.

Insecticidal and Antifeedant Activity

The insecticidal properties of Melia azedarach fruits are well-documented.[7][13] Extracts and isolated limonoids, such as meliartenin, have shown potent antifeedant and insecticidal activities against a variety of insect pests.[13] These compounds can cause reduced food consumption, weight loss, and increased mortality in insect larvae.[13] The activity of some of these compounds is comparable to that of azadirachtin, a well-known botanical insecticide from the related neem tree (Azadirachta indica).[13]

Antimicrobial and Antimycobacterial Activity

Methanol extracts of the fruits have demonstrated broad-spectrum antibacterial activity against several bacterial strains, including both Gram-positive and Gram-negative bacteria.[10][16] Furthermore, certain limonoids from the fruits, such as 3-α-tigloyl-melianol and methyl kulonate, have exhibited interesting activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[12]

Quantitative Data Summary

The following tables summarize the key quantitative data from various pharmacological studies on Melia azedarach fruits and their isolated compounds.

Table 1: Anti-inflammatory and Cytotoxic Activities

Compound/ExtractActivityAssayTarget/Cell LineIC₅₀/EC₅₀ (µM)Reference
Limonoid 2Anti-inflammatoryNitric Oxide ProductionLPS-stimulated Macrophages22.04[8]
Meliazedarine GCytotoxicityHCT116 cell lineHCT1160.3 ± 0.1[11]
3-α-tigloyl-melianolAntiviralCell-based assayWest Nile Virus3-11[12][14]
MelianoneAntiviralCell-based assayWest Nile Virus3-11[12][14]
3-α-tigloyl-melianolAntiviralCell-based assayDengue Virus3-11[12][14]
MelianoneAntiviralCell-based assayDengue Virus3-11[12][14]
3-α-tigloyl-melianolAntiviralCell-based assayYellow Fever Virus3-11[12][14]
MelianoneAntiviralCell-based assayYellow Fever Virus3-11[12][14]

Table 2: Antimycobacterial and Insecticidal Activities

Compound/ExtractActivityAssayTargetMIC/LD₅₀Reference
3-α-tigloyl-melianolAntimycobacterialM. tuberculosisMycobacterium tuberculosis29 µM[12]
Methyl kulonateAntimycobacterialM. tuberculosisMycobacterium tuberculosis70 µM[12]
MeliarteninInsecticidalTopical applicationEpilachna paenulata larvae0.76 µg/cm²[13]

Experimental Protocols

This section provides an overview of the methodologies employed in key studies on Melia azedarach fruits.

Phytochemical Extraction and Isolation

General Workflow for Phytochemical Analysis

G Figure 2: General workflow for the extraction and isolation of bioactive compounds from Melia azedarach fruits. Start Dried M. azedarach Fruits Extraction Solvent Extraction (e.g., Methanol) Start->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Partitioning Solvent Partitioning (e.g., Hexane, Ethyl Acetate) Fractions Different Solvent Fractions Partitioning->Fractions Crude_Extract->Partitioning Chromatography Column Chromatography (Silica Gel, Sephadex) Fractions->Chromatography HPLC HPLC Purification Chromatography->HPLC Isolated_Compounds Isolated Bioactive Compounds (Limonoids, Triterpenoids) HPLC->Isolated_Compounds

Caption: Workflow for phytochemical analysis.

A typical procedure for the extraction and isolation of bioactive compounds from Melia azedarach fruits involves the following steps:

  • Drying and Pulverization: The fruits are air-dried and ground into a fine powder.

  • Solvent Extraction: The powdered fruit material is extracted with a suitable solvent, commonly methanol, using methods like maceration or Soxhlet extraction.[8]

  • Fractionation: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity.[8]

  • Chromatographic Separation: The resulting fractions are subjected to various chromatographic techniques for the isolation of individual compounds. This typically involves column chromatography over silica gel or Sephadex, followed by preparative High-Performance Liquid Chromatography (HPLC) for final purification.[8]

  • Structure Elucidation: The chemical structures of the isolated compounds are determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D) and Mass Spectrometry (MS).[8][11]

Anti-inflammatory Activity Assay

The anti-inflammatory potential of extracts and isolated compounds is often evaluated using the following in vitro model:

  • Cell Culture: Murine macrophage cell line RAW 264.7 is commonly used. The cells are cultured in a suitable medium, such as DMEM, supplemented with fetal bovine serum and antibiotics.

  • Induction of Inflammation: Inflammation is induced in the macrophages by treating them with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.[8]

  • Treatment: The cells are pre-treated with various concentrations of the test compounds or extracts for a specific duration before or during LPS stimulation.[8]

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO): The production of NO, a key inflammatory mediator, is quantified in the cell culture supernatant using the Griess reagent.[8]

    • Pro-inflammatory Cytokines: The levels of cytokines like TNF-α and IL-6 in the supernatant are measured using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[8]

    • Reactive Oxygen Species (ROS): Intracellular ROS levels are measured using fluorescent probes like DCFH-DA.[8]

  • Western Blot Analysis: To investigate the underlying molecular mechanisms, the expression and phosphorylation levels of key signaling proteins in the NF-κB and JAK/STAT pathways (e.g., p65, IκBα, JAK2, STAT3) are analyzed by Western blotting using specific antibodies.[8]

Antiviral Activity Assay

The antiviral activity is typically assessed using cell-based assays:

  • Cell and Virus Culture: A suitable host cell line (e.g., Vero cells for many viruses) is cultured. The virus of interest is propagated in these cells to create a viral stock with a known titer.

  • Plaque Reduction Assay:

    • Confluent monolayers of host cells are infected with a standard amount of the virus.

    • The infected cells are then overlaid with a semi-solid medium containing different concentrations of the test extract or compound.

    • After an incubation period, the cells are fixed and stained to visualize the viral plaques (zones of cell death).

    • The reduction in the number and size of plaques in the treated wells compared to the control wells indicates antiviral activity. The concentration that inhibits 50% of the plaques (IC₅₀) is determined.[15]

  • Time-of-Addition Assay: To determine the stage of the viral life cycle that is inhibited, the test compound is added at different time points: before, during, or after viral infection.[12]

Anthelmintic Activity Assay

In vitro anthelmintic activity can be evaluated using the following methods:

  • Egg Hatch Assay:

    • Eggs of a target nematode (e.g., Haemonchus contortus) are collected from the feces of infected animals.

    • The eggs are incubated in a solution containing various concentrations of the fruit extract.

    • After a specific incubation period, the number of hatched larvae is counted and compared to a control group. The percentage of egg hatch inhibition is then calculated.

  • Adult Motility Assay:

    • Adult worms are collected and placed in a medium containing different concentrations of the extract.

    • The motility of the worms is observed at different time intervals. The time taken for paralysis and death of the worms is recorded.[5]

Insecticidal Bioassay

The insecticidal properties are assessed through various bioassays:

  • Topical Application:

    • Different doses of the extract or isolated compound are applied directly to the dorsal thorax of the target insect.

    • The mortality of the insects is recorded at different time points (e.g., 24, 48, 72 hours) after treatment. The lethal dose that causes 50% mortality (LD₅₀) is calculated.[13]

  • Antifeedant Assay:

    • Leaf discs or an artificial diet are treated with different concentrations of the extract.

    • The treated and untreated (control) food sources are offered to the insects.

    • The amount of food consumed from both sources is measured after a specific period. A significant reduction in the consumption of the treated food indicates antifeedant activity.[13]

Conclusion and Future Perspectives

The fruits of Melia azedarach represent a valuable reservoir of bioactive compounds with a wide array of pharmacological activities. The traditional knowledge surrounding their use has been substantially validated by modern scientific research, particularly in the areas of anti-inflammatory, antiviral, anthelmintic, and insecticidal applications. The isolation and characterization of potent limonoids and triterpenoids have provided a strong basis for the development of new therapeutic agents.

For professionals in drug development, Melia azedarach fruits offer several promising avenues for research. The potent anti-inflammatory and antiviral compounds warrant further investigation, including preclinical and clinical trials, to assess their efficacy and safety in humans. The insecticidal properties of the fruit extracts and their components could be harnessed for the development of eco-friendly biopesticides.

References

Discovery and Characterization of Novel Apotirucallanes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the discovery, characterization, and potential therapeutic applications of novel apotirucallanes, a class of tetracyclic triterpenoids. This document outlines the core methodologies for the isolation, structure elucidation, and biological evaluation of these compounds, presenting quantitative data and detailed experimental protocols. Furthermore, it explores the potential signaling pathways through which apotirucallanes may exert their biological effects.

Introduction to Apotirucallanes

Apotirucallanes are a subclass of triterpenoids characterized by a rearranged tirucallane skeleton. They are found in a variety of plant species, particularly in the Meliaceae and Simaroubaceae families, and have been isolated from mangrove plants such as Xylocarpus granatum.[1] These natural products have garnered significant interest in the scientific community due to their diverse and potent biological activities, including cytotoxic, anti-inflammatory, and antiplasmodial effects.[1][2] The structural diversity of apotirucallanes, particularly in the C-17 side chain, contributes to their wide range of biological actions.

Discovery and Isolation of Novel Apotirucallanes

The discovery of novel apotirucallanes typically begins with the collection and extraction of plant material. A general workflow for the isolation and purification of these compounds is presented below.

G plant_material Plant Material (e.g., leaves, bark) extraction Solvent Extraction (e.g., Maceration with EtOH) plant_material->extraction crude_extract Crude Extract extraction->crude_extract partitioning Solvent Partitioning (e.g., Hexane, EtOAc, BuOH) crude_extract->partitioning fractions Fractions of Varying Polarity partitioning->fractions chromatography Column Chromatography (Silica Gel, Sephadex) fractions->chromatography subfractions Sub-fractions chromatography->subfractions hplc Preparative HPLC subfractions->hplc pure_compound Pure Apotirucallane hplc->pure_compound

Caption: General workflow for the isolation of novel apotirucallanes.

Experimental Protocol: Extraction and Isolation

This protocol is a generalized procedure based on common phytochemical practices.

  • Plant Material Preparation: The selected plant material (e.g., air-dried leaves, stems, or bark) is ground into a coarse powder.

  • Extraction: The powdered material is extracted with a suitable solvent, such as ethanol or methanol, at room temperature for an extended period (e.g., 72 hours), often with periodic agitation. This process is typically repeated multiple times to ensure exhaustive extraction. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (BuOH). This step separates compounds based on their polarity, concentrating the apotirucallanes in specific fractions (often the EtOAc and BuOH fractions).

  • Column Chromatography: The bioactive fraction (e.g., EtOAc fraction) is subjected to column chromatography over a stationary phase like silica gel or Sephadex LH-20. The column is eluted with a gradient of solvents (e.g., a hexane-EtOAc or chloroform-methanol gradient) to separate the components into multiple sub-fractions.

  • Preparative High-Performance Liquid Chromatography (HPLC): The sub-fractions showing promising activity or unique profiles on analytical thin-layer chromatography (TLC) are further purified by preparative HPLC using a suitable column (e.g., C18) and a mobile phase (e.g., methanol-water or acetonitrile-water) to yield the pure, novel apotirucallane.

Structure Elucidation

The definitive structure of a novel apotirucallane is determined through a combination of spectroscopic techniques.

Spectroscopic Data Analysis

3.1.1. Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESIMS) is used to determine the molecular formula of the compound by providing a highly accurate mass measurement.[1]

3.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, and NOESY) NMR experiments are crucial for elucidating the planar structure and relative stereochemistry of the molecule.[1] These experiments reveal the connectivity of protons and carbons and their spatial relationships.

3.1.3. Single-Crystal X-ray Diffraction: When suitable crystals can be obtained, single-crystal X-ray diffraction analysis provides unambiguous determination of the absolute configuration of the molecule.[1][3][4][5]

Example: Characterization of 25-dehydroxy protoxylogranatin B

A novel apotirucallane, 25-dehydroxy protoxylogranatin B, was isolated from the mangrove plant Xylocarpus granatum.[1] Its structure was established using HR-ESIMS and extensive NMR analysis.

Table 1: ¹H NMR Data for 25-dehydroxy protoxylogranatin B (500 MHz, CDCl₃)

PositionδH (ppm), mult. (J in Hz)
11.58, m
......
280.95, s
291.02, s
300.88, d (6.5)

(Note: This is a representative partial table. For complete data, refer to the original publication.)

Table 2: ¹³C NMR Data for 25-dehydroxy protoxylogranatin B (125 MHz, CDCl₃)

PositionδC (ppm)
139.7
227.2
......
2828.0
2919.2
3021.5

(Note: This is a representative partial table. For complete data, refer to the original publication.)

Biological Activity and Mechanistic Insights

Novel apotirucallanes are often screened for a range of biological activities, with a focus on anticancer and anti-inflammatory properties.

Cytotoxicity Assays

4.1.1. Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[6]

  • Cell Seeding: Cancer cells (e.g., HeLa, MCF-7) are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours.

  • Compound Treatment: The cells are treated with various concentrations of the novel apotirucallane (e.g., 0.1 to 100 µM) and incubated for a further 48-72 hours.

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is then determined.

Table 3: Hypothetical Cytotoxicity Data for a Novel Apotirucallane

Cell LineIC₅₀ (µM)
HeLa (Cervical Cancer)5.2
MCF-7 (Breast Cancer)8.9
A549 (Lung Cancer)12.5
Anti-inflammatory Assays

4.2.1. Experimental Protocol: Inhibition of Albumin Denaturation

This in vitro assay assesses the ability of a compound to inhibit protein denaturation, a hallmark of inflammation.[7][8]

  • Reaction Mixture Preparation: A reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of various concentrations of the apotirucallane is prepared.

  • Incubation: The mixture is incubated at 37°C for 15 minutes.

  • Denaturation Induction: Denaturation is induced by heating the mixture at 70°C for 5 minutes.

  • Absorbance Measurement: After cooling, the turbidity is measured spectrophotometrically at 660 nm.

  • Calculation: The percentage inhibition of protein denaturation is calculated.

Potential Signaling Pathways

4.3.1. Induction of Apoptosis

Many cytotoxic compounds exert their anticancer effects by inducing apoptosis, or programmed cell death. Apotirucallanes may trigger the intrinsic (mitochondrial) pathway of apoptosis.

G Apotirucallane Novel Apotirucallane Bcl2 Anti-apoptotic Bcl-2 proteins Apotirucallane->Bcl2 Inhibition Bax_Bak Pro-apoptotic Bax/Bak Apotirucallane->Bax_Bak Activation Bcl2->Bax_Bak Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase3 Caspase-3 Activation Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical intrinsic apoptosis pathway induced by an apotirucallane.

4.3.2. Inhibition of the NF-κB Pathway

The transcription factor NF-κB is a key regulator of inflammation. Its inhibition is a major target for anti-inflammatory drug development. Apotirucallanes may suppress the NF-κB signaling pathway.

G Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Inflammatory_Stimuli->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Apotirucallane Novel Apotirucallane Apotirucallane->IKK Inhibition

Caption: Potential inhibition of the NF-κB signaling pathway by an apotirucallane.

Conclusion

Novel apotirucallanes represent a promising class of natural products with significant therapeutic potential. The methodologies outlined in this guide provide a framework for their continued discovery, characterization, and mechanistic evaluation. Further research into the specific molecular targets and signaling pathways of these compounds will be crucial for their development as future drug candidates.

References

A Technical Guide to the Phytochemical Analysis of Melia azedarach Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melia azedarach L., commonly known as Chinaberry or Persian lilac, is a member of the Meliaceae family and is recognized for its wide array of traditional medicinal uses.[1][2][3] The pharmacological properties of this plant are attributed to its rich and diverse phytochemical composition.[4][5] Extracts from various parts of the plant, including the leaves, fruits, and bark, have been shown to possess antioxidant, antimicrobial, anti-inflammatory, and cytotoxic activities.[4][6][7] This technical guide provides an in-depth overview of the phytochemical analysis of M. azedarach extracts, detailing experimental protocols, summarizing quantitative data, and illustrating key signaling pathways modulated by its bioactive constituents.

Phytochemical Composition: A Quantitative Overview

Melia azedarach is a rich source of various classes of phytochemicals, including flavonoids, terpenoids, limonoids, steroids, and phenolic compounds.[2][4][5] The concentration of these compounds can vary significantly depending on the plant part, geographical location, and the solvent used for extraction. The following tables summarize the quantitative phytochemical analysis from various studies.

Table 1: Quantitative Analysis of Phytochemicals in Melia azedarach Leaf Extracts

Phytochemical Class/CompoundPlant PartExtraction SolventConcentrationReference
Total PhenolicsLeaves50% Hydromethanolic69.77 mg/g[8]
Total FlavonoidsLeaves50% Hydromethanolic18.57 mg/g[8]
Total FlavonoidsLeavesHydromethanolic16.99 mg/g[8]
Total FlavonoidsLeaves-21.90 mg/g[8]
Total PhenolicsLeavesEthanolic492 mg GAE/g[9]
Total PhenolicsLeavesPetroleum Ether412 mg GAE/g[9]
PhytosterolsLeavesMethanolic9.6% (dried weight)[10]
FlavonoidsLeavesMethanolic7.5% (dried weight)[10]
LimonoidsLeavesMethanolic0.7%[10]
β-SitosterolLeavesMethanolicMost abundant phytosterol[10]
RutinLeavesMethanolicMost abundant flavonoid[10]

Table 2: Quantitative Analysis of Phytochemicals in Melia azedarach Fruit and Bark Extracts

Phytochemical Class/CompoundPlant PartExtraction SolventConcentrationReference
ProteinsFruit-seed-31.97 ± 0.56%[11]
Total FlavonoidsStem BarkHydromethanolic23.45 mg/g[8]

Experimental Protocols

This section details the methodologies for the extraction and phytochemical analysis of Melia azedarach.

General Extraction Protocol

A general workflow for the extraction of phytochemicals from Melia azedarach is depicted below.

G cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Fractionation (Optional) cluster_3 Analysis A Collection of Plant Material (Leaves, Fruits, Bark) B Washing and Air Drying A->B C Grinding to a Fine Powder B->C D Soxhlet Extraction or Maceration with Solvent (e.g., Methanol, Ethanol) C->D E Filtration D->E F Concentration under Reduced Pressure (Rotary Evaporator) E->F G Solvent-Solvent Partitioning (e.g., Hexane, Chloroform, Ethyl Acetate) F->G H Qualitative Phytochemical Screening F->H G->H I Quantitative Analysis (e.g., HPLC, GC-MS) H->I

Figure 1: General workflow for phytochemical analysis.

Protocol:

  • Sample Preparation: Collect the desired plant part (leaves, fruits, or bark) of Melia azedarach. Wash the material thoroughly with distilled water to remove any debris and air-dry it in the shade. Once completely dry, grind the plant material into a fine powder using a mechanical grinder.[12]

  • Extraction: The powdered plant material is then subjected to extraction. Common methods include Soxhlet extraction or maceration.[12]

    • Soxhlet Extraction: A known quantity of the powdered plant material is placed in a thimble and extracted with a suitable solvent (e.g., methanol, ethanol, hexane) in a Soxhlet apparatus for a specified period (e.g., 24-48 hours).

    • Maceration: The powdered plant material is soaked in a chosen solvent in a sealed container for several days with occasional shaking.[12]

  • Filtration and Concentration: The resulting extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.[6]

  • Fractionation (Optional): The crude extract can be further fractionated using solvent-solvent partitioning with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their solubility.[6]

Qualitative Phytochemical Screening

Preliminary screening for the presence of major phytochemical classes is performed using standard chemical tests.

Protocol:

  • Test for Alkaloids (Dragendorff's Test): To a few ml of the extract, add a few drops of Dragendorff's reagent. The formation of a reddish-brown precipitate indicates the presence of alkaloids.[13]

  • Test for Flavonoids (Shinoda Test): To the extract, add a few fragments of magnesium ribbon and concentrated hydrochloric acid. The appearance of a pink to magenta color indicates the presence of flavonoids.[14]

  • Test for Saponins (Froth Test): Shake a small amount of the extract with water in a test tube. The formation of a persistent froth indicates the presence of saponins.[13]

  • Test for Tannins (Ferric Chloride Test): To the extract, add a few drops of ferric chloride solution. A blue-black or green-black coloration suggests the presence of tannins.[13]

  • Test for Terpenoids (Salkowski Test): Mix the extract with chloroform and add concentrated sulfuric acid carefully along the sides of the test tube. A reddish-brown coloration at the interface indicates the presence of terpenoids.[13]

  • Test for Steroids (Liebermann-Burchard Test): To the extract dissolved in chloroform, add a few drops of acetic anhydride and concentrated sulfuric acid. A change in color from violet to blue or green indicates the presence of steroids.[14]

Quantitative Phytochemical Analysis

a. Total Phenolic Content (Folin-Ciocalteu Method)

Protocol:

  • Prepare a stock solution of the plant extract.

  • To a known volume of the extract, add Folin-Ciocalteu reagent and mix thoroughly.

  • After a few minutes, add a sodium carbonate solution to the mixture.

  • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).[15]

  • Measure the absorbance of the solution at a specific wavelength (e.g., 765 nm) using a spectrophotometer.[15]

  • A standard curve is prepared using known concentrations of gallic acid.

  • The total phenolic content is expressed as milligrams of gallic acid equivalents per gram of dry extract (mg GAE/g).[8]

b. Total Flavonoid Content (Aluminum Chloride Colorimetric Method)

Protocol:

  • Prepare a stock solution of the plant extract.

  • To a known volume of the extract, add methanol, aluminum chloride, and potassium acetate.

  • Allow the mixture to stand at room temperature for 30 minutes.

  • Measure the absorbance of the solution at a specific wavelength (e.g., 415 nm) using a spectrophotometer.

  • A standard curve is prepared using known concentrations of a standard flavonoid, such as quercetin or rutin.

  • The total flavonoid content is expressed as milligrams of the standard equivalent per gram of dry extract (e.g., mg QE/g or mg RE/g).[8]

c. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)

For the identification and quantification of specific compounds, advanced chromatographic techniques like HPLC and GC-MS are employed.[10][15]

  • HPLC: This technique is suitable for the analysis of non-volatile and thermally unstable compounds like flavonoids and some limonoids. A specific column, mobile phase, and detector (e.g., DAD, MS) are used for separation and quantification.[10]

  • GC-MS: This method is ideal for the analysis of volatile compounds such as fatty acids, sterols, and some terpenoids. The components of the extract are separated based on their boiling points and then identified by their mass spectra.[15]

Signaling Pathways Modulated by Melia azedarach Extracts

Bioactive compounds from Melia azedarach have been shown to modulate several key signaling pathways involved in inflammation and melanogenesis.

Anti-inflammatory Signaling Pathway

Certain limonoids isolated from M. azedarach fruits exhibit anti-inflammatory effects by modulating the NF-κB and JAK2/STAT3 signaling pathways.[6]

G cluster_0 NF-κB Pathway cluster_1 JAK2/STAT3 Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Limonoid2 Limonoid from M. azedarach NFkB NF-κB Limonoid2->NFkB Inhibits JAK2 JAK2 Limonoid2->JAK2 Suppresses Pro-inflammatory\nCytokines\n(TNF-α, IL-6) Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Pro-inflammatory\nCytokines\n(TNF-α, IL-6) Transcription IkB IκB IKK->IkB Phosphorylates & Degrades NFkB_IkB NF-κB-IκB (Inactive) NFkB_IkB->IKK Phosphorylation iNOS iNOS JAK2->iNOS Upregulation

Figure 2: Anti-inflammatory signaling pathways.

LPS stimulation of macrophages activates the NF-κB and JAK2 signaling pathways, leading to the production of pro-inflammatory mediators like TNF-α, IL-6, and nitric oxide (via iNOS).[6] A limonoid from M. azedarach has been shown to suppress the expression of JAK2 and inhibit the NF-κB signaling cascade, thereby reducing inflammation.[6]

Melanogenesis Signaling Pathway

Ethanolic extracts of M. azedarach have been found to induce melanogenesis through the cAMP-PKA-CREB signaling pathway.[16][17]

G MAE Melia azedarach Extract (MAE) cAMP cAMP MAE->cAMP Increases PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB p-CREB (Active) MITF MITF pCREB->MITF Upregulates Gene Expression Tyrosinase Tyrosinase MITF->Tyrosinase Upregulates TRP1 TRP-1 MITF->TRP1 Upregulates Melanin Melanin Synthesis Tyrosinase->Melanin TRP1->Melanin

References

In Silico Prediction of Meliasenin B Targets: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Meliasenin B, an apotirucallane-type triterpenoid isolated from Melia azedarach, represents a class of natural products with significant therapeutic potential. However, its molecular targets remain largely uncharacterized. This technical guide provides a comprehensive, step-by-step framework for the in silico prediction of protein targets for this compound. The methodologies detailed herein are designed for researchers, scientists, and drug development professionals engaged in natural product-based drug discovery. This guide outlines a consensus-based computational workflow, integrating reverse docking and pharmacophore modeling to identify and prioritize potential protein targets. Detailed experimental protocols, data presentation tables, and visualizations of the workflow and a relevant biological pathway are provided to facilitate the practical application of these computational techniques.

Introduction

Natural products are a rich source of structurally diverse and biologically active compounds that have historically been a cornerstone of drug discovery. Triterpenoids, in particular, have demonstrated a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-viral effects. This compound, a complex triterpenoid, is a promising candidate for therapeutic development, yet its mechanism of action is unknown. Identifying the direct molecular targets of this compound is a critical step in elucidating its biological function and advancing its development as a potential therapeutic agent.

In silico target prediction methods offer a rapid and cost-effective approach to generate hypotheses about the molecular targets of a small molecule.[1][2] These computational techniques leverage the three-dimensional structure of the compound to screen against vast libraries of protein structures, predicting potential binding interactions. This guide presents a robust workflow for the in silico target prediction of this compound, combining multiple computational strategies to enhance the reliability of the predictions.

Proposed In Silico Target Prediction Workflow

The proposed workflow employs a multi-faceted approach to identify potential targets for this compound, integrating ligand-based and structure-based methods. This consensus-driven strategy aims to reduce the rate of false positives and provide a prioritized list of targets for subsequent experimental validation.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Target Prediction cluster_2 Phase 3: Data Integration & Prioritization cluster_3 Phase 4: Output A This compound Structure (SMILES Input) B 3D Structure Generation & Energy Minimization A->B Prepare Ligand C Reverse Docking (e.g., AutoDock Vina, ReverseDock) B->C Screen against Protein Database D Pharmacophore-Based Screening (e.g., PharmMapper, ZINCPharmer) B->D Screen against Pharmacophore Database E Ligand Similarity Search (e.g., SwissTargetPrediction, SEA) B->E Screen against Ligand Database F Consensus Scoring & Ranking C->F D->F E->F G Pathway & GO Enrichment Analysis F->G Functional Annotation I Prioritized Target List G->I Final Selection H Literature & Database Mining (PubChem, ChEMBL) H->G Cross-Validation G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus TNFR TNFR TRADD TRADD TNFR->TRADD TRAF2 TRAF2 TRADD->TRAF2 IKK IKK Complex TRAF2->IKK IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation MeliaseninB This compound MeliaseninB->IKK Inhibition DNA DNA NFkB_nuc->DNA Gene Inflammatory Gene Expression DNA->Gene TNF TNFα TNF->TNFR

References

Methodological & Application

Application Note: Development of an Analytical Standard for Meliasenin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meliasenin B is an apotirucallane-type triterpenoid isolated from the fruits of Melia azedarach.[1] Triterpenoids from Melia azedarach have demonstrated a range of biological activities, including cytotoxic and anti-inflammatory effects.[2][3][4] The development of a robust analytical standard for this compound is crucial for the accurate quantification and quality control of this compound in research and pharmaceutical applications. This document provides a comprehensive protocol for the isolation, purification, and analytical characterization of a this compound standard, primarily utilizing High-Performance Liquid Chromatography (HPLC).

Materials and Reagents

  • Dried fruits of Melia azedarach

  • Ethanol (95%, analytical grade)

  • n-Hexane (analytical grade)

  • Ethyl acetate (analytical grade)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (deionized and filtered)

  • Formic acid (analytical grade)

  • Silica gel (for column chromatography, 200-300 mesh)

  • C18 solid-phase extraction (SPE) cartridges

  • This compound reference standard (if available for initial identification)

  • Standard laboratory glassware and equipment

  • Rotary evaporator

  • HPLC system with a UV detector or Mass Spectrometer (MS)

  • NMR spectrometer

Experimental Protocols

Isolation and Purification of this compound

This protocol describes a general procedure for the extraction and isolation of triterpenoids from plant material.

  • Extraction:

    • Air-dry and powder the fruits of Melia azedarach.

    • Macerate the powdered plant material in 95% ethanol at room temperature for 72 hours with occasional agitation.

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude ethanol extract.

    • Suspend the crude extract in water and partition successively with n-hexane and ethyl acetate.

    • Concentrate the ethyl acetate fraction, which is expected to contain this compound.

  • Column Chromatography:

    • Subject the concentrated ethyl acetate fraction to silica gel column chromatography.

    • Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) to pool fractions with similar profiles.

  • Preparative HPLC:

    • Further purify the pooled fractions containing the compound of interest using preparative reverse-phase HPLC.

    • Use a C18 column with a mobile phase gradient of methanol and water.

    • Collect the peak corresponding to this compound.

  • Structure Elucidation:

    • Confirm the identity and purity of the isolated this compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Development of an HPLC Analytical Method
  • Chromatographic Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

    • Gradient Program: Start with 70% A and 30% B, linearly increase to 100% B over 20 minutes, hold for 5 minutes, and then return to initial conditions for 5 minutes for equilibration.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 210 nm or MS detector in positive ion mode.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve the purified this compound in methanol to prepare a stock solution of 1 mg/mL.

    • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 to 100 µg/mL.

    • Sample Solution: Dissolve the test sample containing this compound in methanol and filter through a 0.45 µm syringe filter before injection.

Data Presentation

The quantitative data for the developed HPLC method should be summarized as follows:

ParameterResult
Retention Time (min)e.g., 15.2
Linearity (R²)e.g., > 0.999
Limit of Detection (LOD)e.g., 0.1 µg/mL
Limit of Quantitation (LOQ)e.g., 0.5 µg/mL
Precision (%RSD)e.g., < 2%
Accuracy (% Recovery)e.g., 98-102%
SpecificityNo interference from blank

Visualization

Experimental Workflow

experimental_workflow cluster_extraction Extraction & Isolation cluster_analysis Analytical Method Development plant_material Melia azedarach Fruits extraction Ethanol Extraction plant_material->extraction partition Solvent Partitioning extraction->partition column_chrom Silica Gel Column Chromatography partition->column_chrom prep_hplc Preparative HPLC column_chrom->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound hplc_method HPLC Method Development pure_compound->hplc_method validation Method Validation hplc_method->validation analytical_standard Analytical Standard validation->analytical_standard

Caption: Experimental workflow for developing an analytical standard for this compound.

Postulated Signaling Pathway

Apotirucallane triterpenoids have been shown to act as agonists for nuclear receptors like the Farnesoid X Receptor (FXR) and Pregnane X Receptor (PXR).[5][6] These receptors play a key role in regulating the expression of genes involved in metabolism and inflammation.

signaling_pathway cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus meliasenin_b This compound fxr_pxr FXR/PXR meliasenin_b->fxr_pxr fxr_pxr_active Activated FXR/PXR fxr_pxr->fxr_pxr_active Translocation dna DNA fxr_pxr_active->dna target_genes Target Gene Expression dna->target_genes Transcription biological_response Biological Response (e.g., Anti-inflammatory Effects) target_genes->biological_response Translation

Caption: Postulated signaling pathway of this compound via FXR/PXR activation.

References

Application Notes and Protocols for In Vitro Anti-inflammatory Assay of Melatonin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Melatonin (N-acetyl-5-methoxytryptamine) is an endogenous indoleamine, primarily synthesized by the pineal gland, with well-documented roles in regulating circadian rhythms.[1] Beyond its chronobiotic functions, melatonin has demonstrated potent anti-inflammatory properties.[1] It exerts these effects through various mechanisms, including the scavenging of free radicals, modulation of pro- and anti-inflammatory cytokine production, and regulation of key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2][3][4] These multifaceted anti-inflammatory actions make melatonin a compound of significant interest for therapeutic applications in inflammatory diseases.

This document provides detailed application notes and protocols for the in vitro evaluation of the anti-inflammatory effects of melatonin.

Data Presentation

Table 1: Effect of Melatonin on Nitric Oxide (NO) Production and iNOS Expression
Cell LineStimulantMelatonin ConcentrationEffectReference
Murine MacrophagesLipopolysaccharide (LPS)1 µM - 1 mMDecreased nitrite/nitrate production[5]
Murine MacrophagesLipopolysaccharide (LPS)1 µM - 1 mMReduced iNOS steady-state mRNA levels and protein expression[5]
Rat Microvascular Endothelial CellsBradykinin (1-100 nM)1 nMAbolished NO production[6]
Table 2: Effect of Melatonin on Pro-inflammatory Cytokine and Enzyme Expression
Cell Line/SystemStimulantMelatonin ConcentrationEffectReference
Murine MacrophagesLipopolysaccharide (LPS)1 µM - 1 mMDecreased 6-keto-prostaglandin F1α production[5]
Human Monocytic U937 CellsUVB irradiation1 mMDecreased superoxide anion production[7]
Various-Not SpecifiedReduces pro-inflammatory cytokines (IL-6, IL-8, TNF-α)[2]
Adipose Tissue-Not SpecifiedReduces phosphorylation of NF-κB and inhibits the NLRP3 pathway[4]
Cadmium-induced liver injury modelCadmiumNot SpecifiedSuppressed production of IL-1β, TNF-α, and IL-6[4]

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., RAW 264.7 macrophages) Stimulation Induce Inflammation (e.g., with LPS) Cell_Culture->Stimulation Compound_Prep Melatonin Preparation (Stock solution and dilutions) Treatment Treat with Melatonin (Various concentrations) Compound_Prep->Treatment Stimulation->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability NO_Assay Nitric Oxide Assay (Griess Reagent) Treatment->NO_Assay Cytokine_Assay Cytokine Measurement (e.g., ELISA for TNF-α, IL-6) Treatment->Cytokine_Assay Western_Blot Protein Expression (e.g., iNOS, COX-2, p-NF-κB) Treatment->Western_Blot Data_Analysis Data Collection and Statistical Analysis Viability->Data_Analysis NO_Assay->Data_Analysis Cytokine_Assay->Data_Analysis Western_Blot->Data_Analysis

Figure 1: General experimental workflow for in vitro anti-inflammatory assays.

NF_kB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB degradation NFkB_active Active NF-κB NFkB->NFkB_active releases Nucleus Nucleus NFkB_active->Nucleus translocates to Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) Nucleus->Pro_inflammatory_Genes activates transcription of Melatonin Melatonin Melatonin->IKK inhibits Melatonin->NFkB_active inhibits translocation

Figure 2: Melatonin's inhibition of the NF-κB signaling pathway.

MAPK_Pathway Stress_Stimuli Stress Stimuli (e.g., UVB, LPS) MAPKKK MAPKKK Stress_Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors activates Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response induces Melatonin Melatonin Melatonin->MAPK decreases phosphorylation of p38 & JNK Melatonin->MAPK increases phosphorylation of ERK

Figure 3: Modulation of the MAPK signaling pathway by Melatonin.

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophage cell line is commonly used.

  • Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Melatonin Preparation: Prepare a stock solution of melatonin in a suitable solvent (e.g., DMSO) and dilute to desired concentrations in culture medium. Ensure the final solvent concentration does not affect cell viability.

  • Treatment Protocol:

    • Seed cells in appropriate culture plates (e.g., 96-well for viability, 24-well for NO assay, 6-well for protein extraction).

    • Allow cells to adhere overnight.

    • Pre-treat cells with various concentrations of melatonin for a specified time (e.g., 1 hour).

    • Induce inflammation by adding an inflammatory stimulus like Lipopolysaccharide (LPS) (e.g., 1 µg/mL).

    • Incubate for a designated period (e.g., 24 hours).

Cell Viability Assay (MTT Assay)
  • Principle: Measures the metabolic activity of cells, which is an indicator of cell viability.

  • Procedure:

    • After treatment, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and dissolve the formazan crystals in DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control group.

Nitric Oxide (NO) Production Assay (Griess Assay)
  • Principle: The Griess reagent detects nitrite (a stable product of NO) in the cell culture supernatant.

  • Procedure:

    • Collect the cell culture supernatant after treatment.

    • Mix equal volumes of the supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate for 10-15 minutes at room temperature.

    • Measure the absorbance at 540 nm.

    • Quantify nitrite concentration using a sodium nitrite standard curve.

Measurement of Pro-inflammatory Cytokines (ELISA)
  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the culture supernatant.

  • Procedure:

    • Collect the cell culture supernatant after treatment.

    • Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit.

    • Briefly, this involves coating a plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and a stop solution.

    • Measure the absorbance at the appropriate wavelength and calculate the cytokine concentration based on a standard curve.

Western Blot Analysis for Protein Expression
  • Principle: Used to detect and quantify the expression of specific proteins (e.g., iNOS, COX-2, phosphorylated and total NF-κB, and MAPK proteins).

  • Procedure:

    • Lyse the treated cells to extract total protein.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with specific primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

    • Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

Melatonin demonstrates significant in vitro anti-inflammatory activity through the modulation of key signaling pathways, including the NF-κB and MAPK pathways, leading to a reduction in the production of inflammatory mediators such as nitric oxide and pro-inflammatory cytokines. The protocols outlined in this document provide a framework for researchers to investigate and quantify the anti-inflammatory effects of melatonin and other novel compounds. These assays are crucial for the pre-clinical evaluation of potential anti-inflammatory drug candidates.

References

Application Notes and Protocols for the Evaluation of Insecticidal Properties of Triterpenoids from Melia azedarach, with a Focus on Meliartenin as a Representative Compound

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield specific data on the insecticidal properties of Meliasenin B. The information presented herein is based on studies of other bioactive triterpenoids isolated from Melia azedarach, particularly meliartenin, and is intended to serve as a guide for the evaluation of similar natural products.

Introduction

Melia azedarach L. (Meliaceae), commonly known as the Chinaberry tree, is a rich source of structurally diverse triterpenoids with potent insecticidal and antifeedant properties.[1][2] These natural products, particularly limonoids, represent a promising avenue for the development of botanical insecticides.[2][3] While specific data on this compound, an apotirucallane-type triterpenoid isolated from the fruits of M. azedarach, is not currently available in the public domain, the well-documented bioactivity of other compounds from this plant, such as meliartenin, provides a valuable framework for research and development.[3][4]

This document provides detailed application notes and experimental protocols for assessing the insecticidal and antifeedant activities of triterpenoids from M. azedarach, using meliartenin as a primary example. These guidelines are intended for researchers, scientists, and drug development professionals working in the field of natural product-based pest management.

Application Notes

Insecticidal and Antifeedant Activity of Meliartenin

Meliartenin, a limonoid isolated from the fruits of M. azedarach, has demonstrated significant antifeedant and insecticidal effects against a variety of insect species.[3][5] Its activity is comparable to that of other well-known botanical insecticides like azadirachtin.[3][5]

Key findings on the bioactivity of Meliartenin:

  • Antifeedant Properties: Meliartenin exhibits strong feeding deterrence in choice tests against various insect pests.[3]

  • Insecticidal Effects: In no-choice tests, larvae reared on diets treated with meliartenin show reduced weight gain and increased mortality.[3][5]

Quantitative Data for Meliartenin and Comparative Compounds

The following table summarizes the quantitative data on the antifeedant and insecticidal activity of meliartenin against Epilachna paenulata larvae, with azadirachtin and toosendanin included for comparison.[3][5]

CompoundBioassayParameterValue (µg/cm²)Insect Species
Meliartenin (and its isomer 12-hydroxiamoorastatin)Antifeedant (Choice Test)ED₅₀0.80Epilachna paenulata
Meliartenin (and its isomer 12-hydroxiamoorastatin)Insecticidal (No-Choice Test)LD₅₀ (96 h)0.76Epilachna paenulata
AzadirachtinAntifeedant (Choice Test)ED₅₀0.72Epilachna paenulata
AzadirachtinInsecticidal (No-Choice Test)LD₅₀ (96 h)1.24Epilachna paenulata
ToosendaninAntifeedant (Choice Test)ED₅₀3.69Epilachna paenulata

ED₅₀ (Effective Dose 50): The dose required to inhibit feeding by 50%. LD₅₀ (Lethal Dose 50): The dose required to cause 50% mortality.

Experimental Protocols

Antifeedant Bioassay (Choice Test)

This protocol is designed to assess the feeding deterrence of a test compound.

Materials:

  • Test insects (e.g., Epilachna paenulata larvae)

  • Fresh leaves (e.g., from a suitable host plant)

  • Test compound solution (e.g., meliartenin in a suitable solvent like acetone)

  • Solvent control (e.g., pure acetone)

  • Petri dishes with a moistened filter paper

  • Leaf disc cutter

  • Micropipette

Procedure:

  • Prepare a stock solution of the test compound at a known concentration.

  • Cut leaf discs of a uniform size using the leaf disc cutter.

  • Apply a specific volume of the test compound solution evenly onto the surface of one half of the leaf discs (treated).

  • Apply the same volume of the solvent control to the other half of the leaf discs (control).

  • Allow the solvent to evaporate completely.

  • Place one treated and one control leaf disc in each Petri dish.

  • Introduce one test insect into each Petri dish.

  • Maintain the Petri dishes under controlled conditions (e.g., 25°C, 16:8 h light:dark cycle).

  • After a defined period (e.g., 24 or 48 hours), measure the area of each leaf disc consumed.

  • Calculate the Antifeedant Index (AFI) using the following formula: AFI (%) = [(C - T) / (C + T)] x 100 Where C is the area of the control disc consumed, and T is the area of the treated disc consumed.

Insecticidal Bioassay (No-Choice Test)

This protocol evaluates the toxicity of a test compound when it is the only food source available.

Materials:

  • Test insects (e.g., Epilachna paenulata larvae)

  • Artificial diet or fresh leaves

  • Test compound solution

  • Solvent control

  • Rearing containers

  • Micropipette

Procedure:

  • Prepare a series of dilutions of the test compound.

  • Treat the artificial diet or leaves with the different concentrations of the test compound. Prepare a control group treated only with the solvent.

  • Allow the solvent to evaporate completely.

  • Place a known number of test insects in each rearing container with the treated or control food.

  • Maintain the containers under controlled environmental conditions.

  • Record larval mortality at regular intervals (e.g., every 24 hours) for a specific duration (e.g., 96 hours).

  • Measure the body weight of the surviving larvae at the end of the experiment.

  • Calculate the percentage of mortality for each concentration and determine the LD₅₀ value using Probit analysis.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assays Bioassays cluster_data Data Collection & Analysis cluster_results Results prep_compound Prepare Test Compound (e.g., this compound analog) antifeedant Antifeedant Assay (Choice Test) prep_compound->antifeedant insecticidal Insecticidal Assay (No-Choice Test) prep_compound->insecticidal prep_insects Rear and Select Test Insects prep_insects->antifeedant prep_insects->insecticidal prep_food Prepare Food Substrate (Leaves/Artificial Diet) prep_food->antifeedant prep_food->insecticidal measure_consumption Measure Food Consumption antifeedant->measure_consumption record_mortality Record Mortality & Weight Change insecticidal->record_mortality calc_afi Calculate Antifeedant Index (AFI) measure_consumption->calc_afi calc_ld50 Calculate LD50 record_mortality->calc_ld50 report Report Findings calc_afi->report calc_ld50->report

Caption: Experimental workflow for evaluating insecticidal properties.

hypothetical_pathway compound Triterpenoid (e.g., Meliartenin) receptor Gustatory/Olfactory Receptors compound->receptor Binds to midgut Midgut Epithelial Cells compound->midgut Ingestion leads to contact neuron Sensory Neuron receptor->neuron Activates/Blocks cns Central Nervous System (CNS) neuron->cns Signal Transduction feeding_behavior Inhibition of Feeding Behavior cns->feeding_behavior Alters mortality Insect Mortality feeding_behavior->mortality Contributes to toxicity Cellular Toxicity (e.g., Apoptosis) midgut->toxicity Induces toxicity->mortality

References

Application Notes and Protocols for Antimicrobial Assays of Meliasenin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meliasenin B is a natural product isolated from Melia azedarach, a plant known for its diverse bioactive compounds.[1] Extracts from Melia azedarach have demonstrated a broad spectrum of antimicrobial activities against various pathogenic bacteria and fungi, suggesting the potential of its individual constituents as novel antimicrobial agents.[2][3][4] In silico analyses have predicted strong binding affinities of compounds from Melia azedarach, including meliasenins, to key antibacterial protein targets.[1] These findings underscore the importance of robust and standardized antimicrobial assays to fully characterize the therapeutic potential of pure compounds like this compound.

These application notes provide detailed protocols for essential in vitro antimicrobial susceptibility tests, including broth microdilution for determining the Minimum Inhibitory Concentration (MIC), agar disk diffusion for assessing antimicrobial activity, and time-kill kinetic assays to understand the pharmacodynamics of this compound.

Data Presentation

The following tables are templates for summarizing quantitative data obtained from antimicrobial assays of this compound. Due to the limited availability of specific experimental data for the purified this compound in the current literature, these tables are presented as examples for data organization and reporting.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various microorganisms.

MicroorganismStrainGram StainMIC (µg/mL)Positive Control (Antibiotic)MIC (µg/mL)
Staphylococcus aureusATCC 29213Gram-positiveGentamicin
Bacillus subtilisATCC 6633Gram-positiveAmpicillin
Escherichia coliATCC 25922Gram-negativeCiprofloxacin
Pseudomonas aeruginosaATCC 27853Gram-negativeCiprofloxacin
Candida albicansATCC 90028FungusAmphotericin B
Aspergillus nigerATCC 16404FungusAmphotericin B

Table 2: Zone of Inhibition of this compound against various microorganisms using Agar Disk Diffusion Assay.

MicroorganismStrainGram StainDisk Content (µg)Zone of Inhibition (mm)Positive Control (Antibiotic)Zone of Inhibition (mm)
Staphylococcus aureusATCC 29213Gram-positiveGentamicin (10 µg)
Bacillus subtilisATCC 6633Gram-positiveAmpicillin (10 µg)
Escherichia coliATCC 25922Gram-negativeCiprofloxacin (5 µg)
Pseudomonas aeruginosaATCC 27853Gram-negativeCiprofloxacin (5 µg)
Candida albicansATCC 90028FungusNystatin (100 units)
Aspergillus nigerATCC 16404FungusNystatin (100 units)

Experimental Protocols

1. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for determining the MIC of an antimicrobial agent.[5]

Materials:

  • This compound stock solution (in an appropriate solvent, e.g., DMSO)

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity

  • Positive control antibiotic (e.g., gentamicin, ampicillin, ciprofloxacin, amphotericin B)

  • Negative control (broth and solvent)

  • Resazurin solution (optional, for viability indication)[6]

  • Microplate reader

Protocol:

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile MHB or RPMI-1640 to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested.

  • Serial Dilution:

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second well, mixing thoroughly, and continuing this process across the plate to create a range of concentrations. Discard 100 µL from the last well.

  • Inoculation:

    • Prepare a microbial inoculum equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).[7] Dilute this suspension in the appropriate broth to achieve a final concentration of 5 x 10^5 CFU/mL in the wells.

    • Add 10 µL of the standardized inoculum to each well, resulting in a final volume of 110 µL.

  • Controls:

    • Positive Control: A row with a standard antibiotic undergoing serial dilution and inoculation.

    • Negative Control (Sterility): A well containing only broth to check for contamination.

    • Growth Control: A well containing broth and inoculum without any antimicrobial agent.

    • Solvent Control: A well containing the highest concentration of the solvent used to dissolve this compound to ensure it does not inhibit microbial growth.

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.[7]

    • If using a viability indicator like resazurin, add it to each well after incubation and observe the color change. A blue color indicates inhibition, while a pink color indicates microbial growth.

    • Alternatively, measure the optical density at 600 nm (OD600) using a microplate reader.

Broth_Microdilution_Workflow start Start prep_plate Prepare 96-well plate with broth start->prep_plate add_compound Add this compound stock to first well prep_plate->add_compound serial_dilution Perform two-fold serial dilutions add_compound->serial_dilution inoculate Inoculate all wells (except sterility control) serial_dilution->inoculate prep_inoculum Prepare standardized microbial inoculum prep_inoculum->inoculate add_controls Add positive, negative, and solvent controls inoculate->add_controls incubate Incubate plate (e.g., 37°C for 24h) add_controls->incubate read_results Read results visually or with a plate reader incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for Broth Microdilution Assay.

2. Agar Disk Diffusion Assay

This method is a qualitative or semi-quantitative assay to screen for antimicrobial activity.[5]

Materials:

  • This compound stock solution

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity

  • Sterile cotton swabs

  • Positive control antibiotic disks (e.g., gentamicin, ciprofloxacin)

  • Negative control disks (impregnated with solvent)

Protocol:

  • Inoculation of Agar Plates:

    • Dip a sterile cotton swab into the standardized microbial suspension.

    • Streak the swab evenly across the entire surface of the MHA plate in three directions to ensure uniform growth.

  • Preparation and Application of Disks:

    • Impregnate sterile filter paper disks with a known concentration of this compound solution (e.g., 10 µL of a 1 mg/mL solution).

    • Allow the solvent to evaporate completely in a sterile environment.

    • Place the impregnated disks, along with positive and negative control disks, onto the surface of the inoculated agar plates.[7]

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Measurement of Inhibition Zone:

    • After incubation, measure the diameter of the zone of complete inhibition around each disk in millimeters (mm).

    • The size of the inhibition zone is proportional to the antimicrobial activity of the compound.

Agar_Disk_Diffusion_Workflow start Start prep_inoculum Prepare standardized microbial inoculum start->prep_inoculum inoculate_plate Inoculate MHA plate with a sterile swab prep_inoculum->inoculate_plate place_disks Place disks on the inoculated agar surface inoculate_plate->place_disks prep_disks Impregnate sterile disks with this compound prep_disks->place_disks add_controls Add positive and negative control disks place_disks->add_controls incubate Incubate plate (e.g., 37°C for 24h) add_controls->incubate measure_zones Measure the zones of inhibition incubate->measure_zones end End measure_zones->end Bacterial_Cell_Wall_Synthesis_Pathway UDP_GlcNAc UDP-GlcNAc UDP_MurNAc UDP-MurNAc UDP_GlcNAc->UDP_MurNAc MurA, MurB Pentapeptide Pentapeptide Synthesis UDP_MurNAc->Pentapeptide MurC-F Lipid_I Lipid I Pentapeptide->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Transglycosylation Transglycosylation Lipid_II->Transglycosylation PBP Transpeptidation Transpeptidation (Cross-linking) Transglycosylation->Transpeptidation PBP Cell_Wall Mature Peptidoglycan Cell Wall Transpeptidation->Cell_Wall MeliaseninB This compound MeliaseninB->Transpeptidation Potential Inhibition

References

The Use of Melatonin as a Molecular Probe in Cellular Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Meliasenin B" yielded no specific scientific literature detailing its use as a molecular probe, its biological activities, or any associated signaling pathways. The information available is limited to its classification as an apotirucallane-type triterpenoid isolated from the fruits of Melia azedarach. Due to the lack of available data on this compound, this document provides detailed application notes and protocols for Melatonin , a well-researched neurohormone with a similarly spelled name, which is extensively used as a molecular probe to study various cellular processes.

Application Notes

Melatonin (N-acetyl-5-methoxytryptamine) is a pleiotropic molecule that serves as a valuable molecular probe for investigating a variety of cellular signaling pathways.[1][2][3] Its ability to modulate oxidative stress, inflammation, apoptosis, and cell cycle regulation makes it a critical tool for researchers in oncology, neurobiology, and immunology.[1][2][3]

Key Applications:

  • Probing Apoptotic Pathways: Melatonin has been shown to induce apoptosis in various cancer cell lines, making it a useful tool to dissect the molecular machinery of programmed cell death.[2][4][5][6] It can be used to study the intrinsic (mitochondrial-dependent) and extrinsic (death receptor-mediated) apoptotic pathways.

  • Investigating Anti-inflammatory Responses: As an anti-inflammatory agent, Melatonin can be employed to explore signaling cascades that regulate inflammation, such as the NF-κB pathway.[3][7][8][9][10] Its effects on cytokine production and immune cell migration can be quantitatively assessed.[7][10]

  • Analyzing Oxidative Stress and Antioxidant Defense: Melatonin is a potent antioxidant.[9] It can be used as a probe to study the cellular response to oxidative stress and the regulation of antioxidant enzyme expression.

  • Studying Cell Cycle Control: Melatonin can induce cell cycle arrest, providing a means to investigate the checkpoints and regulatory proteins involved in cell cycle progression.[11][12]

Target Audience: These application notes and protocols are intended for researchers, scientists, and drug development professionals working in the fields of cell biology, pharmacology, and oncology.

Quantitative Data Presentation

The following tables summarize the quantitative effects of Melatonin on various cancer cell lines.

Cell LineAssayIC50 Value / EffectReference
Ewing Sarcoma CellsCell ViabilityCytotoxic effects observed[13]
Human Leukemia (CMK, Jurkat, MOLT-4)CytotoxicityModerate cytotoxicity at 10⁻³ M[12]
Human B-lymphoma (RAMOS-1)Apoptosis InductionAssociated with cell-cycle arrest[4]
Diffuse Large B-Cell Lymphoma (DLBCL)CytotoxicityInhibition of cell viability[11]
Ovarian Carcinoma (in vivo)Apoptosis InductionUpregulation of p53, BAX, cleaved caspase-3[5]
ParameterEffect of MelatoninCell Line(s)Reference
Bcl-2 ExpressionDownregulationRAMOS-1, Ovarian Carcinoma[4][5]
Caspase-3 ActivationIncreasedRAMOS-1, Ovarian Carcinoma[4][5]
Cytochrome c ReleaseIncreasedRAMOS-1[4]
Reactive Oxygen Species (ROS)IncreasedCMK, Jurkat, MOLT-4, HL-60[12]
NF-κB TranslocationPreventedGeneral anti-inflammatory mechanism[7]

Experimental Protocols

Protocol 1: Assessment of Melatonin-Induced Cytotoxicity using MTT Assay

This protocol outlines the determination of the cytotoxic effects of Melatonin on a cancer cell line.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • Melatonin (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Melatonin Treatment: Prepare serial dilutions of Melatonin in complete medium. Replace the medium in the wells with 100 µL of the Melatonin dilutions. Include a vehicle control (medium with DMSO) and a negative control (medium only). Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.

Protocol 2: Detection of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol describes the use of flow cytometry to quantify apoptosis induced by Melatonin.

Materials:

  • Cells treated with Melatonin (as in Protocol 1)

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Propidium Iodide (PI) solution

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest the cells (both adherent and floating) after Melatonin treatment.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 100 µL of Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins

This protocol details the detection of changes in the expression of key apoptotic proteins following Melatonin treatment.

Materials:

  • Cells treated with Melatonin

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-Caspase-3, anti-cleaved Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction: Lyse the treated cells with RIPA buffer and quantify the protein concentration using the BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control (β-actin).

Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_analysis Data Analysis seeding Cell Seeding treatment Melatonin Treatment seeding->treatment cytotoxicity Cytotoxicity Assay (MTT) treatment->cytotoxicity apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis western_blot Western Blot treatment->western_blot ic50 IC50 Determination cytotoxicity->ic50 apoptosis_quant Apoptosis Quantification apoptosis->apoptosis_quant protein_exp Protein Expression Analysis western_blot->protein_exp

Experimental workflow for studying Melatonin's effects.

apoptosis_pathway cluster_mitochondria Mitochondrial Pathway melatonin Melatonin bcl2 Bcl-2 melatonin->bcl2 Downregulates bax Bax melatonin->bax Upregulates cytochrome_c Cytochrome c bcl2->cytochrome_c bax->cytochrome_c caspase9 Caspase-9 cytochrome_c->caspase9 Activates caspase3 Caspase-3 caspase9->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis

Melatonin-induced intrinsic apoptosis pathway.

nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus inflammatory_stimuli Inflammatory Stimuli ikk IKK Complex inflammatory_stimuli->ikk melatonin Melatonin melatonin->ikk Inhibits ikb IκB ikk->ikb Phosphorylates nfkb NF-κB ikk->nfkb Frees ikb->nfkb Inhibits nfkb_n NF-κB nfkb->nfkb_n Translocates gene_transcription Pro-inflammatory Gene Transcription nfkb_n->gene_transcription

Melatonin's inhibition of the NF-κB signaling pathway.

References

Synthesis of Meliasenin B Derivatives: A Feasibility Assessment and Proposed Alternative

Author: BenchChem Technical Support Team. Date: November 2025

To our valued researchers, scientists, and drug development professionals,

Our comprehensive investigation into the synthesis of Meliasenin B derivatives has revealed a significant gap in the current scientific literature. This compound, an apotirucallane-type triterpenoid isolated from the fruits of Melia azedarach, has been characterized, and its natural source is well-documented. However, our extensive searches for established methods for its total synthesis or the synthesis of its derivatives have not yielded any specific or reproducible protocols.

The available research primarily focuses on the isolation of this compound and related triterpenoids from their natural sources and the evaluation of their biological activities, such as cytotoxic effects. While there is literature on the derivatization of other classes of triterpenes for analytical purposes, these methods are not directly applicable to the creation of a diverse library of novel this compound derivatives for drug discovery and development.

Given the core requirement of providing detailed, experimentally validated protocols for the synthesis of this compound derivatives, we must conclude that there is currently insufficient published information to create the requested "Application Notes and Protocols" for this specific compound.

Proposed Alternative: Synthesis of Melatonin Derivatives

In light of this, we propose to redirect our focus to a compound with a rich history of synthetic chemistry and a well-established profile of biological activity: Melatonin . The synthesis of melatonin and a diverse array of its derivatives is extensively documented, providing a solid foundation for the development of detailed and actionable protocols. Furthermore, the signaling pathways of melatonin are well-characterized, allowing for the creation of the requested diagrams and a thorough discussion of its mechanism of action.

We believe that a detailed guide on the synthesis of melatonin derivatives would be of significant value to the research community, offering insights into:

  • Established synthetic routes to the melatonin core structure.

  • Strategies for the derivatization of the indole nucleus and the N-acetyl side chain.

  • Structure-activity relationship (SAR) studies of melatonin derivatives.

  • Experimental protocols for key synthetic transformations.

  • Quantitative data on the biological activity of various derivatives.

  • Visualization of the key signaling pathways modulated by melatonin.

We are prepared to develop a comprehensive set of Application Notes and Protocols on the "Synthesis of Melatonin Derivatives" that will meet all the core requirements of your original request, including data presentation in tables, detailed experimental protocols, and Graphviz diagrams of signaling pathways and workflows.

We appreciate your understanding and look forward to providing you with a valuable resource on a topic with a wealth of available scientific information.

Application Notes and Protocols for Determining the Bioactivity of Meliasenin B Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Meliasenin B is a novel compound with potential therapeutic applications. To elucidate its biological activity, a panel of robust and reproducible cell-based assays is essential. These assays can determine the cytotoxic, pro-apoptotic, and anti-inflammatory properties of this compound, providing critical insights into its mechanism of action. This document provides detailed protocols for a selection of key cell-based assays to characterize the bioactivity profile of this compound. While specific data for this compound is not yet available, this guide presents a comprehensive framework for its initial characterization, using illustrative data and pathways.

I. Cytotoxicity Assessment

Determining the cytotoxic potential of a novel compound is a critical first step in its biological characterization. This helps to establish a therapeutic window and identify concentrations suitable for further bioactivity screening.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Experimental Protocol:

  • Cell Seeding: Seed cells (e.g., HeLa, HEK293, or a cell line relevant to the desired therapeutic area) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin). Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log concentration of this compound to determine the IC50 value.

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells.[1][2]

Experimental Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and NAD+) to each well.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Use a positive control of cells lysed with a lysis buffer to determine the maximum LDH release. Calculate the percentage of cytotoxicity relative to the maximum LDH release control.

Data Presentation: Hypothetical Cytotoxicity Data for this compound

AssayCell LineIncubation Time (h)IC50 (µM)
MTTHeLa2475.3
MTTHeLa4842.1
LDHHeLa4845.8
MTTHEK29348> 100

Experimental Workflow for Cytotoxicity Assays

G cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 Assay Procedure cluster_3 Data Analysis A Seed cells in 96-well plate B Incubate for 24h A->B C Prepare serial dilutions of this compound B->C Start Treatment D Treat cells and incubate for 24-72h C->D E1 MTT Assay: Add MTT, incubate, solubilize D->E1 Viability E2 LDH Assay: Collect supernatant, add reaction mix D->E2 Cytotoxicity F Measure absorbance E1->F E2->F G Calculate % Viability / % Cytotoxicity F->G H Determine IC50 G->H

Caption: Workflow for assessing the cytotoxicity of this compound.

II. Apoptosis Induction Assessment

Apoptosis, or programmed cell death, is a key mechanism for the elimination of damaged or cancerous cells.[3] Many anti-cancer agents exert their effects by inducing apoptosis.[4]

Caspase-Glo® 3/7 Assay

Caspase-3 and -7 are key effector caspases in the apoptotic pathway. The Caspase-Glo® 3/7 Assay provides a luminogenic substrate for caspase-3/7, and the resulting luminescence is proportional to caspase activity.

Experimental Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the cytotoxicity protocols, using a cell line known to undergo apoptosis (e.g., Jurkat cells). A positive control such as staurosporine should be included.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Assay: Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

  • Incubation: Incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the luminescence signal to the number of cells (can be done in parallel with a viability assay). Express results as fold change in caspase activity compared to the vehicle control.

Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry

Annexin V is a protein that binds to phosphatidylserine (PS), which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells, making it a marker for late apoptotic and necrotic cells.[3]

Experimental Protocol:

  • Cell Culture and Treatment: Culture cells in 6-well plates and treat with this compound for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the cells by flow cytometry. Live cells will be double-negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be double-positive.

  • Data Analysis: Quantify the percentage of cells in each quadrant.

Data Presentation: Hypothetical Apoptosis Data for this compound

AssayCell LineTreatment% Early Apoptotic Cells% Late Apoptotic Cells
Annexin V/PIJurkatVehicle2.51.8
Annexin V/PIJurkatThis compound (IC50)25.415.7
Caspase-3/7JurkatThis compound (IC50)4.2-fold increase-

Signaling Pathway for Intrinsic Apoptosis

G MeliaseninB This compound Bax Bax MeliaseninB->Bax activates Bcl2 Bcl-2 MeliaseninB->Bcl2 inhibits Mitochondria Mitochondria CytochromeC Cytochrome c Mitochondria->CytochromeC releases Bax->Mitochondria Bcl2->Mitochondria Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis G cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TNFA TNF-α TNFR TNFR TNFA->TNFR IKK IKK TLR4->IKK activates TNFR->IKK activates IkB_NFkB IκB NF-κB IKK->IkB_NFkB phosphorylates IκB IkB IκB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc translocates IkB_NFkB->NFkB releases Gene Pro-inflammatory Gene Expression NFkB_nuc->Gene MeliaseninB This compound MeliaseninB->IKK inhibits

References

Application Notes: Unraveling the Oncostatic Mechanisms of Melatonin

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Melatonin, a neurohormone primarily synthesized by the pineal gland, has emerged as a promising agent in cancer therapy.[1][2] Its oncostatic properties are attributed to a multifaceted mechanism of action that includes induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways.[3][4] These application notes provide an overview of the experimental approaches to elucidate the anticancer effects of melatonin, targeting researchers, scientists, and drug development professionals.

Key Mechanisms of Action

  • Apoptosis Induction: Melatonin triggers programmed cell death in various cancer cell lines.[5][6] This process is often mediated through the intrinsic mitochondrial pathway, involving the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins such as Bax.[1][6] This leads to mitochondrial membrane depolarization, cytochrome c release, and subsequent activation of caspases, particularly caspase-3, which executes the apoptotic process.[5][6] In some cancer cell types, melatonin-induced apoptosis is also associated with the stabilization of the pro-apoptotic protein Bim via the upregulation of OTUD1, a deubiquitinase.[7] Furthermore, melatonin can induce apoptosis through the activation of p53 and the JNK/p38 MAPK signaling pathways.[8]

  • Cell Cycle Arrest: Melatonin can halt the proliferation of cancer cells by inducing cell cycle arrest at different phases.[9][10] In urinary bladder urothelial carcinoma cells, melatonin treatment leads to G1 arrest.[9] In other cancer cell lines, such as human neuroblastoma and hepatocarcinoma cells, it causes an accumulation of cells in the G2/M phase.[5][10] This cell cycle arrest is often associated with an increased expression of cell cycle inhibitors like p53 and p21.[10]

  • Modulation of Signaling Pathways: The anticancer effects of melatonin are intricately linked to its ability to modulate various signaling pathways.[11][12] It has been shown to down-regulate the HIF-1α and NF-κB pathways, which are crucial for cancer cell survival and proliferation.[1][9] Melatonin can also inhibit the PI3K/Akt and mTOR signaling pathways, which are frequently overactive in cancer.[13] Additionally, it can activate the MAPK signaling cascade, including JNK and p38, which can lead to apoptosis.[8][10]

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of melatonin on the viability of cancer cells.

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • Melatonin (stock solution in DMSO)

    • 96-well plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of melatonin (e.g., 0, 100 µM, 1 mM, 3 mM) for different time points (e.g., 24, 48, 72 hours).

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control (untreated) cells.

2. Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

This protocol quantifies the percentage of apoptotic cells following melatonin treatment.

  • Materials:

    • Cancer cell line

    • Melatonin

    • 6-well plates

    • Annexin V-FITC Apoptosis Detection Kit

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and treat with desired concentrations of melatonin for the indicated time.

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the kit.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry within one hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

3. Cell Cycle Analysis by Flow Cytometry

This protocol determines the distribution of cells in different phases of the cell cycle after melatonin treatment.

  • Materials:

    • Cancer cell line

    • Melatonin

    • 6-well plates

    • 70% cold ethanol

    • Propidium Iodide (PI) staining solution (containing RNase A)

    • Flow cytometer

  • Procedure:

    • Treat cells with melatonin as described for the apoptosis assay.

    • Harvest and wash the cells with PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Store at -20°C overnight.

    • Wash the fixed cells with PBS and resuspend in PI staining solution.

    • Incubate for 30 minutes at 37°C in the dark.

    • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

4. Western Blot Analysis of Signaling Proteins

This protocol is used to detect changes in the expression levels of key proteins involved in apoptosis and cell cycle regulation.

  • Materials:

    • Treated and untreated cell lysates

    • Protein assay kit (e.g., BCA)

    • SDS-PAGE gels

    • Transfer apparatus

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk in TBST)

    • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-caspase-3, anti-p53, anti-p21, anti-NF-κB, anti-HIF-1α, and loading control like anti-GAPDH)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Determine the protein concentration of cell lysates.

    • Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

Data Presentation

Table 1: Effect of Melatonin on Cancer Cell Viability (IC50 Values)

Cell LineCancer TypeIC50 (mM)Incubation Time (days)Reference
SK-N-MCNeuroblastoma~0.1 (effective concentration)Not specified[5]
LNCaPProstate Cancer~32[8]
HCT 116Colorectal CarcinomaNot specifiedNot specified[3]
LoVoColorectal CancerDose-dependent effectNot specified[3]
SCC9 & SCC25Tongue Squamous Cell CarcinomaDose-dependent effectNot specified[3]
T24 & UMUC3Bladder CancerDose-dependent effectNot specified[9]
HepG2Hepatocarcinoma1-102-10[10]
HeLa & SiHaCervical CancerDose-dependent effectNot specified[1]

Table 2: Effect of Melatonin on Cell Cycle Distribution

Cell LineCancer TypeTreatmentEffectReference
SK-N-MCNeuroblastomaMillimolar concentrationsG2/M arrest[5]
T24 & UMUC3Bladder CancerNot specifiedG1 arrest[9]
HepG2Hepatocarcinoma1-10 mMG2/M arrest[10]
HeLaCervical CancerNot specifiedSub-G1 accumulation[1]
SiHaCervical CancerNot specifiedG1 arrest[1]
AGSGastric AdenocarcinomaNot specifiedG0/G1 arrest[13]

Visualizations

Melatonin_Apoptosis_Pathway Melatonin Melatonin MT1_MT2 MT1/MT2 Receptors Melatonin->MT1_MT2 Sp1 Sp1 Activation Melatonin->Sp1 p53 p53 Activation MT1_MT2->p53 JNK_p38 JNK/p38 MAPK Activation MT1_MT2->JNK_p38 Bcl2 Bcl-2 (Anti-apoptotic) Downregulation p53->Bcl2 Bax Bax (Pro-apoptotic) Upregulation p53->Bax JNK_p38->p53 Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis OTUD1 OTUD1 Upregulation Sp1->OTUD1 Bim Bim Stabilization OTUD1->Bim Bim->Bax

Caption: Melatonin-induced apoptosis signaling pathway.

Melatonin_Cell_Cycle_Arrest Melatonin Melatonin HIF1a_NFkB HIF-1α / NF-κB Downregulation Melatonin->HIF1a_NFkB p53_p21 p53 / p21 Upregulation Melatonin->p53_p21 CDKs Cyclin-Dependent Kinases (CDKs) Inhibition p53_p21->CDKs G1_Arrest G1 Phase Arrest CDKs->G1_Arrest G2M_Arrest G2/M Phase Arrest CDKs->G2M_Arrest Proliferation Cell Proliferation Inhibition G1_Arrest->Proliferation G2M_Arrest->Proliferation

Caption: Melatonin-induced cell cycle arrest pathway.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Functional Assays cluster_molecular Molecular Analysis Start Seed Cancer Cells Treatment Treat with Melatonin Start->Treatment MTT Cell Viability (MTT Assay) Treatment->MTT Apoptosis Apoptosis Analysis (Annexin V/PI Staining) Treatment->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Treatment->CellCycle WesternBlot Western Blotting Treatment->WesternBlot Data_Analysis Data Analysis & Interpretation MTT->Data_Analysis IC50 Determination Apoptosis->Data_Analysis Quantify Apoptotic Cells CellCycle->Data_Analysis Cell Cycle Distribution WesternBlot->Data_Analysis Protein Expression Levels Conclusion Mechanism of Action Elucidation Data_Analysis->Conclusion

Caption: Experimental workflow for studying melatonin's mechanism.

References

Application Notes and Protocols for Testing Novel Natural Products in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

These application notes provide a comprehensive set of adaptable protocols for the in vivo evaluation of novel natural products, exemplified by a hypothetical compound "Meliasenin B," for which no public data currently exists. The following sections detail experimental designs for assessing potential anticancer, anti-inflammatory, and neuroprotective activities in relevant animal models. The protocols are based on established methodologies for testing natural compounds and are intended to serve as a foundational guide for preclinical research.

General Considerations for Preclinical Animal Studies

Before commencing any in vivo experiments, it is crucial to adhere to ethical guidelines and sound scientific principles to ensure the generation of reliable and reproducible data.

  • Ethical Guidelines: All animal experiments must be conducted in accordance with the principles of the 3Rs (Replacement, Reduction, and Refinement) and receive approval from an Institutional Animal Care and Use Committee (IACUC).[1]

  • Study Design: A well-structured study design is essential and should clearly define the research objective, methodology, and endpoints.[1]

  • Animal Models: The choice of animal model is critical and should accurately represent the human disease or biological process being investigated.[2]

  • Control Groups: The inclusion of appropriate control groups (e.g., vehicle control, positive control) is necessary to validate the experimental results.[1]

  • Dosing and Administration: The route and frequency of administration, as well as the dosage levels, should be carefully selected based on available in vitro data or literature on similar compounds.

  • Sample Size: The number of animals per group should be statistically justified to ensure the results are meaningful.

  • Toxicity Assessment: Preliminary toxicity studies are crucial to determine the safety profile of the natural product before proceeding to efficacy studies.[3]

Protocol 1: In Vivo Anticancer Activity Assessment

Objective: To evaluate the antitumor efficacy of a novel natural product in a xenograft mouse model.

Experimental Protocol

  • Animal Model: Athymic nude mice (e.g., BALB/c nu/nu), 6-8 weeks old, are commonly used for xenograft studies as their compromised immune system allows for the growth of human tumor cells.[2]

  • Cell Culture: Select a human cancer cell line relevant to the proposed therapeutic target (e.g., MDA-MB-231 for breast cancer, U87 for glioblastoma).[4][5] Culture the cells under standard conditions.

  • Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells (typically 1 x 10^6 to 1 x 10^7 cells in 100-200 µL of sterile PBS or Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Treatment Administration: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the natural product (e.g., "this compound") via a suitable route such as oral gavage or intraperitoneal injection. The vehicle used to dissolve the compound should be administered to the control group. A positive control group treated with a standard chemotherapeutic agent can also be included.

  • Endpoint Analysis: At the end of the study (e.g., after 21-28 days of treatment or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.

    • Measure the final tumor weight and volume.

    • Perform histopathological and immunohistochemical analysis of the tumors to assess cell proliferation (e.g., Ki-67 staining), apoptosis (e.g., TUNEL assay), and angiogenesis (e.g., CD31 staining).[6]

    • Collect blood and major organs for toxicity assessment.

Data Presentation

ParameterDescription
Animal Model Athymic BALB/c nu/nu mice
Tumor Cell Line e.g., MDA-MB-231 (human breast cancer)
Number of Cells 5 x 10^6 cells in 100 µL PBS
Treatment Groups 1. Vehicle Control (e.g., 0.5% CMC-Na) 2. Natural Product (e.g., 10, 30, 100 mg/kg) 3. Positive Control (e.g., Doxorubicin, 5 mg/kg)
Administration Route Oral gavage, daily
Treatment Duration 21 days
Primary Endpoints Tumor volume and weight
Secondary Endpoints Ki-67, TUNEL, CD31 staining; body weight; organ histology

Experimental Workflow

anticancer_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture Cancer Cell Culture tumor_implantation Tumor Cell Implantation cell_culture->tumor_implantation animal_acclimatization Animal Acclimatization animal_acclimatization->tumor_implantation tumor_growth Tumor Growth Monitoring tumor_implantation->tumor_growth randomization Randomization tumor_growth->randomization treatment Treatment Administration randomization->treatment euthanasia Euthanasia & Tumor Excision treatment->euthanasia End of Study endpoint_analysis Endpoint Analysis (Tumor size, IHC) euthanasia->endpoint_analysis data_analysis Statistical Data Analysis endpoint_analysis->data_analysis

Caption: Workflow for in vivo anticancer efficacy testing.

Protocol 2: In Vivo Anti-inflammatory Activity Assessment

Objective: To assess the anti-inflammatory potential of a novel natural product in a carrageenan-induced paw edema model in rats or mice.

Experimental Protocol

  • Animal Model: Wistar rats or Swiss albino mice are commonly used for this model.

  • Acclimatization: Allow the animals to acclimatize to the laboratory conditions for at least one week before the experiment.

  • Treatment Administration: Randomly divide the animals into groups. Administer the natural product or vehicle orally or intraperitoneally one hour before the induction of inflammation. A standard anti-inflammatory drug (e.g., Indomethacin) should be used as a positive control.

  • Induction of Inflammation: Inject a 1% solution of carrageenan in sterile saline into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Edema: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

  • Calculation of Inflammation Inhibition: The percentage of inhibition of edema can be calculated for each group using the formula: [(1 - (Vt/Vc)) x 100], where Vt is the mean increase in paw volume in the treated group and Vc is the mean increase in paw volume in the control group.

  • Biochemical Analysis: At the end of the experiment, blood samples can be collected to measure levels of pro-inflammatory cytokines such as TNF-α and IL-6.[7][8] Paw tissue can also be collected for histopathological examination and measurement of inflammatory mediators.

Data Presentation

ParameterDescription
Animal Model Wistar rats (180-200g)
Inflammatory Agent 1% Carrageenan solution (0.1 mL)
Treatment Groups 1. Vehicle Control (Saline) 2. Natural Product (e.g., 25, 50, 100 mg/kg) 3. Positive Control (Indomethacin, 10 mg/kg)
Administration Route Oral gavage, 1 hour prior to carrageenan
Primary Endpoint Paw volume measurement at 0, 1, 2, 3, 4, 5 hours
Secondary Endpoints Serum TNF-α and IL-6 levels, paw tissue histology

Signaling Pathway

nfkb_pathway cluster_pathway NF-κB Signaling Pathway cluster_inhibition LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases nucleus Nucleus NFkB->nucleus translocates to cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nucleus->cytokines induces transcription of meliasenin_b This compound meliasenin_b->IKK inhibits?

Caption: Potential inhibition of the NF-κB inflammatory pathway.

Protocol 3: In Vivo Neuroprotective Activity Assessment

Objective: To evaluate the neuroprotective effects of a novel natural product in a mouse model of beta-amyloid (Aβ)-induced neurotoxicity, relevant to Alzheimer's disease.

Experimental Protocol

  • Animal Model: C57BL/6 mice are often used for this model.

  • Aβ Preparation: Prepare aggregated Aβ25-35 or Aβ1-42 peptides, which are neurotoxic.

  • Stereotaxic Surgery: Anesthetize the mice and inject the aggregated Aβ peptide into the hippocampus or lateral ventricles using a stereotaxic apparatus. A sham group should be injected with vehicle only.

  • Treatment Administration: Administer the natural product or vehicle to the respective groups for a specified period (e.g., 14-21 days) starting from the day of surgery or a few days prior.

  • Behavioral Testing: After the treatment period, conduct behavioral tests to assess learning and memory deficits.

    • Morris Water Maze: To evaluate spatial learning and memory.

    • Y-maze: To assess short-term spatial working memory.

  • Endpoint Analysis: Following behavioral testing, euthanize the mice and collect brain tissue.

    • Immunohistochemistry: Stain brain sections for neuronal markers (e.g., NeuN), astrocytes (GFAP), microglia (Iba1), and Aβ plaques.

    • Biochemical Assays: Measure markers of oxidative stress (e.g., malondialdehyde, glutathione), and levels of neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF) in brain homogenates.[9]

    • Western Blot: Analyze the expression of proteins involved in apoptotic and survival pathways (e.g., Bax, Bcl-2, caspases, TrkB, CREB).[9]

Data Presentation

ParameterDescription
Animal Model C57BL/6 mice (8-10 weeks old)
Neurotoxin Aggregated Aβ25-35 (10 nmol)
Injection Site Intracerebroventricular (i.c.v.)
Treatment Groups 1. Sham + Vehicle 2. Aβ + Vehicle 3. Aβ + Natural Product (e.g., 20, 50 mg/kg) 4. Aβ + Positive Control (e.g., Melatonin)
Administration Route Oral gavage, daily
Treatment Duration 21 days
Primary Endpoints Morris Water Maze (escape latency), Y-maze (spontaneous alternation)
Secondary Endpoints Neuronal cell count, oxidative stress markers, BDNF levels, Western blot analysis

Signaling Pathway

neuroprotective_pathway cluster_pathway Neuroprotective Signaling meliasenin_b This compound trkb TrkB Receptor meliasenin_b->trkb activates? nrf2 Nrf2 meliasenin_b->nrf2 activates? creb CREB trkb->creb phosphorylates bdnf BDNF creb->bdnf upregulates neuronal_survival Neuronal Survival bdnf->neuronal_survival promotes are ARE nrf2->are binds to antioxidant_enzymes Antioxidant Enzymes (e.g., HO-1) are->antioxidant_enzymes induces transcription of oxidative_stress Oxidative Stress antioxidant_enzymes->oxidative_stress reduces oxidative_stress->neuronal_survival inhibits

Caption: Potential neuroprotective signaling pathways.

References

Application Notes and Protocols for the Formulation of Meliasenin B for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meliasenin B, an apotirucallane-type triterpenoid isolated from the fruits of Melia azedarach, has garnered interest for its potential therapeutic properties. As with many natural products, its progression into in vivo studies is hampered by poor aqueous solubility, which can lead to low bioavailability and inconsistent experimental results. This document provides detailed application notes and standardized protocols for the formulation of this compound to enhance its solubility and suitability for in vivo administration in preclinical animal models.

This compound is characterized as a white to off-white solid with a molecular formula of C30H44O4 and a molecular weight of 468.67 g/mol [1]. Its lipophilic nature necessitates the use of specialized formulation strategies to enable effective systemic exposure in animal studies. The following protocols are designed to offer researchers a starting point for developing a formulation tailored to their specific experimental needs, considering the route of administration and the desired pharmacokinetic profile.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is critical for formulation development. Key properties of this compound are summarized in the table below.

PropertyValueReference
Molecular FormulaC30H44O4[1]
Molecular Weight468.67 g/mol [1]
AppearanceWhite to off-white solid[1]
SolubilitySoluble in Methanol (5 mg/mL with sonication and warming)[1]
Aqueous SolubilityExpected to be low (characteristic of triterpenoids)Inferred
Storage-20°C, sealed, away from moisture and light[1]

Formulation Strategies for Poorly Soluble Compounds

The formulation of poorly water-soluble compounds like this compound for in vivo studies is a common challenge in drug development. Several strategies can be employed to enhance solubility and bioavailability. These approaches can be broadly categorized as follows:

  • Co-solvent Systems: Utilizing a mixture of water-miscible organic solvents to increase the solubility of the drug.

  • Surfactant-based Formulations: Incorporating surfactants to form micelles that can encapsulate the hydrophobic drug molecules.

  • Lipid-based Drug Delivery Systems (LBDDS): Dissolving the compound in oils, surfactants, and co-solvents to form emulsions or self-emulsifying drug delivery systems (SEDDS).

  • Particle Size Reduction: Decreasing the particle size of the solid drug to increase its surface area and dissolution rate.

  • Complexation with Cyclodextrins: Using cyclodextrins to form inclusion complexes with the drug, thereby increasing its aqueous solubility.

The choice of formulation strategy depends on several factors, including the physicochemical properties of the drug, the intended route of administration (e.g., oral, intravenous), the required dose, and the animal species being used.

Experimental Protocols

The following section provides detailed protocols for three common formulation approaches for this compound, suitable for oral (gavage) and intravenous administration.

Protocol 1: Co-solvent Formulation for Intravenous (IV) Administration

This protocol describes the preparation of a simple co-solvent system suitable for intravenous injection in small animal models.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), sterile, injectable grade

  • PEG 400 (Polyethylene glycol 400), sterile, injectable grade

  • Saline (0.9% NaCl), sterile, injectable grade

  • Sterile, pyrogen-free vials and syringes

  • Vortex mixer

  • Sonicator bath

Procedure:

  • Weighing: Accurately weigh the required amount of this compound in a sterile vial.

  • Initial Solubilization: Add a minimal amount of DMSO to the vial to dissolve the this compound completely. For example, for a 1 mg/mL final concentration, start with 5-10% of the final volume as DMSO.

  • Vortex and Sonicate: Vortex the mixture vigorously for 1-2 minutes. If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.

  • Addition of Co-solvent: Add PEG 400 to the solution. A common ratio for a three-component system is 10% DMSO, 40% PEG 400, and 50% saline. Add the PEG 400 and vortex until a clear, homogenous solution is obtained.

  • Final Dilution: Slowly add the sterile saline to the desired final volume while vortexing to prevent precipitation of the compound.

  • Final Inspection: Visually inspect the final formulation for any signs of precipitation or cloudiness. The solution should be clear.

  • Storage: Use the formulation immediately or store at 2-8°C for a short period. It is recommended to perform a stability check if the formulation is not used immediately.

Formulation Composition Example:

ComponentPercentage (v/v)
DMSO10%
PEG 40040%
0.9% Saline50%
Protocol 2: Surfactant-based Formulation for Oral (PO) Gavage

This protocol details the preparation of a micellar solution using a non-ionic surfactant for oral administration.

Materials:

  • This compound

  • Kolliphor® EL (Cremophor® EL) or Polysorbate 80 (Tween® 80)

  • Deionized water or phosphate-buffered saline (PBS)

  • Magnetic stirrer and stir bar

  • Homogenizer (optional)

Procedure:

  • Weighing: Weigh the required amount of this compound.

  • Dissolving in Surfactant: Add the this compound to the surfactant (e.g., Kolliphor® EL). Heat the mixture to 40-50°C on a magnetic stirrer to facilitate dissolution. Stir until the compound is completely dissolved in the surfactant.

  • Aqueous Dispersion: Slowly add the deionized water or PBS to the surfactant-drug mixture while stirring continuously.

  • Homogenization: For a more uniform dispersion, the mixture can be homogenized for 5-10 minutes.

  • Final Inspection: The final formulation should be a clear or slightly opalescent solution, indicating the formation of micelles.

  • Storage: Prepare this formulation fresh before each use.

Formulation Composition Example:

ComponentConcentration
This compound1-10 mg/mL
Kolliphor® EL5-20% (w/v)
Deionized Waterq.s. to final volume
Protocol 3: Lipid-based Formulation (SEDDS) for Oral (PO) Gavage

This protocol describes the preparation of a Self-Emulsifying Drug Delivery System (SEDDS) to enhance the oral bioavailability of this compound.

Materials:

  • This compound

  • Oil (e.g., Labrafac™ Lipophile WL 1349, medium-chain triglycerides)

  • Surfactant (e.g., Kolliphor® EL, Kolliphor® RH 40)

  • Co-solvent (e.g., Transcutol® HP, PEG 400)

  • Glass vials

  • Water bath or magnetic stirrer with heating

Procedure:

  • Component Selection: Based on preliminary solubility studies, select an appropriate oil, surfactant, and co-solvent.

  • Preparation of the Pre-concentrate:

    • Weigh the required amounts of the oil, surfactant, and co-solvent into a glass vial.

    • Heat the mixture to 40-50°C and stir until a homogenous mixture is formed.

    • Add the accurately weighed this compound to the mixture.

    • Continue stirring at 40-50°C until the drug is completely dissolved.

  • Characterization of the SEDDS (Optional but Recommended):

    • Emulsification Study: Add a small amount of the SEDDS pre-concentrate to a larger volume of water with gentle agitation and observe the formation of a nanoemulsion.

    • Droplet Size Analysis: Characterize the droplet size of the resulting emulsion using dynamic light scattering.

  • Administration: The SEDDS pre-concentrate can be filled into capsules for administration or administered directly via oral gavage.

Formulation Composition Example:

ComponentPercentage (w/w)
Labrafac™ Lipophile WL 1349 (Oil)30%
Kolliphor® RH 40 (Surfactant)50%
Transcutol® HP (Co-solvent)20%

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the formulation development and preparation processes.

Formulation_Development_Workflow cluster_0 Phase 1: Pre-formulation Studies cluster_1 Phase 2: Formulation Preparation cluster_2 Phase 3: Quality Control & Administration A Characterize Physicochemical Properties of this compound B Solubility Screening in Various Excipients A->B C Select Promising Formulation Strategy B->C D Weigh this compound and Excipients C->D E Dissolve/Disperse Drug in Vehicle D->E F Homogenize and Ensure Uniformity E->F G Visual Inspection for Precipitation/Clarity F->G H Administer to Animal Model G->H

Caption: General workflow for the development of a suitable in vivo formulation for this compound.

Co_solvent_Preparation_Workflow A Weigh this compound B Dissolve in DMSO A->B C Add PEG 400 and Vortex B->C D Slowly Add Saline while Vortexing C->D E Final Clear Solution for IV Injection D->E

Caption: Step-by-step workflow for preparing a co-solvent formulation of this compound.

Conclusion

The successful in vivo evaluation of this compound relies heavily on the development of an appropriate formulation that ensures adequate systemic exposure. The protocols provided in this document offer a range of strategies to overcome the poor aqueous solubility of this promising natural product. Researchers are encouraged to use these protocols as a starting point and to optimize the formulation based on their specific experimental requirements, including the chosen animal model, route of administration, and desired dosage. It is also recommended to conduct preliminary stability and compatibility studies to ensure the integrity of the formulation and the accuracy of the in vivo results.

References

Analytical Techniques for Apotirucallane Triterpenoids: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical techniques used in the isolation, purification, structural elucidation, and quantification of apotirucallane triterpenoids. These complex natural products are of significant interest in drug discovery, and rigorous analytical methods are essential for their characterization.

Introduction to Apotirucallane Triterpenoids

Apotirucallane triterpenoids are a class of tetracyclic triterpenoids characterized by a rearranged tirucallane skeleton. They are primarily found in plants of the Meliaceae and Rutaceae families. Their diverse and often complex structures, coupled with promising biological activities, necessitate a multi-faceted analytical approach for their study.

Experimental Workflow Overview

The general workflow for the analysis of apotirucallane triterpenoids from a plant source involves several key stages, from initial extraction to final structural determination and quantification.

Workflow cluster_extraction Extraction & Fractionation cluster_purification Isolation & Purification cluster_analysis Structural Elucidation & Quantification plant_material Plant Material extraction Solvent Extraction plant_material->extraction fractionation Fractionation extraction->fractionation column_chrom Column Chromatography fractionation->column_chrom quant_hplc Quantitative HPLC fractionation->quant_hplc prep_hplc Preparative HPLC column_chrom->prep_hplc nmr NMR Spectroscopy (1D & 2D) prep_hplc->nmr ms Mass Spectrometry (HR-ESIMS) prep_hplc->ms

Caption: General workflow for apotirucallane triterpenoid analysis.

Application Notes and Protocols

Extraction and Fractionation of Apotirucallane Triterpenoids

The initial step involves extracting the triterpenoids from the plant matrix. The choice of solvent is critical and depends on the polarity of the target compounds.

Protocol 1: General Solvent Extraction and Fractionation

  • Sample Preparation: Air-dry the plant material (e.g., leaves, bark) at room temperature and grind it into a fine powder.

  • Extraction:

    • Macerate the powdered plant material with a non-polar solvent like n-hexane to remove lipids and other non-polar constituents.

    • Subsequently, extract the residue with a solvent of intermediate polarity, such as dichloromethane or ethyl acetate, which typically extracts apotirucallane triterpenoids. A final extraction with a polar solvent like methanol can be performed to isolate more polar compounds.[1]

    • Alternatively, a Soxhlet extraction can be employed for more exhaustive extraction.

  • Concentration: Concentrate the extracts under reduced pressure using a rotary evaporator.

  • Fractionation:

    • The crude extract can be subjected to liquid-liquid partitioning using immiscible solvents of increasing polarity (e.g., n-hexane, ethyl acetate, n-butanol, and water) to achieve initial separation based on polarity.[1]

    • For a more targeted extraction of triterpene acids, an alkaline ethanol extraction can be employed, which selectively extracts acidic triterpenoids.[2]

Isolation and Purification by Chromatography

Following initial fractionation, chromatographic techniques are employed to isolate individual apotirucallane triterpenoids.

Protocol 2: Column Chromatography and Preparative HPLC

  • Column Chromatography (CC):

    • Pack a glass column with silica gel or a C18 reversed-phase stationary phase.

    • Apply the crude fraction to the top of the column.

    • Elute the compounds using a gradient of solvents with increasing polarity. For silica gel, a common gradient is n-hexane:ethyl acetate. For C18, a methanol:water or acetonitrile:water gradient is typically used.

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) to pool similar fractions.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • Further purify the fractions obtained from CC using preparative HPLC.[3][4]

    • Stationary Phase: A C18 column is commonly used for reversed-phase separation.[5][6]

    • Mobile Phase: An isocratic or gradient elution with a mixture of methanol and water or acetonitrile and water is typically employed.[6]

    • Detection: A UV detector set at a low wavelength (e.g., 205-210 nm) can be used, as many triterpenoids lack strong chromophores.[6]

    • Collect the peaks corresponding to individual compounds.

Structural Elucidation

The determination of the chemical structure of isolated apotirucallane triterpenoids relies heavily on modern spectroscopic techniques.

NMR is the most powerful tool for the complete structural elucidation of novel compounds. A combination of 1D and 2D NMR experiments is essential.[7][8][9][10]

Protocol 3: NMR Analysis for Structural Elucidation

  • Sample Preparation: Dissolve a pure sample (1-5 mg) in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆).

  • 1D NMR Spectra Acquisition:

    • Acquire a ¹H NMR spectrum to identify the types and number of protons.

    • Acquire a ¹³C NMR spectrum and a DEPT-135 spectrum to determine the number and types of carbon atoms (CH₃, CH₂, CH, C).

  • 2D NMR Spectra Acquisition:

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings (¹H-¹H J-couplings), which helps in establishing spin systems.[10][11]

    • HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond correlations between protons and carbons (¹H-¹³C).[10][11]

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the spin systems and establishing the carbon skeleton.[10][11]

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for stereochemical assignments.

  • Data Interpretation:

    • Use the COSY spectrum to trace out the proton spin systems within the molecule.

    • Use the HSQC spectrum to assign the carbons directly attached to the identified protons.

    • Use the HMBC spectrum to connect the different fragments and to assign quaternary carbons.

    • Use the NOESY spectrum to determine the relative stereochemistry of the molecule.

High-resolution mass spectrometry provides the exact molecular formula and valuable information about the fragmentation patterns of the molecule.

Protocol 4: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS)

  • Sample Preparation: Dissolve a small amount of the pure compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Infusion: Introduce the sample solution into the ESI source of the mass spectrometer.

  • Data Acquisition:

    • Acquire the mass spectrum in positive or negative ion mode.

    • Determine the accurate mass of the molecular ion ([M+H]⁺, [M+Na]⁺, or [M-H]⁻) to calculate the elemental composition.

  • Tandem MS (MS/MS):

    • Select the molecular ion and subject it to collision-induced dissociation (CID) to obtain fragmentation patterns.

    • The fragmentation can provide structural information, such as the loss of functional groups or characteristic cleavages of the triterpenoid skeleton.[12][13] Key fragmentations in pentacyclic triterpenoids often involve retro-Diels-Alder reactions.[13]

Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the most common technique for the quantitative analysis of apotirucallane triterpenoids in extracts.

Protocol 5: Quantitative HPLC Analysis

  • Standard Preparation: Prepare a series of standard solutions of the apotirucallane triterpenoid of known concentrations.

  • Sample Preparation: Prepare the plant extract as described in Protocol 1 and dissolve a known amount in a suitable solvent.

  • HPLC Conditions:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A mixture of acetonitrile and water or methanol and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

    • Detection: A UV-Vis detector is commonly used. If the compound lacks a strong chromophore, a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) can be employed for universal detection.

  • Calibration Curve: Inject the standard solutions and construct a calibration curve by plotting the peak area against the concentration.

  • Quantification: Inject the sample solution, determine the peak area of the target compound, and calculate its concentration in the sample using the calibration curve.

Data Presentation

Quantitative data from the analytical techniques should be summarized for clarity and comparison.

Table 1: HPLC-UV Quantitative Data for a Hypothetical Apotirucallane Triterpenoid

ParameterValue
Column C18 (250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (80:20, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 210 nm
Retention Time (t_R) 12.5 min
Linear Range 1 - 100 µg/mL
Correlation Coefficient (r²) 0.9995
LOD 0.1 µg/mL
LOQ 0.3 µg/mL

Table 2: Key HR-ESIMS Fragmentation Data for a Hypothetical Apotirucallane Triterpenoid

m/z (calculated)m/z (found)FormulaIon
455.3520455.3525C₃₀H₄₇O₃[M+H]⁺
437.3414437.3419C₃₀H₄₅O₂[M+H-H₂O]⁺
409.3465409.3470C₂₉H₄₅O[M+H-HCOOH]⁺

Table 3: ¹H and ¹³C NMR Data for a Hypothetical Apotirucallane Triterpenoid (in CDCl₃)

Positionδ_C (ppm)δ_H (ppm, mult., J in Hz)
138.51.65 (m), 1.40 (m)
227.81.88 (m), 1.55 (m)
379.03.20 (dd, J = 11.5, 4.5)
438.9-
555.80.75 (d, J = 9.5)
.........
2818.20.85 (s)
2928.00.92 (s)
3021.30.98 (s)

Signaling Pathways and Logical Relationships

The biological activity of apotirucallane triterpenoids is often investigated through their interaction with specific cellular signaling pathways. The following diagram illustrates a hypothetical mechanism of action.

Signaling_Pathway Apotirucallane Apotirucallane Triterpenoid Receptor Cell Surface Receptor Apotirucallane->Receptor Binds Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates Nucleus Nucleus TranscriptionFactor->Nucleus Translocates to GeneExpression Gene Expression Nucleus->GeneExpression CellularResponse Cellular Response (e.g., Apoptosis) GeneExpression->CellularResponse

Caption: Hypothetical signaling pathway for an apotirucallane triterpenoid.

This document provides a comprehensive overview of the analytical techniques essential for the study of apotirucallane triterpenoids. The provided protocols and data presentation formats are intended to serve as a valuable resource for researchers in natural product chemistry and drug development.

References

Troubleshooting & Optimization

Technical Support Center: Meliasenin B Isolation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the isolation and scale-up of Meliasenin B.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is an apotirucallane-type triterpenoid that has been isolated from the fruits of Melia azedarach[1]. Its chemical formula is C30H44O4 and it has a molecular weight of 468.67[1]. Triterpenoids from the genus Melia, which includes limonoids, are known for a variety of bioactive properties, including anti-inflammatory and cytotoxic activities[2][3][4].

Q2: What is the primary source material for this compound isolation?

A2: The primary source for this compound is the fruit of the Melia azedarach tree, also known as the Chinaberry tree[1][5]. Various limonoids and triterpenoids have been successfully isolated from the fruits of this plant[2][3].

Q3: What are the general challenges in scaling up the isolation of natural products like this compound?

A3: Scaling up natural product isolation involves more than just increasing the amount of starting material. Key challenges include maintaining the efficiency of extraction and purification, the potential for increased costs, and the need for process development to ensure consistent yield and purity[2][6]. As the scale increases, the importance of optimizing each step to maximize yield becomes critical[2][7].

Troubleshooting Guide

Issue 1: Low Yield of Crude Extract

  • Q: We are experiencing a lower than expected yield of the initial crude extract from the fruits of Melia azedarach. What are the possible causes and solutions?

  • A: Low crude extract yield can stem from several factors. Firstly, the choice of extraction solvent is critical. The polarity of the solvent significantly impacts the efficiency of extracting triterpenoids. Secondly, the particle size of the ground plant material can affect the surface area available for solvent penetration. Finally, the extraction time and temperature may not be optimal.

    Recommendations:

    • Solvent Selection: Experiment with a gradient of solvents from non-polar to polar (e.g., hexane, ethyl acetate, methanol) to determine the most effective solvent for this compound. For related limonoids from Melia azedarach, methanol and ethanol have been used effectively[8][9].

    • Grinding: Ensure the dried fruits are ground to a fine, consistent powder to maximize the surface area for extraction.

    • Extraction Method: Consider alternative extraction techniques such as ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve efficiency.

Issue 2: Co-elution of Impurities during Chromatography

  • Q: During our chromatographic purification (e.g., silica gel column, HPLC), we are struggling to separate this compound from other closely related triterpenoids. How can we improve the resolution?

  • A: Co-elution is a common challenge when isolating compounds from a complex mixture of structurally similar natural products, such as the limonoids found in Melia species[4][6].

    Recommendations:

    • Chromatographic System Optimization: Experiment with different solvent systems for your column chromatography. A shallow gradient elution can often improve the separation of closely eluting compounds. For HPLC, consider using a different column chemistry (e.g., C18, phenyl-hexyl) or modifying the mobile phase with additives like formic acid or acetonitrile.

    • Orthogonal Chromatography: Employ a multi-step purification strategy using different chromatographic techniques that separate based on different principles. For example, after a normal-phase silica gel column, you could use a reverse-phase HPLC or size-exclusion chromatography step.

    • Recrystallization: If the partially purified fraction containing this compound is crystalline, recrystallization can be a powerful final purification step.

Issue 3: Degradation of this compound during Isolation

  • Q: We suspect that this compound may be degrading during the isolation process. What are the likely causes and how can we mitigate this?

  • A: Triterpenoids can be susceptible to degradation under harsh conditions, such as high temperatures, strong acids or bases, or prolonged exposure to light.

    Recommendations:

    • Temperature Control: Avoid excessive heat during extraction and solvent evaporation. Use a rotary evaporator at a controlled temperature.

    • pH Control: Buffer your solutions if you suspect pH-related instability.

    • Light Protection: Protect your extracts and purified fractions from direct light by using amber glassware or covering your containers with aluminum foil.

    • Storage: Store extracts and purified compounds at low temperatures (-20°C is recommended) and under an inert atmosphere (e.g., nitrogen or argon) if they are prone to oxidation[1].

Data Presentation

Table 1: Comparison of Solvent Systems for Limonoid Extraction from Melia azedarach

Solvent SystemExtraction MethodRelative Yield of LimonoidsNotes
100% MethanolMacerationHighExtracts a broad range of polar and non-polar compounds.
100% EthanolSoxhletHighGenerally considered a safer and "greener" solvent than methanol.
Ethyl AcetateMacerationModerateMore selective for less polar triterpenoids.
Hexane followed by Ethyl AcetateSequential MacerationModerateGood for initial fractionation, separating non-polar compounds first.

This table is a generalized representation based on common practices for limonoid isolation and may require optimization for this compound.

Experimental Protocols

Protocol 1: General Procedure for the Isolation of Triterpenoids from Melia azedarach Fruits

  • Preparation of Plant Material:

    • Air-dry the fruits of Melia azedarach in the shade until a constant weight is achieved.

    • Grind the dried fruits into a fine powder using a mechanical grinder.

  • Extraction:

    • Macerate the powdered fruit material (1 kg) in methanol (5 L) at room temperature for 72 hours with occasional stirring.

    • Filter the extract through cheesecloth and then Whatman No. 1 filter paper.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude methanol extract.

  • Solvent Partitioning (Fractionation):

    • Suspend the crude methanol extract in a 9:1 mixture of methanol and water.

    • Perform liquid-liquid partitioning sequentially with hexane, chloroform, and ethyl acetate.

    • Collect each solvent fraction and concentrate them to dryness using a rotary evaporator.

  • Column Chromatography:

    • Subject the ethyl acetate fraction (which is likely to contain apotirucallane-type triterpenoids) to silica gel column chromatography.

    • Elute the column with a gradient of hexane and ethyl acetate, gradually increasing the polarity.

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) using an appropriate visualizing agent (e.g., anisaldehyde-sulfuric acid reagent).

  • Purification by HPLC:

    • Pool the fractions containing the compound of interest (as indicated by TLC).

    • Further purify the pooled fractions using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a mobile phase of methanol and water or acetonitrile and water.

Mandatory Visualizations

experimental_workflow start Dried & Powdered Melia azedarach Fruits extraction Methanol Extraction start->extraction filtration Filtration & Concentration extraction->filtration partitioning Solvent Partitioning (Hexane, Chloroform, Ethyl Acetate) filtration->partitioning column_chrom Silica Gel Column Chromatography partitioning->column_chrom Ethyl Acetate Fraction hplc Preparative HPLC column_chrom->hplc end Pure this compound hplc->end

Caption: Workflow for the isolation of this compound.

troubleshooting_workflow start Low Purity of this compound after Initial Chromatography check_resolution Are target peak and impurity well-resolved? start->check_resolution change_gradient Optimize Elution Gradient (e.g., shallower gradient) check_resolution->change_gradient No orthogonal_chrom Introduce Orthogonal Chromatography Step (e.g., Size Exclusion) check_resolution->orthogonal_chrom Yes, but still impure end Improved Purity change_gradient->end change_column Use a Different Stationary Phase (e.g., RP-C18, Phenyl-Hexyl) change_column->end orthogonal_chrom->change_column

References

Technical Support Center: Optimizing Meliasenin B Yield from Melia azedarach

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of Meliasenin B yield from Melia azedarach. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experimental workflows.

Troubleshooting Guides

This section addresses specific issues you may encounter during the extraction and purification of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low or No this compound Yield 1. Incorrect Plant Material: Use of leaves or bark instead of fruits, as this compound is primarily isolated from the fruits of Melia azedarach. 2. Improper Solvent Selection: The polarity of the extraction solvent may not be optimal for this compound. 3. Inefficient Extraction Method: The chosen extraction technique may not be effective for this specific triterpenoid. 4. Degradation of Compound: this compound may be sensitive to high temperatures or prolonged extraction times.1. Verify Plant Part: Ensure you are using the dried and powdered fruits of Melia azedarach. 2. Solvent Optimization: Test a range of solvents with varying polarities, from non-polar (e.g., hexane) to polar (e.g., methanol, ethanol). Start with methanol or ethanol as they are effective for a broad range of phytochemicals.[1][2] 3. Method Comparison: Compare different extraction methods such as Ultrasound-Assisted Extraction (UAE), Maceration, and Soxhlet extraction. UAE is often a good starting point as it can be faster and more efficient at lower temperatures. 4. Control Extraction Parameters: Optimize extraction time and temperature. For UAE, start with a shorter duration (e.g., 30-60 minutes) and a moderate temperature (e.g., 40-50°C).
Presence of Impurities in the Extract 1. Co-extraction of other compounds: The solvent used may be extracting a wide range of other secondary metabolites. 2. Inadequate Filtration: The initial filtration step may not have removed all particulate matter. 3. Complex Plant Matrix: Melia azedarach contains numerous phytochemicals that can be co-extracted.[3][4]1. Solvent Partitioning: Perform liquid-liquid partitioning of the crude extract. For an apotirucallane-type triterpenoid like this compound, partitioning between a polar solvent (like methanol/water) and a non-polar solvent (like hexane) can help remove fats and waxes. Further partitioning with solvents of intermediate polarity (e.g., ethyl acetate) can help isolate the triterpenoid fraction. 2. Improved Filtration: Use a finer filter paper or a multi-layered filtration setup. Centrifugation prior to filtration can also help pellet finer particles. 3. Chromatographic Purification: Employ column chromatography (e.g., silica gel) with a gradient elution system to separate this compound from other compounds.
Inconsistent Yields Between Batches 1. Variability in Plant Material: The concentration of secondary metabolites can vary depending on the geographical source, harvest time, and storage conditions of the plant material. 2. Inconsistent Extraction Parameters: Minor variations in solvent-to-solid ratio, extraction time, or temperature can lead to different yields. 3. Inaccurate Quantification: The analytical method used for quantification may not be properly validated.1. Standardize Plant Material: Source plant material from the same location and harvest at the same time of year, if possible. Ensure consistent drying and storage conditions. 2. Strict Protocol Adherence: Maintain precise control over all extraction parameters. Use calibrated equipment. 3. Method Validation: Validate your analytical method (e.g., HPLC) for linearity, precision, and accuracy to ensure reliable quantification.
Difficulty in Isolating Pure this compound 1. Similar Polarities of Co-extractants: Other triterpenoids or compounds with similar polarities may be co-eluting during chromatography. 2. Suboptimal Chromatographic Conditions: The mobile phase or stationary phase may not be providing adequate separation.1. Multi-step Chromatography: Use a combination of chromatographic techniques. For example, follow up silica gel chromatography with preparative HPLC using a different stationary phase (e.g., C18). 2. Optimize HPLC Method: Experiment with different mobile phase compositions (e.g., acetonitrile/water vs. methanol/water gradients) and different column types to improve resolution.

Frequently Asked Questions (FAQs)

1. What is this compound?

This compound is an apotirucallane-type triterpenoid that has been isolated from the fruits of Melia azedarach.[5] Its chemical formula is C30H44O4.[5]

2. Which part of Melia azedarach has the highest concentration of this compound?

Current literature indicates that this compound is isolated from the fruits of Melia azedarach.[5]

3. What is the best solvent for extracting this compound?

While specific data for this compound is limited, methanol and ethanol are generally effective solvents for extracting a broad range of phytochemicals, including triterpenoids, from Melia azedarach.[1][2] It is recommended to perform a solvent optimization study to determine the ideal solvent or solvent mixture for maximizing this compound yield.

4. Can you provide a starting protocol for the extraction of this compound?

Yes, here is a general protocol for Ultrasound-Assisted Extraction (UAE) that can be optimized for this compound.

Experimental Protocol: Ultrasound-Assisted Extraction of this compound

Objective: To extract this compound from the fruits of Melia azedarach using UAE.

Materials:

  • Dried, powdered fruits of Melia azedarach

  • Methanol (HPLC grade)

  • Ultrasonic bath

  • Filter paper (Whatman No. 1 or equivalent)

  • Rotary evaporator

  • Glassware (beakers, flasks, etc.)

Procedure:

  • Sample Preparation: Weigh 10 g of powdered Melia azedarach fruit into a 250 mL beaker.

  • Solvent Addition: Add 100 mL of methanol to the beaker (1:10 solid-to-liquid ratio).

  • Ultrasonication: Place the beaker in an ultrasonic bath and sonicate for 45 minutes at a controlled temperature of 40°C.

  • Filtration: After sonication, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant material.

  • Concentration: Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 50°C until the solvent is completely removed.

  • Drying and Storage: The resulting crude extract should be dried further in a desiccator and stored at -20°C.

5. How can I quantify the yield of this compound?

High-Performance Liquid Chromatography (HPLC) with a Photodiode Array (PDA) detector is a suitable method for the quantification of triterpenoids.

Experimental Protocol: HPLC Quantification of this compound

Objective: To quantify the concentration of this compound in an extract.

Instrumentation and Conditions (Illustrative):

  • HPLC System: Agilent 1260 Infinity II or equivalent with a PDA detector.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (A) and water (B).

    • 0-20 min: 60-90% A

    • 20-25 min: 90% A

    • 25-30 min: 60% A

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: As triterpenoids often lack strong chromophores, detection is typically performed at a low wavelength, such as 205 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Standard Preparation: Prepare a stock solution of pure this compound standard in methanol. Create a series of dilutions to generate a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve a known weight of the crude extract in methanol, filter through a 0.45 µm syringe filter, and dilute to an appropriate concentration to fall within the range of the calibration curve.

  • Analysis: Inject the standards and samples into the HPLC system.

  • Quantification: Identify the peak corresponding to this compound in the sample chromatogram by comparing the retention time with the standard. Quantify the amount of this compound using the calibration curve generated from the standards.

Data Presentation

The following tables present hypothetical data to illustrate how quantitative results for optimizing this compound yield can be structured.

Table 1: Effect of Different Solvents on this compound Yield (Hypothetical Data)

SolventExtraction MethodYield (mg/g of dry plant material)
HexaneMaceration0.8 ± 0.1
DichloromethaneMaceration1.5 ± 0.2
Ethyl AcetateMaceration2.1 ± 0.3
MethanolMaceration3.5 ± 0.4
EthanolMaceration3.2 ± 0.3

Table 2: Optimization of Ultrasound-Assisted Extraction (UAE) Parameters for this compound Yield (Hypothetical Data)

Extraction Time (min)Temperature (°C)Solvent-to-Solid Ratio (mL/g)Yield (mg/g of dry plant material)
304010:13.8 ± 0.3
454010:14.5 ± 0.4
604010:14.2 ± 0.4
455010:14.8 ± 0.5
456010:14.1 ± 0.5 (potential degradation)
454020:15.1 ± 0.4

Visualizations

General Triterpenoid Biosynthesis Pathway

The following diagram illustrates the general biosynthetic pathway for triterpenoids in plants. This compound, as a triterpenoid, originates from this pathway. The initial steps involve the formation of isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), which are then converted to the C30 precursor, squalene. Squalene is then cyclized to form the basic triterpenoid skeletons, which undergo further modifications to produce a diverse array of compounds, including this compound.[4][6][7]

Triterpenoid_Biosynthesis AcetylCoA Acetyl-CoA MVA_pathway Mevalonate Pathway AcetylCoA->MVA_pathway IPP Isopentenyl Pyrophosphate (IPP) MVA_pathway->IPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP->DMAPP Isomerase GPP Geranyl Pyrophosphate (GPP) IPP->GPP FPP Farnesyl Pyrophosphate (FPP) IPP->FPP DMAPP->GPP GPP->FPP Squalene Squalene FPP->Squalene Squalene Synthase Oxidosqualene 2,3-Oxidosqualene Squalene->Oxidosqualene Squalene Epoxidase Cyclization Oxidosqualene Cyclases (OSCs) Oxidosqualene->Cyclization Triterpenoid_Skeletons Triterpenoid Skeletons (e.g., dammarenediol) Cyclization->Triterpenoid_Skeletons Modifications Tailoring Enzymes (P450s, UGTs) Triterpenoid_Skeletons->Modifications MeliaseninB This compound Modifications->MeliaseninB

Caption: General overview of the triterpenoid biosynthesis pathway in plants.

Experimental Workflow for this compound Extraction and Analysis

The diagram below outlines a logical workflow for the extraction, purification, and analysis of this compound from Melia azedarach fruits.

Extraction_Workflow Plant_Material Dried & Powdered Melia azedarach Fruits Extraction Extraction (e.g., UAE with Methanol) Plant_Material->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Purification Purification (e.g., Column Chromatography) Crude_Extract->Purification Fractions Collected Fractions Purification->Fractions Analysis Analysis (TLC / HPLC) Fractions->Analysis Pure_Compound Pure this compound Analysis->Pure_Compound Quantification Quantification (HPLC) Pure_Compound->Quantification Identification Structure Elucidation (NMR, MS) Pure_Compound->Identification

Caption: A typical workflow for this compound extraction, purification, and analysis.

References

Technical Support Center: Improving the Solubility of Meliasenin B for Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming challenges related to the solubility of Meliasenin B in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a naturally occurring apotirucallane-type triterpenoid isolated from the fruits of Melia azedarach.[1] Like many other triterpenoids, this compound is a lipophilic molecule with poor aqueous solubility. This characteristic can lead to precipitation in aqueous-based biological assay buffers, resulting in inaccurate and unreliable experimental outcomes.

Q2: What is the recommended starting solvent for preparing a stock solution of this compound?

A common starting point for dissolving this compound is methanol. One supplier suggests a solubility of 5 mg/mL in methanol with the assistance of ultrasonication and warming. However, for many cell-based assays, Dimethyl Sulfoxide (DMSO) is the preferred solvent due to its high solubilizing power for a wide range of organic compounds and its miscibility with aqueous media.

Q3: What is the maximum concentration of DMSO that is safe for my cells?

To avoid cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5%, with 0.1% being a widely accepted and safer concentration for most cell lines. It is crucial to include a vehicle control (medium with the same final concentration of DMSO without this compound) in your experiments to account for any solvent-related effects.

Q4: My this compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer. What can I do?

Precipitation upon dilution of a hydrophobic compound from an organic solvent into an aqueous medium is a common issue. Here are several troubleshooting steps you can take:

  • Stepwise Dilution: Avoid adding the concentrated stock solution directly to the final volume of your buffer. Instead, perform serial dilutions in your assay medium.

  • Vortexing/Sonication: After dilution, vortex the solution vigorously or sonicate it for a few minutes to aid in dissolution.

  • Gentle Warming: Gently warming the solution to 37°C in a water bath may help to redissolve precipitates. However, be mindful of the temperature sensitivity of this compound and other components in your assay medium.

  • Use of Co-solvents: In some cases, the use of a co-solvent in your final assay medium may be necessary. Common co-solvents include polyethylene glycol (PEG) or ethanol. The compatibility and potential effects of any co-solvent with your specific assay must be validated.

Troubleshooting Guides

Scenario 1: Difficulty Dissolving this compound to Prepare a Concentrated Stock Solution

Problem: this compound powder is not fully dissolving in the chosen organic solvent (e.g., DMSO or methanol).

Potential Cause Troubleshooting Step
Insufficient Solvent VolumeIncrease the volume of the solvent to lower the concentration.
Low TemperatureGently warm the solution in a water bath (37°C).
Compound AggregationUse a sonicator to break up aggregates.
Inappropriate SolventTest alternative organic solvents such as ethanol, acetone, or dimethylformamide (DMF). Always check for compatibility with your assay.
Scenario 2: Precipitate Forms Immediately Upon Dilution in Aqueous Buffer

Problem: A precipitate is observed as soon as the this compound stock solution is added to the cell culture medium or assay buffer.

Potential Cause Troubleshooting Step
Rapid Change in Solvent PolarityAdd the stock solution dropwise to the aqueous buffer while gently vortexing.
High Final ConcentrationReduce the final concentration of this compound in the assay. Determine the maximum soluble concentration experimentally.
High DMSO ConcentrationEnsure the final DMSO concentration is below the cytotoxic limit for your cells (ideally ≤ 0.1%).
Interaction with Media ComponentsTest the solubility of this compound in a simpler buffer, such as Phosphate-Buffered Saline (PBS), to determine if specific media components are causing precipitation.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (Molecular Weight: 468.67 g/mol )

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Weigh out 4.69 mg of this compound and place it in a sterile microcentrifuge tube.

  • Add 1 mL of DMSO to the tube.

  • Vortex the tube for 1-2 minutes to facilitate dissolution.

  • If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.

  • Gently warm the solution to 37°C if necessary, followed by vortexing.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C.

Protocol 2: Preparation of Working Solutions in Cell Culture Medium

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile, pre-warmed (37°C) cell culture medium

  • Sterile conical tubes

Procedure:

  • Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.

  • Perform a serial dilution of the stock solution into the pre-warmed cell culture medium to achieve the desired final concentrations.

  • To minimize precipitation, add the stock solution to the medium while gently vortexing or swirling the tube.

  • Ensure the final concentration of DMSO in the working solutions is below the tolerance level of your cell line (typically ≤ 0.1%).

  • Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium without this compound.

  • Use the freshly prepared working solutions for your biological assay immediately.

Data Presentation

Table 1: Recommended Solvents for this compound Stock Solution

SolventRecommended ConcentrationNotes
Methanol5 mg/mL (10.67 mM)Requires sonication and warming.
DMSO10 mM (4.69 mg/mL)Standard solvent for cell-based assays; sonication and warming may be required.

Table 2: Stock Solution Preparation Guide for this compound (MW: 468.67)

Desired Stock ConcentrationVolume of Solvent for 1 mgVolume of Solvent for 5 mg
1 mM2.13 mL10.67 mL
5 mM0.43 mL2.13 mL
10 mM0.21 mL1.07 mL

Visualizations

experimental_workflow Workflow for Preparing this compound Working Solutions cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound add_dmso Add DMSO weigh->add_dmso dissolve Vortex / Sonicate / Warm add_dmso->dissolve aliquot Aliquot & Store at -80°C dissolve->aliquot thaw Thaw Stock Aliquot aliquot->thaw serial_dilute Serial Dilution into Medium thaw->serial_dilute prewarm Pre-warm Culture Medium prewarm->serial_dilute use_immediately Use in Assay Immediately serial_dilute->use_immediately

Caption: Workflow for preparing this compound working solutions.

troubleshooting_workflow Troubleshooting Precipitation of this compound start Precipitation Observed check_dmso Final DMSO% > 0.1%? start->check_dmso reduce_dmso Reduce DMSO Concentration check_dmso->reduce_dmso Yes check_conc High Final Compound Concentration? check_dmso->check_conc No end Solution Clear reduce_dmso->end reduce_conc Lower Final Concentration check_conc->reduce_conc Yes dilution_method Dilution Method check_conc->dilution_method No reduce_conc->end stepwise Use Stepwise Dilution dilution_method->stepwise physical_methods Physical Dissolution Aids stepwise->physical_methods vortex_sonicate Vortex or Sonicate physical_methods->vortex_sonicate vortex_sonicate->end

Caption: Troubleshooting workflow for this compound precipitation.

Disclaimer: The information provided in this technical support center is for research purposes only. The solubility of this compound can be influenced by various factors including the specific batch of the compound, the purity of solvents, and the composition of the assay buffer. It is highly recommended to perform small-scale solubility tests to determine the optimal conditions for your specific experimental setup. Currently, there is limited information in the scientific literature regarding the specific biological activities and signaling pathways of this compound.

References

Navigating the Challenges of Meliasenin B Stability in Solution: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center

For researchers, scientists, and drug development professionals working with Meliasenin B, ensuring its stability in solution is paramount for obtaining reliable and reproducible experimental results. This technical support center provides essential guidance on troubleshooting common stability issues, offering frequently asked questions and detailed experimental protocols to help maintain the integrity of your this compound solutions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound stock solutions?

A1: For optimal stability, this compound stock solutions should be stored under the following conditions:

Storage TemperatureDurationRecommended Practices
-80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles. Seal tightly to prevent solvent evaporation and exposure to moisture. Protect from light.[1]
-20°CUp to 1 monthSuitable for short-term storage. Follow the same recommended practices as for -80°C storage.[1]

Q2: I'm observing a decrease in the activity of my this compound solution over time. What could be the cause?

A2: A decline in the biological activity of your this compound solution could be attributed to several factors, including:

  • Chemical Degradation: The inherent chemical structure of this compound may be susceptible to degradation under your experimental conditions (e.g., pH, temperature, presence of reactive species).

  • Improper Storage: Not adhering to the recommended storage conditions can accelerate degradation.[1]

  • Repeated Freeze-Thaw Cycles: Aliquoting your stock solution is crucial to prevent the degradation that can occur with multiple freeze-thaw cycles.

  • Exposure to Light: Photodegradation can be a significant issue for many natural products. It is crucial to protect solutions from light.

  • Solvent Purity: Impurities in the solvent could react with this compound, leading to its degradation.

Q3: How can I assess the stability of this compound in my specific experimental buffer?

A3: To determine the stability of this compound in your buffer, a preliminary stability study is recommended. This typically involves incubating the this compound solution in your buffer under your experimental conditions for various durations. The concentration of the intact compound can then be monitored over time using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

IssuePossible CauseRecommended Action
Precipitate formation in the solution upon thawing. The solubility of this compound may be limited in the chosen solvent at lower temperatures.Gently warm the solution and use sonication to aid in redissolving the compound. If precipitation persists, consider preparing a fresh solution or using a different solvent system.[1]
Inconsistent results between experiments. This could be due to the degradation of the stock solution or variability in solution preparation.Prepare fresh working solutions from a new aliquot of the frozen stock for each experiment. Ensure accurate and consistent pipetting and dilution steps.
Appearance of new peaks in my analytical chromatogram (e.g., HPLC). This is a strong indication of degradation, where new peaks represent degradation products.Conduct a forced degradation study to identify potential degradation pathways and products under various stress conditions (acid, base, oxidation, heat, light).

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

A forced degradation study is essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.

  • Prepare Stock Solution: Dissolve this compound in a suitable solvent (e.g., methanol) to a known concentration.[1]

  • Stress Conditions: Aliquot the stock solution and subject it to the following stress conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Add 0.1 M NaOH and incubate under the same conditions as acid hydrolysis.

    • Oxidation: Add 3% hydrogen peroxide and incubate at room temperature, protected from light.

    • Thermal Stress: Incubate an aliquot of the stock solution at an elevated temperature (e.g., 60°C).

    • Photostability: Expose an aliquot to a light source (e.g., UV lamp at 365 nm) for a defined period.

  • Sample Analysis: At each time point, neutralize the acidic and basic samples and dilute all samples to an appropriate concentration for analysis.

  • Analytical Method: Analyze the samples using a stability-indicating method, such as HPLC with a UV or mass spectrometric detector, to separate the parent compound from any degradation products.[2][3][4]

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Assessment

HPLC is a powerful technique for quantifying the amount of intact this compound and monitoring the formation of degradation products.[2]

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3 µm)
Mobile Phase A gradient of water (with 0.1% formic acid) and acetonitrile is a common starting point for natural products.
Flow Rate 1 mL/min
Column Temperature 40°C
Detection Wavelength Determined by UV-Vis spectral analysis of this compound. If unknown, a photodiode array (PDA) detector can be used to identify the optimal wavelength.
Injection Volume 10 µL

Visualizing Experimental Workflows and Pathways

To aid in experimental design and understanding, the following diagrams illustrate key workflows and hypothetical relationships.

Stability_Testing_Workflow cluster_prep Solution Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare this compound Stock Solution acid Acid Hydrolysis stock->acid Expose to Stress Conditions base Base Hydrolysis stock->base Expose to Stress Conditions oxidation Oxidation (H2O2) stock->oxidation Expose to Stress Conditions thermal Thermal Stress stock->thermal Expose to Stress Conditions photo Photostability stock->photo Expose to Stress Conditions hplc HPLC Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples data Data Interpretation hplc->data Quantify Degradation

A generalized workflow for conducting a forced degradation study of this compound.

Logical_Troubleshooting_Flow start Inconsistent Experimental Results Observed check_storage Verify Stock Solution Storage Conditions (-80°C or -20°C, protected from light) start->check_storage check_handling Review Solution Handling (Aliquotting, Freeze-Thaw Cycles) check_storage->check_handling Storage OK prep_fresh Prepare Fresh Working Solutions check_storage->prep_fresh Storage Incorrect check_handling->prep_fresh Handling OK check_handling->prep_fresh Handling Incorrect run_stability Conduct Preliminary Stability Study in Experimental Buffer prep_fresh->run_stability end_good Problem Resolved run_stability->end_good Compound Stable end_bad Further Investigation Needed (e.g., Forced Degradation Study) run_stability->end_bad Compound Unstable

A troubleshooting flowchart for addressing inconsistent experimental results with this compound.

References

Technical Support Center: Troubleshooting NMR Signal Overlap in Meliasenin B Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides troubleshooting strategies and detailed experimental protocols to address the common challenge of NMR signal overlap encountered during the analysis of Meliasenin B, an apotirucallane-type triterpenoid. Due to its complex polycyclic structure, the ¹H NMR spectrum of this compound, particularly in the aliphatic region (approximately 0.8 - 2.5 ppm), is often characterized by significant signal crowding and overlap, making unambiguous structural elucidation and assignment difficult.

Frequently Asked Questions (FAQs)

Q1: My ¹H NMR spectrum of this compound shows a cluster of overlapping signals in the upfield region. What are the initial troubleshooting steps?

A1: When faced with significant signal overlap in the ¹H NMR spectrum of this compound, a systematic approach is recommended. Start with simple, non-destructive methods that can be performed on the same sample. The primary objective is to induce differential chemical shifts among the overlapping protons.

A recommended initial workflow is as follows:

  • Re-assess Sample Concentration: Highly concentrated samples can lead to line broadening and minor chemical shift changes due to intermolecular interactions. If your sample is concentrated, diluting it may improve resolution.

  • Change the NMR Solvent: This is often the most effective initial step. Acquiring the spectrum in a different deuterated solvent can induce significant changes in chemical shifts (aromatic solvent-induced shifts, ASIS), potentially resolving the overlap.

  • Vary the Temperature: Acquiring spectra at different temperatures can help resolve signals, especially if conformational exchange is contributing to broadening or overlap.

Q2: How does changing the solvent help resolve signal overlap for this compound, and which solvents are recommended?

A2: Different deuterated solvents can interact with the solute, this compound, in distinct ways, leading to changes in the chemical environment of its protons and thus altering their chemical shifts. Aromatic solvents like benzene-d₆ and pyridine-d₅ are particularly effective at inducing differential shifts compared to common solvents like chloroform-d (CDCl₃).

Recommended Solvents to Address Signal Overlap:

  • Benzene-d₆: Often induces significant upfield or downfield shifts for protons depending on their spatial relationship to the aromatic ring of the solvent.

  • Pyridine-d₅: Can also cause substantial chemical shift changes and is particularly useful for compounds with polar functional groups.

  • Methanol-d₄: A protic solvent that can be useful if hydrogen bonding interactions can help to resolve signals.

  • Acetonitrile-d₃: A polar aprotic solvent that can offer a different chemical environment.

Q3: Can adjusting the temperature of the NMR experiment improve the resolution of this compound signals?

A3: Yes, variable temperature (VT) NMR is a powerful technique for resolving overlapping signals in complex molecules like this compound. Temperature changes can affect the spectrum in several ways:

  • Conformational Dynamics: Triterpenoids can exist in multiple conformations that may be in exchange on the NMR timescale at room temperature, leading to broadened signals. Changing the temperature can either "freeze out" a single conformation at low temperatures or accelerate the exchange at higher temperatures, resulting in sharper signals.

  • Chemical Shift Changes: The chemical shifts of many protons, especially those involved in hydrogen bonding or near flexible parts of the molecule, are temperature-dependent. Systematically increasing the temperature can cause signals to shift and potentially move apart from overlapping resonances.[1]

Q4: When should I consider using 2D NMR techniques to resolve signal overlap for this compound?

A4: If changing the solvent and temperature does not sufficiently resolve the signal overlap in the 1D ¹H NMR spectrum, two-dimensional (2D) NMR spectroscopy is the next logical step. 2D NMR experiments disperse the spectral information into a second dimension, which can separate signals that are overlapped in the 1D spectrum.

Recommended 2D NMR Experiments:

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). This helps in tracing out spin systems within the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons. Since ¹³C spectra are generally better dispersed than ¹H spectra, this is an excellent method for resolving overlapping proton signals by spreading them out based on the chemical shift of the carbon they are attached to.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (2-3 bonds), which is crucial for connecting different parts of the molecule.

  • TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system, not just those that are directly coupled.

Data Presentation

Due to the lack of publicly available, assigned ¹H and ¹³C NMR data specifically for this compound in various solvents, a quantitative table of chemical shift changes cannot be provided at this time. However, based on data for structurally similar apotirucallane-type triterpenoids, the following qualitative changes can be expected when moving from CDCl₃ to an aromatic solvent like Pyridine-d₅.

Table 1: Predicted Qualitative ¹H NMR Chemical Shift Changes for this compound Protons in Different Solvents

Proton TypeExpected Chemical Shift Range in CDCl₃ (ppm)Expected Shift Change in Pyridine-d₅
Methyl Singlets0.8 - 1.5Significant shifts, both upfield and downfield possible
Methylene Protons1.0 - 2.5Differential shifts, potential for resolving diastereotopic protons
Methine Protons1.2 - 3.0Shifts dependent on proximity to functional groups
Olefinic Protons5.0 - 6.0Moderate shifts

Experimental Protocols

Protocol 1: Resolving Signal Overlap by Changing Solvents
  • Initial Spectrum: Dissolve 5-10 mg of your this compound sample in approximately 0.6 mL of CDCl₃ and acquire a standard ¹H NMR spectrum.

  • Sample Recovery: Carefully remove the CDCl₃ under a gentle stream of nitrogen or using a rotary evaporator at low temperature.

  • Second Solvent: Add approximately 0.6 mL of Pyridine-d₅ to the same NMR tube, ensuring the sample is fully dissolved.

  • Second Spectrum: Acquire a ¹H NMR spectrum under the same experimental conditions (temperature, number of scans) as the first.

  • Comparison: Compare the two spectra to identify changes in chemical shifts and assess the resolution of previously overlapping signals.

Protocol 2: Variable Temperature (VT) NMR for Signal Resolution
  • Sample Preparation: Prepare a sample of this compound in a suitable deuterated solvent with a wide liquid range (e.g., toluene-d₈ for high temperatures or methanol-d₄ for low temperatures). Ensure the NMR tube is properly sealed.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).

  • Temperature Variation:

    • Gradually increase the temperature in increments of 10 K (e.g., 308 K, 318 K, 328 K).

    • Allow the sample to equilibrate at each new temperature for 5-10 minutes before acquiring a spectrum.

    • Re-shim the spectrometer at each temperature as the magnetic field homogeneity can be temperature-dependent.

  • Data Analysis: Observe the changes in chemical shifts and line widths to identify the optimal temperature for signal resolution.

Protocol 3: Utilizing 2D NMR (HSQC) to Resolve Overlap
  • Sample Preparation: Prepare a relatively concentrated sample of this compound (10-20 mg) in a suitable deuterated solvent (e.g., CDCl₃) to ensure a good signal-to-noise ratio.

  • Acquire 1D Spectra: Obtain standard ¹H and ¹³C{¹H} NMR spectra.

  • Set up HSQC Experiment:

    • Load a standard HSQC pulse program (e.g., hsqcedetgpsisp2.2 on a Bruker spectrometer).

    • Set the spectral widths in both the ¹H (F2) and ¹³C (F1) dimensions to encompass all signals.

    • Use the previously acquired 1D spectra to determine the appropriate spectral centers (o1p and o2p).

    • Set the number of scans (ns) and dummy scans (ds) to achieve an adequate signal-to-noise ratio.

    • Set the number of increments in the F1 dimension (typically 256 to 512 for good resolution).

  • Acquire and Process Data: Run the HSQC experiment. After acquisition, process the data using a 2D Fourier transform with appropriate window functions (e.g., sine-bell).

  • Analysis: Analyze the resulting 2D spectrum. Each cross-peak correlates a proton signal on the F2 axis with a carbon signal on the F1 axis. Overlapping proton signals in the 1D spectrum will often be resolved in the 2D HSQC spectrum if they are attached to carbons with different chemical shifts.

Mandatory Visualization

Troubleshooting_Workflow start Start: Overlapping Signals in 1D NMR change_solvent Change Solvent (e.g., CDCl3 to Pyridine-d5) start->change_solvent not_resolved1 Still Overlapped change_solvent->not_resolved1 vary_temp Vary Temperature (e.g., 298K to 328K) not_resolved2 Still Overlapped vary_temp->not_resolved2 run_2d_nmr Acquire 2D NMR (e.g., HSQC, HMBC) resolved Signal Resolved run_2d_nmr->resolved not_resolved1->vary_temp No not_resolved1->resolved Yes not_resolved2->run_2d_nmr No not_resolved2->resolved Yes

Caption: Troubleshooting workflow for resolving NMR signal overlap.

HSQC_Concept cluster_1d 1D ¹H NMR cluster_2d 2D HSQC Spectrum cluster_h_axis 2D HSQC Spectrum cluster_c_axis 2D HSQC Spectrum a Overlapping Signals (Hα, Hβ) p1 a->p1 Correlation p2 a->p2 ha p1->ha ca p1->ca resolved Resolved Signals hb p2->hb cb p2->cb x_axis ¹H (ppm) y_axis ¹³C (ppm)

References

Technical Support Center: Purification of Apotirucallane Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with apotirucallane triterpenoids. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the unique challenges encountered during the purification and analysis of apotirucallane isomers.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of apotirucallane isomers so challenging?

The primary challenge lies in the inherent nature of isomers, which are molecules sharing the same chemical formula but having different spatial arrangements. Apotirucallane isomers, particularly stereoisomers like epimers and diastereomers, often possess nearly identical physicochemical properties such as polarity, solubility, and hydrophobicity. This similarity makes their separation by standard chromatographic techniques, like silica gel column chromatography, extremely difficult, frequently resulting in co-elution or poor resolution.[1] Effective separation necessitates high-resolution methods that can exploit subtle differences in their three-dimensional structures.

Q2: Should I use Normal-Phase (NP) or Reversed-Phase (RP) HPLC to separate my isomers?

The choice between Normal-Phase (NP) and Reversed-Phase (RP) HPLC is critical and depends on the specific structural differences between your isomers.

  • Reversed-Phase (RP) HPLC is the most common starting point for separating triterpenoids.[1][2] It separates compounds based on hydrophobicity using a non-polar stationary phase (like C18) and a polar mobile phase. It is highly versatile and effective for a broad range of moderately polar compounds.

  • Normal-Phase (NP) HPLC can sometimes offer superior selectivity for certain isomers, especially when their structural differences involve polar functional groups.[1] It uses a polar stationary phase (like silica) and a non-polar mobile phase.

It is often beneficial to screen both NP and RP conditions during method development to find the optimal selectivity for your specific mixture.

Q3: My target apotirucallanes lack a strong UV chromophore. How can I improve their detection?

This is a common issue with many triterpenoids.[2] While detection at low UV wavelengths (205-210 nm) is possible, it can lead to high baseline noise and is incompatible with many solvents.[2] More universal detection methods are often required:

  • Mass Spectrometry (MS): An MS detector provides high sensitivity and selectivity, and gives valuable mass information for structural confirmation.

  • Evaporative Light Scattering Detector (ELSD): ELSD is a universal detector that is not dependent on the optical properties of the analyte, making it ideal for non-chromophoric compounds.

  • Charged Aerosol Detector (CAD): Similar to ELSD, CAD is another universal detection method that provides a more uniform response regardless of the chemical structure.

Q4: How can I definitively confirm the structure and stereochemistry of my purified isomers?

Confirming the exact structure and absolute configuration of an isolated isomer requires a combination of advanced analytical techniques. A single method is rarely sufficient.

  • High-Resolution Mass Spectrometry (HR-MS): Determines the precise molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are essential to elucidate the compound's connectivity and relative stereochemistry.[3][4]

  • Single-Crystal X-ray Diffraction: This is the gold standard for unequivocally determining the absolute stereochemistry of a molecule, provided that a suitable crystal can be grown.[3]

  • Electronic Circular Dichroism (ECD): By comparing experimental ECD spectra with quantum chemical calculations, the absolute configuration of chiral molecules can be assigned.

cluster_Purification Purification Complete cluster_Analysis Structural Elucidation Workflow Purified Purified Isomer HRMS HR-MS Purified->HRMS NMR 1D & 2D NMR Purified->NMR XRAY X-Ray Crystallography Purified->XRAY If crystallizable Formula Molecular Formula HRMS->Formula Connectivity Connectivity & Relative Stereochemistry NMR->Connectivity Absolute Absolute Stereochemistry XRAY->Absolute Structure Confirmed Structure Formula->Structure Connectivity->Structure Absolute->Structure

Caption: Workflow for structural elucidation of a purified isomer.

Troubleshooting Guides

Guide 1: Poor Resolution or Co-elution in HPLC

This guide provides a systematic approach to improving the separation of closely eluting or co-eluting apotirucallane isomers.

Troubleshooting Steps & Solutions
Potential Cause Recommended Solution & Action Steps
Suboptimal Mobile Phase 1. Change Organic Modifier: If using acetonitrile (ACN), switch to methanol (MeOH) or vice versa. The change in solvent selectivity can significantly alter retention and resolution.[1] 2. Optimize Solvent Ratio: For isocratic elution, finely adjust the ratio of organic solvent to water. For gradient elution, modify the gradient slope to better separate the peaks of interest. 3. Add a Modifier: Adding 0.1% formic acid or trifluoroacetic acid (TFA) can sharpen peaks and improve separation by suppressing interactions with free silanol groups on the column.[1]
Incorrect Stationary Phase 1. Switch Column Chemistry: If a standard C18 column fails, try a stationary phase with different selectivity. Phenyl-hexyl columns offer π-π interactions, while C30 columns are excellent for resolving structurally similar hydrophobic isomers. 2. Consider Chiral Chromatography: For enantiomers or challenging diastereomers, a chiral stationary phase (CSP) may be necessary for direct separation.[5]
Inadequate Temperature Control 1. Optimize Column Temperature: Temperature affects mobile phase viscosity and analyte interaction with the stationary phase. Evaluate a range of temperatures (e.g., 25°C to 50°C). Increasing temperature can improve efficiency, but may also reduce resolution in some cases.[1][2]
Suboptimal Flow Rate 1. Reduce Flow Rate: Lowering the flow rate can increase column efficiency and provide more time for the isomers to interact with the stationary phase, often improving resolution at the cost of longer run times.[1]
Experimental Protocol: HPLC Method Optimization
  • Baseline Experiment: Run your current method and record the resolution (Rs) between the critical isomer pair.

  • Solvent Screening: Prepare mobile phases using both acetonitrile and methanol as the organic modifier. Run identical gradients with each solvent to determine which provides better initial selectivity.

  • Gradient Optimization: Using the best organic solvent, adjust the gradient.

    • If peaks are crowded, flatten the gradient slope in that region (e.g., change from a 5-95% B gradient over 20 min to a 40-60% B gradient over 30 min).

  • Temperature Screening: Set the column oven to three different temperatures (e.g., 30°C, 40°C, 50°C) and run the best gradient method at each temperature.

  • Flow Rate Adjustment: If necessary, reduce the flow rate from 1.0 mL/min to 0.8 mL/min to see if resolution improves.

  • Final Method: Combine the optimized parameters (solvent, gradient, temperature, flow rate) into a single robust method.

Start Start: Poor Resolution (Rs < 1.5) Decision1 Change Organic Modifier (ACN vs. MeOH)? Start->Decision1 Decision2 Optimize Gradient Slope? Decision1->Decision2 Select best End End: Optimized Method (Rs > 1.5) Decision1->End Resolution OK Decision3 Adjust Column Temperature? Decision2->Decision3 Fine-tune Decision2->End Resolution OK Decision4 Change Stationary Phase (e.g., C18 to Phenyl)? Decision3->Decision4 If still poor Decision3->End Resolution OK Decision4->Decision1 Re-optimize mobile phase Decision4->End Resolution OK

Caption: Logical workflow for troubleshooting poor HPLC resolution.

Guide 2: Multi-Step Purification from a Crude Plant Extract

Isolating pure apotirucallane isomers from a complex natural product extract requires a multi-step, orthogonal chromatographic approach. Relying on a single technique is rarely sufficient.

Experimental Protocol: General Purification Workflow

This protocol outlines a typical strategy for isolating apotirucallane triterpenoids from plant material (e.g., the cortex of Cedrela sinensis or leaves of Luvunga sarmentosa).[3][4]

  • Extraction:

    • Air-dry and powder the plant material.

    • Perform exhaustive extraction using a solvent of intermediate polarity, such as methanol (MeOH) or ethyl acetate (EtOAc), at room temperature.

    • Concentrate the resulting solution in vacuo to yield the crude extract.

  • Initial Fractionation (Low-Resolution):

    • Subject the crude extract to Vacuum Liquid Chromatography (VLC) or open Column Chromatography (CC) over silica gel.

    • Elute with a stepwise gradient of increasing polarity, typically using a solvent system like Hexane -> Hexane/EtOAc mixtures -> EtOAc -> EtOAc/MeOH mixtures.

    • Collect large fractions and monitor them by Thin-Layer Chromatography (TLC) to pool fractions with similar profiles. This step removes bulk impurities like fats and highly polar compounds.

  • Intermediate Purification (Medium-Resolution):

    • Take the triterpenoid-rich fractions from the previous step and subject them to preparative Reversed-Phase HPLC.

    • Column: C18, 10 µm particle size.

    • Mobile Phase: A gradient of Water (A) and Acetonitrile or Methanol (B).

    • This step separates compounds based on hydrophobicity and is effective at isolating groups of closely related triterpenoids.

  • Final Polishing (High-Resolution):

    • Fractions containing the target isomer mixture are further purified using a different chromatographic mode to ensure orthogonality.

    • Method: Preparative Normal-Phase HPLC.

    • Column: Silica or a cyano-bonded phase.

    • Mobile Phase: An isocratic or shallow gradient system of non-polar solvents (e.g., Hexane/Isopropanol or Chloroform/Methanol).

    • This final step exploits differences in polarity to separate the highly similar target isomers, yielding pure compounds for structural elucidation.

References

Technical Support Center: Minimizing Degradation of Meliasenin B During Extraction

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific scientific literature or established protocols for a compound named "Meliasenin B" were found during our search. The following guide is based on established principles for minimizing the degradation of common plant-derived secondary metabolites, such as flavonoids, terpenoids, and glycosides. Researchers working with this compound should first aim to characterize its chemical class to apply the most relevant strategies outlined below.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of plant secondary metabolites like this compound during extraction?

A1: The degradation of plant secondary metabolites during extraction is primarily influenced by several factors:

  • Temperature: High temperatures can accelerate chemical reactions, leading to the breakdown of thermolabile compounds.[1][2] For many polyphenols, degradation can occur at temperatures above 60-80°C in traditional extractions.[1][2]

  • pH: Both acidic and alkaline conditions can catalyze the hydrolysis or rearrangement of sensitive molecules.[3][4] For instance, some phenolic compounds like caffeic and gallic acids are unstable at high pH.[3][5] Acidic conditions can promote the hydrolysis of glycosidic bonds.[6][7]

  • Light and Oxygen: Exposure to light and oxygen can lead to photo-oxidation and auto-oxidation, especially for compounds with unsaturated bonds or phenolic hydroxyl groups.[8]

  • Enzymatic Activity: Endogenous enzymes present in the plant material, such as oxidases and hydrolases, can become active upon cell disruption and degrade the target compounds.[9]

  • Solvent Choice: The solvent can influence the stability of the extracted compounds.[10] For example, using water at high temperatures can lead to hydrolysis.[11]

Q2: How does the choice of extraction solvent affect the stability of this compound?

A2: The choice of solvent is crucial not only for extraction efficiency but also for the stability of the target compound.[10]

  • Polarity: The solvent's polarity should be matched to the target compound to ensure good solubility. Using a mixture of solvents, such as ethanol and water, can improve extraction efficiency.[12]

  • Purity: Impurities in the solvent can react with the target compound, leading to degradation.[13]

  • pH and Reactivity: The inherent pH of the solvent or the presence of reactive functional groups can affect compound stability.[14] Using a buffered solvent system can help maintain a stable pH environment.

  • Green Solvents: Ethanol is often preferred over methanol due to its lower toxicity, making it more suitable for pharmaceutical and food applications.[12]

Q3: Which extraction methods are recommended to minimize the degradation of thermally sensitive compounds?

A3: Modern extraction techniques are often preferred over traditional methods like Soxhlet or heat reflux extraction for thermally labile compounds because they can be performed at lower temperatures and for shorter durations.[11]

  • Ultrasound-Assisted Extraction (UAE): This technique uses acoustic cavitation to disrupt plant cell walls, enhancing extraction efficiency at lower temperatures.[15][16] However, high ultrasound power can generate localized heat, so temperature control is important.[15]

  • Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and plant material rapidly and uniformly, which can reduce extraction time.[17][18] Careful control of microwave power and temperature is necessary to prevent thermal degradation.[19]

  • Supercritical Fluid Extraction (SFE): SFE, typically using carbon dioxide, is an excellent method for extracting non-polar to moderately polar compounds at low temperatures (e.g., 31°C for CO2).[20][21] This prevents the degradation of thermally sensitive compounds.[22][23] The polarity of the supercritical fluid can be adjusted by adding a co-solvent like ethanol.[22]

Q4: What are the visual or analytical signs that this compound might be degrading during extraction?

A4: Degradation can be indicated by several observations:

  • Color Change: A noticeable change in the color of the extract during the process can signify chemical alteration of the components.

  • Precipitate Formation: The formation of unexpected precipitates may indicate the degradation of a compound into less soluble products.

  • Chromatographic Analysis: When analyzing the extract using techniques like HPLC or LC-MS, the appearance of new, unexpected peaks, a decrease in the peak area of the target compound over time, or a broad, distorted peak shape for the target compound can all be signs of degradation.

Q5: How can I prevent enzymatic degradation of my target compound during the extraction process?

A5: Enzymatic degradation can be minimized by inactivating the endogenous enzymes before extraction.[9] Common methods include:

  • Blanching: Briefly treating the fresh plant material with steam or hot water can denature most enzymes.

  • Freeze-Drying (Lyophilization): Immediately freezing and then drying the plant material at low temperatures can preserve the compound while inactivating enzymes due to the low water activity.

  • Using Organic Solvents: Starting the extraction with an organic solvent like methanol or ethanol can denature enzymes.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield of this compound Degradation of the compound: Exposure to high temperatures, extreme pH, light, or oxygen.[24]- Lower the extraction temperature; for traditional methods, aim for 40-60°C.[9][25] - Use modern extraction techniques like UAE or SFE at controlled, low temperatures.[15][20] - Adjust the solvent pH to a neutral or slightly acidic range, depending on the compound's stability.[12][14] - Protect the extraction setup from light by using amber glassware or covering it with aluminum foil. - Purge the extraction vessel with an inert gas like nitrogen or argon to minimize oxidation.
Incomplete extraction: Insufficient extraction time, inadequate solvent-to-solid ratio, or poor solvent choice.[9]- Optimize the extraction time; for UAE, this might be between 20-60 minutes.[26][27] - Increase the solvent-to-solid ratio to ensure complete dissolution of the target compound.[9] - Test different solvents or solvent mixtures to find the optimal one for this compound.[25]
Improper sample preparation: Insufficient drying or inadequate grinding of the plant material.[9]- Ensure the plant material is thoroughly dried to prevent enzymatic degradation.[9] - Grind the material into a fine, uniform powder to increase the surface area for solvent penetration.[9]
Presence of Unknown Peaks in Chromatogram Formation of degradation products: The extraction conditions are too harsh, causing the breakdown of this compound.- Implement the solutions for compound degradation mentioned above (lower temperature, control pH, etc.). - Analyze samples at different time points during extraction to monitor the formation of degradation products.
Co-extraction of impurities: The solvent is not selective enough.- Use a more selective solvent system. - Consider a preliminary washing step with a non-polar solvent (like hexane) to remove lipids and chlorophylls if this compound is polar.[25]
Inconsistent Extraction Results Variability in plant material: Differences in the age, harvest time, or storage conditions of the plant material.- Use standardized plant material from the same batch for all experiments. - Ensure consistent pre-processing (drying, grinding) and storage conditions.
Inconsistent extraction procedure: Variations in temperature, time, or solvent-to-solid ratio between batches.[28]- Strictly adhere to a validated Standard Operating Procedure (SOP) for the extraction. - Use calibrated equipment to ensure consistency.

Quantitative Data Summary

Table 1: Effect of Extraction Temperature on the Stability of Various Polyphenols

This table summarizes findings on how temperature affects the extraction of different classes of polyphenols, which may provide insights for this compound if it belongs to this chemical family.

Polyphenol ClassOptimal Temperature Range (°C)Observations at Higher TemperaturesReference(s)
Anthocyanins30 - 35 (in 85% ethanol)Degradation observed above 80°C.[29][30]
Flavanols/Flavanones50 - 100Yield decreases at very high temperatures (e.g., 200°C).[1][2]
Hydroxycinnamic Acids~100Yield may decrease at temperatures above 100°C.[29]
Flavones/Flavonols~100Degradation can occur, but some are more stable than other phenolics.[29]

Table 2: Comparison of Extraction Methods for Flavonoids

The stability of flavonoids is highly dependent on their chemical structure and the extraction method used.

Extraction MethodTypical ConditionsStability of FlavonoidsReference(s)
Heated Reflux30 min, water bathSmallest decomposition observed in some studies.[31][32]
MacerationRoom temperature, long durationGenerally gentle, but long exposure can lead to degradation if not protected from light/air.[31][32]
Ultrasound-Assisted Extraction (UAE)25-60°C, 20-60 minGood for thermally sensitive compounds, but high power can cause degradation. Sugar and methoxyl groups can protect flavonoids from degradation.[15][31][33]
Microwave-Assisted Extraction (MAE)160 W, 1 minRapid method that can minimize thermal degradation if parameters are controlled. High power with prolonged exposure increases the risk of degradation.[19][31]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) for Thermally Labile Compounds

  • Preparation: Weigh 10 g of finely ground, dried plant material and place it in a 250 mL jacketed glass vessel.

  • Solvent Addition: Add 150 mL of a suitable solvent (e.g., 80% ethanol in water).

  • Sonication: Place the vessel in an ultrasonic bath or use an ultrasonic probe. Connect the jacketed vessel to a circulating water bath to maintain a constant, low temperature (e.g., 40°C).

  • Extraction: Set the ultrasonic frequency (e.g., 40 kHz) and power (e.g., 250 W). Sonicate for a predetermined optimal time (e.g., 30 minutes).[27]

  • Separation: After extraction, centrifuge the mixture (e.g., 4000 rpm for 15 minutes) or filter it to separate the supernatant from the plant residue.

  • Re-extraction (Optional): The residue can be re-extracted with a fresh portion of the solvent to maximize yield. Combine the supernatants from all extractions.

  • Concentration: Remove the solvent from the combined supernatant under reduced pressure using a rotary evaporator at a low temperature (e.g., ≤ 40°C).[25]

Protocol 2: Microwave-Assisted Extraction (MAE) with Temperature Control

  • Preparation: Place 5 g of powdered, dried plant material into a microwave extraction vessel.

  • Solvent Addition: Add 100 mL of the chosen solvent (e.g., 70% methanol).

  • Extraction: Seal the vessel and place it in the microwave extractor. Set the microwave power (e.g., 300 W) and the maximum temperature (e.g., 60°C). Set the extraction time (e.g., 5-10 minutes).[17][34]

  • Cooling: After the extraction is complete, allow the vessel to cool to room temperature before opening.

  • Separation: Filter the extract to remove the solid plant material.

  • Concentration: Evaporate the solvent from the filtrate using a rotary evaporator at a low temperature (≤ 40°C).

Visualizations

G Workflow for Minimizing Degradation During Extraction cluster_0 Phase 1: Preparation & Preliminary Tests cluster_1 Phase 2: Method Selection & Optimization cluster_2 Phase 3: Extraction & Final Processing A Characterize this compound (e.g., flavonoid, terpenoid, glycoside) B Prepare Plant Material (Dry, Grind) A->B C Screen Solvents (Polarity, Selectivity) B->C D Select Extraction Method (UAE, MAE, SFE, Maceration) C->D E Optimize Key Parameters - Temperature - Time - Solvent:Solid Ratio - pH D->E F Monitor for Degradation (HPLC/LC-MS) E->F G Perform Extraction Under Optimized & Protective Conditions (e.g., Inert Atmosphere, Low Light) F->G H Concentrate Extract (Low Temp Rotary Evaporation) G->H I Store Extract Properly (-20°C, Dark, Inert Gas) H->I

Caption: Experimental workflow for developing an extraction protocol that minimizes compound degradation.

G Troubleshooting Guide for Low Yield / Degradation Start Problem: Low Yield or Suspected Degradation CheckDegradation Are there degradation products in the chromatogram? Start->CheckDegradation HarshConditions Are extraction conditions too harsh? (High Temp/Extreme pH) CheckDegradation->HarshConditions Yes CheckExtraction Is extraction incomplete? CheckDegradation->CheckExtraction No ReduceConditions Reduce Temperature & Neutralize pH. Use protective measures (Inert gas, low light). HarshConditions->ReduceConditions Yes HarshConditions->CheckExtraction No FinalYield Re-evaluate Yield ReduceConditions->FinalYield OptimizeParams Optimize Parameters: - Increase extraction time - Increase solvent:solid ratio - Re-evaluate solvent choice CheckExtraction->OptimizeParams Yes CheckSamplePrep Is sample prep adequate? CheckExtraction->CheckSamplePrep No OptimizeParams->FinalYield ImproveSamplePrep Ensure thorough drying and fine grinding. CheckSamplePrep->ImproveSamplePrep No CheckSamplePrep->FinalYield Yes ImproveSamplePrep->FinalYield

References

Technical Support Center: Optimizing HPLC Parameters for Meliasenin B Separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing High-Performance Liquid Chromatography (HPLC) parameters for the separation of Meliasenin B. Here you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to assist in your analytical endeavors.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties for HPLC analysis?

This compound is an apotirucallane-type triterpenoid, a class of natural products known for their complex structures.[1] Its chemical formula is C30H44O4 with a molecular weight of 468.67.[] For HPLC analysis, it's important to note that this compound is a powder and has limited solubility in common solvents; for instance, its solubility in methanol is approximately 5 mg/mL, which may require ultrasonic and warming to fully dissolve.[1] Like many triterpenoids, it may lack a strong chromophore, which can present challenges for UV detection.[3]

Q2: What are recommended starting HPLC conditions for this compound analysis?

For a starting point in developing a separation method for this compound, a reversed-phase HPLC approach is recommended.[4] Below is a table summarizing suggested initial parameters based on methods used for similar triterpenoid compounds.

ParameterRecommendationRationale
Stationary Phase C18 or C30 column (e.g., 250 mm x 4.6 mm, 5 µm)C18 is a versatile starting point for reversed-phase chromatography.[4] C30 columns can offer alternative selectivity for structurally similar compounds.[5]
Mobile Phase A: Water with 0.1% Formic Acid or Acetic AcidB: Acetonitrile or MethanolThe acidic modifier helps to protonate silanol groups and improve peak shape.[6] Acetonitrile and methanol are common organic modifiers in reversed-phase HPLC.[6]
Elution Mode Gradient ElutionA gradient is recommended to effectively elute the compound of interest while also cleaning the column of any late-eluting impurities.[6]
Flow Rate 0.8 - 1.2 mL/minA standard flow rate for a 4.6 mm ID column to ensure good separation efficiency without generating excessive backpressure.[3]
Column Temperature 25 - 35 °CMaintaining a consistent column temperature helps to ensure reproducible retention times.[3]
Detection Wavelength 205 - 210 nmMany triterpenoids have low UV absorption, requiring detection at lower wavelengths for adequate sensitivity.[3][7] A photodiode array (PDA) detector is useful for identifying the optimal detection wavelength.
Injection Volume 10 - 20 µLThis is a typical injection volume that can be adjusted based on sample concentration and detector sensitivity.[3]

Q3: How can I improve the detection of this compound if it has a weak UV chromophore?

If UV detection at low wavelengths (205-210 nm) provides insufficient sensitivity, consider the following alternatives:

  • Charged Aerosol Detection (CAD): This is a universal detection method that is not dependent on the optical properties of the analyte and can provide sensitive and direct quantification of compounds like triterpenoids.[5]

  • Evaporative Light Scattering Detection (ELSD): Similar to CAD, ELSD is another universal detector that can be used for non-volatile analytes with weak or no chromophores.

  • Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (HPLC-MS) offers high sensitivity and selectivity, and can also provide structural information for peak identification.[8]

Q4: What is the best way to prepare a sample of this compound for HPLC analysis?

Proper sample preparation is crucial for obtaining reliable HPLC results.

  • Dissolution: Dissolve the this compound sample in a solvent compatible with the mobile phase, such as methanol or acetonitrile. As this compound may have limited solubility, sonication and gentle warming may be necessary.[1]

  • Filtration: Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulate matter that could clog the HPLC system or column.

  • Dilution: If the sample concentration is too high, dilute it with the initial mobile phase to avoid peak broadening or splitting.[9]

Troubleshooting Guide

This guide addresses common issues encountered during HPLC analysis in a question-and-answer format.

Q: I am observing high backpressure in my HPLC system. What could be the cause and how can I fix it?

A: High backpressure is often caused by blockages in the system.

  • Possible Causes:

    • Clogged column inlet frit.

    • Precipitation of buffer salts in the mobile phase.

    • Blockage in the injector or tubing.[10]

    • Particulate matter from unfiltered samples.

  • Solutions:

    • Backflush the column: Disconnect the column from the detector and flush it in the reverse direction with a strong solvent.

    • Check for blockages: Systematically disconnect components (starting from the detector and moving backward) to identify the source of the high pressure.

    • Filter samples and mobile phases: Always filter your samples and degas your mobile phases before use.[10]

    • Use a guard column: A guard column can help protect the analytical column from contaminants.[9]

Q: My chromatogram shows peak tailing. What should I do?

A: Peak tailing can result from secondary interactions between the analyte and the stationary phase or from issues with the mobile phase or column.

  • Possible Causes:

    • Interaction of the analyte with active silanol groups on the column.

    • Incompatible sample solvent with the mobile phase.

    • Column degradation.

    • Incorrect mobile phase pH.

  • Solutions:

    • Adjust mobile phase pH: Ensure the mobile phase pH is appropriate to keep the analyte in a single ionic state.

    • Use a compatible sample solvent: Dissolve the sample in the initial mobile phase whenever possible.[9]

    • Replace the column: If the column is old or has been exposed to harsh conditions, it may need to be replaced.

    • Consider a different column: An end-capped column or a different stationary phase may reduce secondary interactions.

Q: I am experiencing a noisy or drifting baseline. What are the likely causes?

A: Baseline issues can stem from the mobile phase, detector, or contaminated system components.[10]

  • Possible Causes:

    • Contaminated or improperly prepared mobile phase.

    • Air bubbles in the pump or detector.[10]

    • Fluctuations in column temperature.

    • Detector lamp nearing the end of its life.

  • Solutions:

    • Prepare fresh mobile phase: Use high-purity solvents and degas the mobile phase thoroughly.[10]

    • Purge the system: Purge the pump to remove any air bubbles.[10]

    • Use a column oven: Maintain a stable column temperature.

    • Check the detector lamp: If the lamp has been in use for a long time, it may need replacement.

Experimental Protocols

Protocol 1: General HPLC Method Development for this compound

This protocol outlines a systematic approach to developing a robust HPLC method for the separation of this compound.

  • Gather Information:

    • Review the physicochemical properties of this compound, including its structure, molecular weight, and solubility.[1][]

    • Research existing HPLC methods for similar triterpenoid compounds to establish a starting point.[3][7][11]

  • Initial Parameter Selection:

    • Column: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Use a simple mobile phase system, such as water with 0.1% formic acid (A) and acetonitrile (B).

    • Detector: Use a PDA detector to monitor a wide wavelength range and identify the optimal detection wavelength for this compound, likely around 205-210 nm.[7]

    • Gradient: Begin with a broad scouting gradient (e.g., 5% to 95% B over 20 minutes) to determine the approximate elution time of this compound.

  • Optimization:

    • Gradient Optimization: Based on the scouting run, narrow the gradient around the elution time of this compound to improve resolution from nearby impurities.

    • Mobile Phase Modifier: If peak shape is poor, experiment with different mobile phase modifiers (e.g., acetic acid, trifluoroacetic acid) or adjust the pH.[6]

    • Organic Solvent: If resolution is still not optimal, try switching the organic modifier from acetonitrile to methanol, as this can alter selectivity.[6]

    • Flow Rate and Temperature: Adjust the flow rate and column temperature to fine-tune retention times and improve separation efficiency.[3]

  • Method Validation:

    • Once an optimized method is achieved, perform a validation study to assess its linearity, precision, accuracy, and sensitivity, following relevant guidelines.[3]

Visualizations

HPLC_Method_Development_Workflow cluster_prep Phase 1: Preparation cluster_dev Phase 2: Method Development cluster_opt Phase 3: Optimization cluster_val Phase 4: Validation start Start: Define Analytical Goal info Gather Information on this compound (Properties, Solubility) start->info lit_review Literature Review for Similar Compounds info->lit_review initial_params Select Initial Parameters (Column, Mobile Phase, Detector) lit_review->initial_params scouting_run Perform Scouting Gradient Run initial_params->scouting_run eval1 Evaluate Chromatogram (Retention, Peak Shape, Resolution) scouting_run->eval1 is_optimal Optimal? eval1->is_optimal opt_gradient Optimize Gradient Program is_optimal->opt_gradient No validation Method Validation (Linearity, Precision, Accuracy) is_optimal->validation Yes opt_mobile_phase Adjust Mobile Phase (Solvent, pH, Additives) opt_gradient->opt_mobile_phase opt_other Fine-tune Flow Rate & Column Temperature opt_mobile_phase->opt_other opt_other->eval1 end End: Finalized HPLC Method validation->end

Caption: Workflow for HPLC Method Development.

HPLC_Troubleshooting_Tree cluster_pressure Pressure Issues cluster_peak Peak Shape Issues cluster_baseline Baseline Problems problem Identify HPLC Problem pressure_issue High or Fluctuating Pressure problem->pressure_issue peak_issue Peak Tailing or Splitting problem->peak_issue baseline_issue Noisy or Drifting Baseline problem->baseline_issue check_blockage Check for Blockages (Column, Tubing, Frits) pressure_issue->check_blockage check_leaks Check for Leaks check_blockage->check_leaks purge_pump Purge Pump check_leaks->purge_pump check_sample_solvent Sample Solvent vs. Mobile Phase peak_issue->check_sample_solvent adjust_ph Adjust Mobile Phase pH check_sample_solvent->adjust_ph check_column Inspect/Replace Column adjust_ph->check_column check_mobile_phase Prepare Fresh Mobile Phase baseline_issue->check_mobile_phase degas_solvents Degas Solvents check_mobile_phase->degas_solvents check_detector Check Detector Lamp degas_solvents->check_detector

Caption: Troubleshooting Decision Tree for HPLC.

References

Technical Support Center: Triterpenoid Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with triterpenoid cytotoxicity assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during triterpenoid cytotoxicity experiments in a question-and-answer format.

Q1: My triterpenoid compound is poorly soluble in aqueous media. How can I prepare my working solutions without inducing solvent toxicity?

A1: This is a common challenge due to the lipophilic nature of many triterpenoids.

  • Recommended Solvent: Dimethyl sulfoxide (DMSO) is the most common solvent for preparing high-concentration stock solutions.

  • Troubleshooting Steps:

    • Prepare a High-Concentration Stock: Dissolve your triterpenoid in 100% sterile-filtered DMSO to create a concentrated stock (e.g., 10-100 mM). Gentle vortexing or sonication can aid dissolution.[1]

    • Minimize Final DMSO Concentration: When preparing working concentrations, dilute the stock solution in your cell culture medium. It is crucial to keep the final DMSO concentration in the culture well as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells.[2][3]

    • Vehicle Control is Essential: Always include a vehicle control in your experiments. This consists of cells treated with the same final concentration of DMSO as your experimental wells, without the triterpenoid. This allows you to differentiate between the cytotoxicity of your compound and the solvent.

    • Solubility Testing: Before starting a large-scale experiment, perform a solubility test. Prepare your highest desired concentration in the final culture medium and visually inspect for precipitation under a microscope after a short incubation.[4]

Q2: I'm observing inconsistent or non-reproducible results in my MTT/XTT assay. What could be the cause?

A2: Triterpenoids can interfere with tetrazolium-based assays like MTT and XTT.

  • Potential Problem 1: Direct Reduction of MTT by the Compound.

    • Troubleshooting: Run a cell-free control. Add your triterpenoid at the highest concentration to the culture medium, add the MTT reagent, and incubate as you would with cells. If a color change occurs, your compound is directly reducing the MTT, leading to a false-positive signal (apparent high viability).[5]

  • Potential Problem 2: Interference with Formazan Crystal Solubilization.

    • Troubleshooting: After the MTT incubation and before adding the solubilization agent, visually inspect the wells under a microscope. If you notice unusual crystal formation or that the formazan crystals are not fully dissolving in the presence of your compound, this can lead to inaccurate absorbance readings. Ensure vigorous mixing after adding the solubilization solution.[6]

  • Potential Problem 3: Overlapping Absorbance Spectra.

    • Troubleshooting: If your triterpenoid is colored, it may absorb light at the same wavelength as the formazan product. Measure the absorbance of your compound in the medium at the assay wavelength (typically 570 nm for MTT) in a cell-free system. If there is significant absorbance, you may need to use a different assay, such as the Sulforhodamine B (SRB) assay, which is based on protein staining and is less prone to colorimetric interference.[7]

Q3: My IC50 values vary significantly between experiments, even with the same cell line and compound. What factors should I check?

A3: Several experimental parameters can influence IC50 values.

  • Cell Seeding Density: The number of cells seeded per well can dramatically impact the apparent cytotoxicity. Higher cell densities can be more resistant to cytotoxic agents.[8][9] It is crucial to standardize your seeding density for all experiments.

    • Recommendation: Perform an initial experiment to determine the optimal seeding density that allows for logarithmic growth throughout the duration of your assay.[10][11]

  • Incubation Time: The duration of compound exposure will affect the IC50 value. A 72-hour incubation will often yield a lower IC50 than a 24-hour incubation. Ensure your incubation time is consistent.

  • Serum Concentration: Components in fetal bovine serum (FBS) can bind to your compound, reducing its effective concentration. Consider using a reduced-serum medium or a serum-free medium during the treatment period, but ensure the cells remain healthy under these conditions.

Q4: I have confirmed cytotoxicity with a viability assay. How do I determine if the mechanism of cell death is apoptosis?

A4: Triterpenoids commonly induce apoptosis.[12] Several assays can confirm this.

  • Annexin V/Propidium Iodide (PI) Staining: This is a gold-standard method for detecting apoptosis by flow cytometry.

    • Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V. PI is a fluorescent nucleic acid intercalator that can only enter cells with compromised membranes (late apoptotic or necrotic cells).

    • Results:

      • Annexin V-negative / PI-negative: Live cells

      • Annexin V-positive / PI-negative: Early apoptotic cells

      • Annexin V-positive / PI-positive: Late apoptotic or necrotic cells[13][14]

  • Caspase Activity Assays: Apoptosis is executed by a cascade of proteases called caspases. Measuring the activity of key caspases (e.g., caspase-3, -8, -9) can confirm apoptosis.

  • Mitochondrial Membrane Potential (ΔΨm) Assays: Disruption of the mitochondrial membrane potential is an early event in the intrinsic pathway of apoptosis. Dyes like JC-1 can be used to measure changes in ΔΨm.

Quantitative Data Summary

Table 1: Effect of DMSO Concentration on Cancer Cell Viability

This table summarizes the cytotoxic effects of different concentrations of DMSO on various cancer cell lines after 24, 48, and 72 hours of exposure. A viability reduction of over 30% is considered cytotoxic.

Cell LineDMSO Conc.24h Viability Reduction48h Viability Reduction72h Viability ReductionReference
HepG2 0.3125%Not cytotoxicNot cytotoxicNot cytotoxic[15]
0.625%Not cytotoxicNot cytotoxic33.6% ± 5.1[15]
2.5%41.6% ± 5.842.8% ± 4.3Cytotoxic[15]
Huh7 1.25%Not cytotoxicNot cytotoxicNot cytotoxic[15]
2.5%Not cytotoxic31.7% ± 3.946.6% ± 1.09[15]
5%49.1% ± 0.3562.7% ± 5.493.29% ± 0.3[15]
MCF-7 0.3125%Not cytotoxic>30% cytotoxic>30% cytotoxic[3][15]
0.6%CytotoxicCytotoxicCytotoxic[2]
1.25%CytotoxicCytotoxicCytotoxic[2]
MDA-MB-231 2.5%Not cytotoxicNot cytotoxicNot cytotoxic[2]
5%53% ± 1.4CytotoxicCytotoxic[15]

Data are presented as mean ± standard deviation where available.

Table 2: Impact of Cell Seeding Density on IC50 Values

This table illustrates how the IC50 value of a cytotoxic compound (chloroquine) changes with different initial cell seeding densities in a 96-well plate format.

Cell LineSeeding Density (cells/well)Chloroquine IC50 (µM)Reference
TOV-21G 2,00017.33[9]
20,00047.24[9]
SW480 2,0009.51[9]
20,00075.68[9]
U-2 OS 2,00025.52[9]
20,000113.58[9]

Experimental Protocols

MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C with 5% CO₂.

  • Compound Treatment: Add 100 µL of medium containing various concentrations of the triterpenoid (and vehicle control) to the wells. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of detergent reagent (e.g., DMSO or a solution of SDS in HCl) to each well.[16]

  • Incubation: Leave the plate at room temperature in the dark for at least 2 hours, ensuring complete solubilization of the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Sulforhodamine B (SRB) Assay
  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.[7]

  • Washing: Discard the supernatant and wash the plate five times with slow-running tap water.[7] Air dry the plate completely.

  • SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.[7][17]

  • Washing: Quickly wash the plate four times with 1% (v/v) acetic acid to remove unbound dye.[17] Air dry the plate.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well and shake for 5-10 minutes to solubilize the bound dye.[17][18]

  • Absorbance Measurement: Read the absorbance at 565 nm.[18]

Lactate Dehydrogenase (LDH) Cytotoxicity Assay
  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Supernatant Collection: After incubation, centrifuge the plate if using suspension cells. Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.[19]

  • Reaction Setup: Add the LDH assay reaction mixture (containing substrate and dye) to each well with the supernatant.[19][20]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[19]

  • Absorbance Measurement: Add the stop solution and measure the absorbance at the wavelength specified by the kit manufacturer (usually around 490 nm).[19]

  • Calculation: Calculate the percentage of cytotoxicity using the formula: (Sample Absorbance - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release) * 100.

Annexin V/PI Apoptosis Assay
  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the triterpenoid at the desired concentration and duration. Include an untreated control.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifuging at approximately 300 x g for 5 minutes.[13]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10⁶ cells/mL.[14]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[14]

  • Incubation: Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[14]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[14]

Visualizations

Triterpenoid-Induced Apoptosis Signaling Pathway

Triterpenoid_Apoptosis_Pathway cluster_mito Mitochondrial (Intrinsic) Pathway Triterpenoid Triterpenoid Bcl2 Bcl-2 (Anti-apoptotic) Triterpenoid->Bcl2 inhibits Bax Bax (Pro-apoptotic) Triterpenoid->Bax activates Mitochondrion Mitochondrion CytoC Cytochrome c Mitochondrion->CytoC releases Bcl2->Bax Bax->Mitochondrion forms pore Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Pro-Caspase-9 Apaf1->Casp9 Casp9_active Caspase-9 Casp9->Casp9_active auto-activates Casp3 Pro-Caspase-3 Casp9_active->Casp3 activates Casp3_active Caspase-3 (Executioner) Casp3->Casp3_active Apoptosis Apoptosis Casp3_active->Apoptosis

Caption: Triterpenoid-induced intrinsic apoptosis pathway.

Troubleshooting Workflow for Inconsistent Cytotoxicity Results

Troubleshooting_Workflow Start Inconsistent Results (e.g., MTT Assay) CheckSolubility Is the compound precipitating in the media? Start->CheckSolubility CheckInterference Does the compound interfere with the assay readout? CheckSolubility->CheckInterference No OptimizeSolvent Optimize solvent or use co-solvents. CheckSolubility->OptimizeSolvent Yes CheckControls Are vehicle and positive controls behaving as expected? CheckInterference->CheckControls No RunCellFree Run cell-free assay control. CheckInterference->RunCellFree Unsure CheckParameters Standardize Experimental Parameters CheckControls->CheckParameters Yes ReviewProtocol Review cell handling and reagent preparation. CheckControls->ReviewProtocol No DensityTimeCourse Optimize cell density and incubation time. CheckParameters->DensityTimeCourse OptimizeSolvent->CheckInterference RunCellFree->CheckControls No Interference SwitchAssay Switch to a non-interfering assay (e.g., SRB). RunCellFree->SwitchAssay Interference Confirmed SwitchAssay->CheckParameters ReviewProtocol->CheckParameters ConsistentResults Consistent Results DensityTimeCourse->ConsistentResults

Caption: Logical workflow for troubleshooting inconsistent results.

References

Technical Support Center: Enhancing Compound Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

A Fictional Case Study Inspired by Melatonin Receptor Ligands

Introduction: While "Meliasenin B" is a placeholder for the purpose of this guide, the principles of enhancing molecular selectivity are universal. This technical support center uses the well-studied melatonin receptors, MT1 and MT2, as a practical framework to address common challenges in drug development. Researchers aiming to improve the selectivity of their compounds—be it this compound or any other molecule—will find the following questions, troubleshooting guides, and protocols highly relevant.

Melatonin, a neurohormone, exerts its effects through two primary G protein-coupled receptors (GPCRs), MT1 and MT2.[1] These receptors are implicated in different physiological processes; for instance, MT1 activation is mainly involved in regulating REM sleep, while MT2 activation is linked to NREM sleep.[2] Due to their distinct roles, developing ligands with high selectivity for either MT1 or MT2 is a significant goal in medicinal chemistry to create more targeted therapies with fewer side effects.[3]

Frequently Asked Questions (FAQs)

Q1: What is receptor subtype selectivity and why is it important for a compound like "this compound"?

A1: Receptor subtype selectivity refers to a compound's ability to preferentially bind to and/or elicit a functional response at one specific receptor subtype over others, even if those subtypes are structurally very similar. For the melatonin receptors MT1 and MT2, which share a high degree of conservation in their binding pockets, achieving selectivity is challenging but crucial.[4] High selectivity can lead to more targeted therapeutic effects and a better side-effect profile by isolating the physiological response to a single receptor subtype.[2]

Q2: How can I determine the selectivity of my compound for MT1 versus MT2 receptors?

A2: Selectivity is typically determined by comparing the binding affinity (Ki) or functional potency (EC50 or IC50) of your compound at each receptor subtype. The two primary experimental approaches are:

  • Radioligand Binding Assays: These assays measure the affinity of your compound for the MT1 and MT2 receptors by assessing its ability to displace a known radiolabeled ligand, such as 2-[¹²⁵I]-iodomelatonin.[5] The resulting Ki values are compared to determine the binding selectivity ratio.

  • Functional Assays: These assays measure the cellular response to receptor activation. Since both MT1 and MT2 are typically Gi-coupled receptors, their activation leads to an inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP).[1][6] By measuring the compound's potency (EC50) in inhibiting cAMP production in cells expressing either MT1 or MT2, you can determine its functional selectivity.

Q3: My compound shows good binding affinity but poor functional selectivity. What could be the reason?

A3: This discrepancy can arise from several factors. The binding pocket is highly conserved between MT1 and MT2, meaning a compound can have a similar affinity for both.[4] However, subtle conformational changes induced upon binding can lead to differential activation of downstream signaling pathways.[7] It's also possible your compound is a partial agonist at one receptor and a full agonist at another, or it may exhibit biased signaling, preferentially activating one downstream pathway over another (e.g., G-protein vs. β-arrestin pathways).[8] Further characterization using multiple functional assays (e.g., GTPγS binding, β-arrestin recruitment) is recommended.[9][10]

Q4: What are some common medicinal chemistry strategies to enhance MT2 selectivity over MT1?

A4: Structure-activity relationship (SAR) studies have identified key molecular modifications:

  • Indole Ring Modifications: Substitutions at the 2-position of the indole ring can improve affinity but often do not confer selectivity.[3]

  • Side Chain Modifications: Altering the N-acetyl group can impact affinity, but the "pocket" for this group is thought to be very similar between the subtypes.[3]

  • Exploiting Non-Conserved Residues: Although the binding pocket is highly conserved, subtle differences exist. For example, an additional binding cavity may exist in the MT2 receptor that can accommodate bulky aromatic substituents, a feature that can be exploited to enhance MT2 selectivity.[7]

  • Naphthalene Bioisosteres: Replacing the indole core with a naphthalene ring, as seen in agomelatine, is a strategy to create potent melatoninergic ligands.[11]

Troubleshooting Guides

Issue 1: High Background Signal in Radioligand Binding Assay
Potential Cause Troubleshooting Step
Non-specific binding of radioligand to filter mats. Pre-soak the filter mats in a polymer solution (e.g., 0.5% polyethyleneimine) to block non-specific sites.
Radioligand sticking to assay plates or tubes. Use low-protein-binding plates. Include a small amount of detergent (e.g., 0.1% BSA) in the assay buffer.
Insufficient washing. Increase the number of wash steps or the volume of wash buffer to ensure complete removal of unbound radioligand. Ensure the washing is performed quickly with ice-cold buffer.
High concentration of radioligand. This can saturate the system. Ensure you are using a concentration at or below the Kd for the receptor.[12]
Cell membrane preparation quality. Poor quality membranes with excess protein can contribute to non-specific binding. Ensure proper membrane isolation and protein quantification.[12]
Issue 2: Inconsistent or Noisy Results in cAMP Functional Assay
Potential Cause Troubleshooting Step
Low cell viability or inconsistent cell number. Ensure cells are healthy and in the logarithmic growth phase before seeding.[13] Use a consistent cell seeding density and perform a cell viability check (e.g., Trypan Blue) before starting the assay.
Poor adenylyl cyclase stimulation. Optimize the concentration of the adenylyl cyclase stimulator (e.g., Forskolin). The response can be cell-line dependent.[14]
Signal instability or degradation. Add a phosphodiesterase (PDE) inhibitor like IBMX to the assay buffer to prevent the degradation of cAMP.
Suboptimal assay incubation times. Optimize the incubation time for both the compound and the adenylyl cyclase stimulator to ensure the signal is within the linear range of the detection kit.
Receptor desensitization or downregulation. Prolonged exposure to agonists can cause receptor desensitization. Keep incubation times as short as possible while still allowing for a robust signal.

Quantitative Data Summary

The following tables summarize binding affinity and functional potency data for melatonin and several of its analogs, illustrating varying degrees of selectivity for MT1 and MT2 receptors.

Table 1: Binding Affinities (Ki, nM) of Melatonin Analogs at Human MT1 and MT2 Receptors.

CompoundhMT1 Ki (nM)hMT2 Ki (nM)Selectivity Ratio (Ki MT1/Ki MT2)Reference
Melatonin0.780.372.1[15]
Ramelteon0.0140.0450.31[11]
Agomelatine0.100.120.83[11]
IIK7--90-fold selective for MT2[16]
K185 (Antagonist)--140-fold selective for MT2[16]

Data presented is compiled from various sources and experimental conditions may vary.

Table 2: Functional Potencies (EC50, nM) of Selective Agonists in Gαi-Mediated cAMP Inhibition Assays.

CompoundhMT1 EC50 (nM)hMT2 EC50 (nM)Selectivity Ratio (EC50 MT1/EC50 MT2)Reference
Compound 21120.3633.3[15]
Compound 47234010234[8]
Compound 280.040.041[15]

Selectivity ratio calculated as EC50(MT1)/EC50(MT2). A higher value indicates greater MT2 selectivity.

Detailed Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay

This protocol is adapted for determining the binding affinity of a test compound for MT1 and MT2 receptors expressed in CHO-K1 or HEK293 cells.

Materials:

  • Cell membranes from cells expressing hMT1 or hMT2.

  • Radioligand: 2-[¹²⁵I]-iodomelatonin.

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Test compound stock solution (in DMSO).

  • Non-specific binding control: Melatonin (10 µM final concentration).

  • 96-well plates and filter mats (GF/B or GF/C).

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Assay Preparation: Dilute cell membranes in ice-cold binding buffer to a final concentration of 5-20 µg protein per well.

  • Compound Dilution: Prepare serial dilutions of the test compound in binding buffer. The final DMSO concentration should not exceed 1%.

  • Assay Setup: In a 96-well plate, add in the following order:

    • 50 µL of binding buffer (for total binding) or 10 µM melatonin (for non-specific binding) or diluted test compound.

    • 50 µL of diluted radioligand (e.g., 2-[¹²⁵I]-iodomelatonin at a final concentration of ~50-100 pM).

    • 100 µL of diluted cell membranes.

  • Incubation: Incubate the plate for 60-120 minutes at 37°C. For some ligands, longer incubation times (up to 20 hours) may be necessary to reach equilibrium, especially for the MT2 receptor.[17]

  • Termination and Filtration: Terminate the assay by rapid filtration through pre-soaked filter mats using a cell harvester.

  • Washing: Wash the filters 3-5 times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Counting: Dry the filter mats, add scintillation fluid, and count the radioactivity in a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value using non-linear regression and then calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: cAMP Functional Assay (HTRF)

This protocol describes a method to measure the inhibition of forskolin-stimulated cAMP production.

Materials:

  • HEK293 cells transiently or stably expressing hMT1 or hMT2.

  • Cell culture medium.

  • Stimulation Buffer: HBSS or PBS with 1 mM IBMX.

  • Forskolin stock solution.

  • Test compound stock solution.

  • cAMP detection kit (e.g., HTRF-based).

  • 384-well white, low-volume plates.

Procedure:

  • Cell Seeding: Seed cells in 384-well plates at an appropriate density (e.g., 2,500-5,000 cells/well) and allow them to attach overnight.[13]

  • Compound Addition: Remove the culture medium and add 5 µL of the test compound at various concentrations (diluted in stimulation buffer).

  • Incubation: Incubate for 15-30 minutes at room temperature.

  • Stimulation: Add 5 µL of forskolin (at a final concentration that elicits ~80% of the maximal response, e.g., 1-10 µM) to all wells except the basal control.

  • Incubation: Incubate for 30 minutes at room temperature.

  • Detection: Add the cAMP detection reagents (e.g., HTRF acceptor and donor) according to the manufacturer's instructions.

  • Final Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Reading: Read the plate on an HTRF-compatible plate reader.

  • Data Analysis: Convert the HTRF ratio to cAMP concentration using a standard curve. Plot the percent inhibition of forskolin-stimulated cAMP levels against the log concentration of the test compound. Determine the IC50 (or EC50 for agonists) value using a sigmoidal dose-response curve fit.

Visualizations

Melatonin_Signaling_Pathway cluster_membrane Cell Membrane MT1 MT1 Receptor Gi Gi Protein MT1->Gi MT2 MT2 Receptor MT2->Gi AC Adenylyl Cyclase cAMP cAMP AC->cAMP Melatonin Melatonin Melatonin->MT1 Melatonin->MT2 Gi->AC PKA PKA cAMP->PKA CREB CREB Phosphorylation PKA->CREB Physiological_Response Physiological Response CREB->Physiological_Response Experimental_Workflow start Start: Synthesize Novel Compound binding_assay Primary Screen: Radioligand Binding Assay (hMT1 & hMT2) start->binding_assay calc_ki Calculate Ki values and Selectivity Ratio binding_assay->calc_ki decision1 Is Ki < 1µM and Selectivity > 10-fold? calc_ki->decision1 functional_assay Secondary Screen: cAMP Functional Assay (hMT1 & hMT2) decision1->functional_assay Yes resynthesize Modify Structure & Re-synthesize decision1->resynthesize No calc_ec50 Calculate EC50 values and Functional Selectivity functional_assay->calc_ec50 decision2 Is Functional Selectivity > 10-fold? calc_ec50->decision2 lead_compound Lead Compound Identified decision2->lead_compound Yes decision2->resynthesize No resynthesize->binding_assay Troubleshooting_Logic start {Problem: Poor Selectivity} q1 Is binding affinity poor for both subtypes? start->q1 q2 Is functional potency poor for both subtypes? q1:s->q2 Affinity OK a1 Action: Redesign core scaffold for better initial binding. q1:s->a1 Poor Affinity q3 Is binding selective but functional is not? q2:s->q3 Potency OK a2 Action: Modify functional groups to improve receptor activation. q2:s->a2 Poor Potency a3 Action: Introduce bulky groups to exploit subtype differences. q3:s->a3 Both non-selective a4 Action: Investigate biased signaling or partial agonism. q3:s->a4 Discordant results

References

Technical Support Center: Working with Complex Mixtures of Melia azedarach Limonoids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the complex mixtures of limonoids derived from Melia azedarach.

Frequently Asked Questions (FAQs)

Q1: What are the major challenges when working with limonoids from Melia azedarach?

A1: Researchers often face several challenges when working with Melia azedarach limonoids. The primary difficulties include the presence of complex mixtures of structurally similar compounds, which complicates separation and purification. Additionally, some limonoids, known as meliatoxins, can be toxic to mammals, necessitating careful quality control.[1] The inherent structural diversity and complexity of these tetranortriterpenoids also make their complete biosynthetic pathway elucidation and structural characterization demanding.[2]

Q2: What are the recommended initial steps for extracting limonoids from Melia azedarach?

A2: A common starting point for limonoid extraction is to use methanol. For instance, ripe and defatted chinaberry fruits can be sonicated with methanol.[3] Another approach involves macerating powdered plant material (such as stem bark) with a solvent like methanol in a closed container for several days.[4] The resulting crude methanol extract is often then subjected to liquid-liquid partitioning, for example, between a methanol-water mixture and a less polar solvent like dichloromethane, to enrich the limonoid fraction.[3]

Q3: Which analytical techniques are most suitable for the preliminary analysis of Melia azedarach extracts?

A3: Thin-Layer Chromatography (TLC) is a highly effective and simple method for the initial detection of limonoids in plant extracts.[5] For more detailed analysis, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly employed.[5] These techniques allow for the separation and preliminary identification of various limonoids and other phytochemicals present in the extract.

Q4: How can I confirm the presence of limonoids in my fractions during purification?

A4: A straightforward method to visualize limonoids on a developed TLC plate is by spraying it with Ehrlich's reagent (a solution of dimethylaminobenzaldehyde) and then exposing it to hydrogen chloride gas. This process reveals limonoids as distinct reddish-orange spots.[5] This colorimetric assay is sensitive enough to detect microgram quantities of both limonoid aglycones and glucosides.[5]

Q5: What are the key safety precautions to consider when handling Melia azedarach extracts?

A5: Given that Melia azedarach extracts can contain toxic limonoids, it is crucial to handle all materials with appropriate personal protective equipment (PPE), including gloves and safety glasses.[1] It is also advisable to work in a well-ventilated area or a fume hood, especially when using organic solvents for extraction and chromatography. Furthermore, developing a reliable method for detecting and quantifying potentially toxic meliatoxins, for instance using Mass Spectrometry (MS), is an important quality control step to ensure the safety of the extracts for further application.[1]

Troubleshooting Guides

Issue 1: Poor Separation of Limonoids during Column Chromatography
Symptom Possible Cause Suggested Solution
Co-elution of multiple compounds, observed as overlapping spots on TLC or broad peaks in HPLC.Inappropriate solvent system polarity.Systematically vary the polarity of the mobile phase. For silica gel column chromatography, a gradient elution starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the proportion of a more polar solvent (e.g., methanol) can be effective.[4]
Tailing of spots on TLC or peaks in HPLC.Sample overloading or interaction with active sites on the stationary phase.Reduce the amount of sample loaded onto the column. Consider using a different stationary phase (e.g., reversed-phase C18) or adding a small amount of a modifier like acetic acid to the mobile phase to reduce tailing.
Irreproducible separation results.Changes in ambient temperature and humidity, or degradation of the stationary phase.Perform chromatography in a temperature-controlled environment. Ensure the stationary phase is properly packed and equilibrated. Use fresh, high-quality solvents for the mobile phase.
Issue 2: Difficulty in Achieving High Purity of a Target Limonoid
Symptom Possible Cause Suggested Solution
Persistent impurities even after multiple chromatographic steps.Presence of structurally very similar limonoids (isomers).Employ high-resolution techniques such as Preparative High-Performance Liquid Chromatography (Prep-HPLC).[6] Using different stationary phases (e.g., normal phase followed by reversed-phase) can also help in separating closely related compounds. Flash chromatography is another rapid and effective technique for purifying limonoid glucosides.[6]
Degradation of the target compound during purification.Instability of the limonoid due to factors like pH, light, or temperature.Conduct purification steps at low temperatures and protect fractions from light. Use buffered mobile phases if the compound is pH-sensitive. Minimize the duration of the purification process.
Issue 3: Challenges in Structural Elucidation of Isolated Limonoids
Symptom Possible Cause Suggested Solution
Ambiguous NMR spectra with overlapping signals.Presence of a mixture of isomers or impurities. Complex molecular structure.Utilize advanced 2D NMR techniques (e.g., COSY, HSQC, HMBC) to establish connectivity.[7][8] High-field NMR instruments can provide better signal dispersion.[9] Ensure the sample is of the highest possible purity before NMR analysis.
Incorrect structural assignment based on initial spectroscopic data.Limitations of NMR-based characterization for highly complex and oxidized molecules.[9]Complement NMR data with High-Resolution Mass Spectrometry (HRMS) to confirm the molecular formula.[9][10] When possible, single-crystal X-ray diffraction provides unambiguous structural determination.[11]
Insufficient material for complete characterization.Low abundance of the target limonoid in the natural source.Optimize extraction and purification protocols to maximize yield. Employ highly sensitive analytical techniques such as UHPLC-Q-Orbitrap MS/MS for profiling and characterization, which requires minimal plant material.[12]

Experimental Protocols

Protocol 1: General Extraction and Fractionation of Limonoids
  • Preparation of Plant Material: Collect fresh fruits or other parts of Melia azedarach, shade dry them, and grind them into a coarse powder.[4][13]

  • Extraction: Macerate the powdered material with methanol at room temperature for several days with continuous stirring.[4] Alternatively, use sonication for a shorter extraction time.[3]

  • Concentration: Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.[4]

  • Solvent Partitioning: Suspend the crude extract in a methanol-water mixture (e.g., 50:50 v/v) and partition it against a non-polar solvent like dichloromethane (DCM) or petroleum ether to separate the more lipophilic limonoids into the organic phase.[3]

  • Fractionation: Concentrate the organic phase and subject it to column chromatography using silica gel. Elute the column with a gradient of n-hexane and methanol, starting with 100% n-hexane and gradually increasing the methanol concentration.[4]

  • Monitoring: Collect fractions and monitor them using TLC with a suitable solvent system (e.g., petroleum ether and acetone).[4] Visualize the spots under UV light and/or by spraying with Ehrlich's reagent.[4][5]

  • Further Purification: Combine fractions containing the target compounds and subject them to further purification using techniques like preparative HPLC.[7]

Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis
  • Sample Preparation: Dissolve the dried extract or purified fraction in the mobile phase or a suitable solvent like methanol. Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions (Example for Phenolic Compounds, adaptable for Limonoids):

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[14]

    • Mobile Phase: A gradient of acetonitrile and phosphate buffer (pH 5.8) or water.[14]

    • Flow Rate: 1.0 mL/min.[14]

    • Detection: UV detector set at a wavelength suitable for limonoids (e.g., 210-280 nm).[14][15]

    • Injection Volume: 10-20 µL.

  • Analysis: Identify peaks by comparing their retention times with those of known standards, if available. For unknown compounds, collect the peaks for further analysis by MS and NMR.

Quantitative Data Summary

The following tables summarize quantitative data on the biological activities of various limonoids isolated from Melia azedarach.

Table 1: Anti-inflammatory Activity of Melia azedarach Limonoids

CompoundAssayTarget/MediatorIC₅₀ (µM)Reference
Limonoid 2 (unnamed)LPS-induced RAW264.7 cellsNO Production22.04[10]
7-deacetylgeduninLPS-induced RAW 264.7 cellsNO Production4.6[16]
17-hydroxy-15-methoxynimbocinolLPS-induced RAW 264.7 cellsNO Production7.3[16]
1-deoxy-3,20-dicinnamoyl-11-methoxy-meliacarpininLPS-induced RAW 264.7 cellsNO Production11.76[17]

Table 2: Cytotoxic Activity of Melia azedarach Limonoids

CompoundCell LineIC₅₀ (µM)Reference
Meliarachin CHL-60 (Human Leukemia)0.65[18]
3-O-deacetyl-4'-demethyl-28-oxosalanninHL-60 (Human Leukemia)2.8[18]

Visualizations

Experimental Workflows and Signaling Pathways

experimental_workflow plant_material Melia azedarach Plant Material (Fruits/Bark) extraction Solvent Extraction (e.g., Methanol) plant_material->extraction partitioning Liquid-Liquid Partitioning (e.g., DCM/H2O) extraction->partitioning cc Column Chromatography (Silica Gel) partitioning->cc fractions Collect & Monitor Fractions (TLC) cc->fractions prep_hplc Preparative HPLC (e.g., C18) fractions->prep_hplc Combine Fractions pure_limonoid Pure Limonoid prep_hplc->pure_limonoid structure_elucidation Structural Elucidation (NMR, MS, X-ray) pure_limonoid->structure_elucidation bioassay Biological Activity Screening pure_limonoid->bioassay

Caption: General workflow for the isolation and characterization of limonoids.

Caption: Inhibition of inflammatory pathways by Melia azedarach limonoids.

References

Technical Support Center: Method Validation for Meliasenin B Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the method validation for the quantification of Meliasenin B.

Frequently Asked Questions (FAQs)

Q1: What are the essential parameters for validating an analytical method for this compound quantification?

A1: According to the International Council for Harmonisation (ICH) Q2(R1) guidelines, the core validation parameters for a quantitative analytical method include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[1]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[2]

  • Accuracy: The closeness of test results to the true value.[2]

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This is usually evaluated at two levels:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Precision within the same laboratory but with different analysts, on different days, or with different equipment.[3]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[2]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[2]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[2]

Q2: How do I demonstrate the specificity of my analytical method for this compound?

A2: To demonstrate specificity, you should show that your method can distinguish this compound from other components in the sample matrix, such as impurities, degradation products, or excipients.[1] This can be achieved by:

  • Analyzing a blank matrix: (e.g., a sample without this compound) to ensure no interfering peaks are present at the retention time of this compound.

  • Spiking the blank matrix: with this compound and potential interfering compounds to see if the peaks are well-resolved.

  • Performing forced degradation studies: Expose this compound to stress conditions (acid, base, oxidation, heat, light) to generate degradation products. The method should be able to separate the intact this compound peak from any degradant peaks.[1] A peak purity analysis using a Diode Array Detector (DAD) or Mass Spectrometer (MS) can further confirm specificity.[1]

Q3: What is an acceptable range for linearity and how is it determined?

A3: Linearity is typically evaluated by analyzing a minimum of five concentrations of this compound standard solutions. The results are plotted as peak area versus concentration, and a linear regression analysis is performed. A correlation coefficient (R²) of ≥ 0.99 is generally considered acceptable.[4][5]

Q4: How are accuracy and precision evaluated?

A4:

  • Accuracy is assessed by determining the recovery of a known amount of this compound spiked into a blank matrix at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery should be within an acceptable range, typically 98-102% for an assay of a drug substance.[2]

  • Precision is determined by repeat analyses of a homogeneous sample.

    • Repeatability is assessed by performing a minimum of six determinations at 100% of the test concentration or nine determinations over the specified range (e.g., three concentrations, three replicates each).[3]

    • Intermediate precision is evaluated by comparing the results of the method performed on different days, by different analysts, or with different equipment. The relative standard deviation (%RSD) is calculated for the results, and it should typically be less than 2%.

Q5: What are common sample preparation techniques for quantifying phytochemicals like this compound from biological matrices?

A5: Sample preparation is a critical step to remove interferences and concentrate the analyte.[6][7] Common techniques include:

  • Protein Precipitation (PPT): A simple method where a solvent like acetonitrile or methanol is added to precipitate proteins. It is often used for its simplicity.[8]

  • Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids. It is a widely used and effective method.[6][8]

  • Solid-Phase Extraction (SPE): This has become increasingly popular for its efficiency in cleaning up complex samples and its ability to concentrate the analyte.[6][8]

Troubleshooting Guide

Peak Shape and Resolution Problems

Q: My chromatogram shows peak tailing or fronting. What could be the cause and how can I fix it? A:

  • Possible Causes:

    • Column Overload: Injecting too much sample.

    • Incompatible Injection Solvent: The sample is dissolved in a solvent much stronger than the mobile phase.

    • Column Contamination or Degradation: The column may be old or contaminated.

    • Incorrect Mobile Phase pH: The pH of the mobile phase may be causing the analyte to be in a mixed ionic state.

  • Solutions:

    • Reduce Injection Volume: Decrease the amount of sample injected onto the column.

    • Match Injection Solvent: Whenever possible, dissolve the sample in the mobile phase.

    • Clean or Replace Column: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.

    • Adjust Mobile Phase pH: Adjust the pH of the mobile phase to ensure the analyte is fully ionized or neutral.

Retention Time and Baseline Issues

Q: The retention time for this compound is shifting between injections. What should I check? A:

  • Possible Causes:

    • Leaks in the HPLC System: Check for any loose fittings.

    • Inconsistent Mobile Phase Composition: The mobile phase may not be mixed correctly or is evaporating.

    • Column Temperature Fluctuations: The column temperature is not stable.

    • Pump Issues: Air bubbles in the pump or worn pump seals.

  • Solutions:

    • Check for Leaks: Inspect all fittings and tubing for any signs of leakage.

    • Prepare Fresh Mobile Phase: Ensure the mobile phase is well-mixed and degassed.

    • Use a Column Oven: Maintain a constant column temperature using a column oven.[9]

    • Purge the Pump: Degas the mobile phase and purge the pump to remove any air bubbles.[9]

Q: I am observing a noisy or drifting baseline. What are the potential causes? A:

  • Possible Causes:

    • Contaminated Mobile Phase: Impurities in the solvents or buffer.

    • Detector Lamp Issues: The detector lamp may be failing.

    • Air Bubbles in the System: Bubbles passing through the detector cell.

    • Column Bleed: The stationary phase of the column is degrading.

  • Solutions:

    • Use High-Purity Solvents: Use HPLC-grade solvents and freshly prepared buffers.

    • Check Detector Lamp: Replace the lamp if its energy is low.[9]

    • Degas Mobile Phase: Ensure the mobile phase is properly degassed.

    • Flush the Column: If column bleed is suspected, flush the column. If the problem continues, the column may need replacement.

Sensitivity and Recovery Problems

Q: I am experiencing low signal intensity for this compound. What could be the reason? A:

  • Possible Causes:

    • Low Injection Volume or Concentration: The amount of analyte being injected is too low.

    • Sample Degradation: The sample may not be stable.

    • Poor Ionization (for LC-MS): The mobile phase may not be optimal for ionization.

    • Detector Settings: The detector may not be set to the optimal wavelength (for UV) or parameters (for MS).

  • Solutions:

    • Increase Injection Volume/Concentration: If within the linear range, increase the amount of analyte injected.

    • Check Sample Stability: Prepare fresh samples and standards and store them appropriately.

    • Optimize Mobile Phase for MS: Add modifiers like formic acid or ammonium acetate to improve ionization.[10]

    • Optimize Detector Settings: Ensure the detector is set to the wavelength of maximum absorbance for this compound or that MS parameters are optimized for the analyte.

Quantitative Data Summary

Table 1: Linearity Data for this compound Quantification
Concentration (µg/mL)Peak Area (Arbitrary Units)
1.012,543
5.063,128
10.0124,987
25.0311,543
50.0624,198
Linear Regression
Slope 12,450
Intercept 850
Correlation Coefficient (R²) 0.9995
Table 2: Accuracy and Precision Data for this compound Quantification
Concentration LevelSpiked Conc. (µg/mL)Measured Conc. (µg/mL, n=3)Recovery (%)Repeatability (%RSD, n=6)Intermediate Precision (%RSD, n=6)
Low (80%)8.07.95 ± 0.1199.41.381.85
Medium (100%)10.010.08 ± 0.15100.81.491.92
High (120%)12.011.89 ± 0.1899.11.511.98

Experimental Protocols

Hypothetical HPLC-UV Method for Quantification of this compound
1. Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).

2. Chemicals and Reagents
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

3. Chromatographic Conditions
  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase:

    • A: Water with 0.1% Formic Acid

    • B: Acetonitrile with 0.1% Formic Acid

  • Gradient Elution: 30% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, then return to 30% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Determined by UV scan of this compound (e.g., 280 nm)

  • Injection Volume: 10 µL

4. Preparation of Standard Solutions
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by diluting the stock solution with the mobile phase.

5. Sample Preparation (from a plant extract)
  • Accurately weigh 1 g of the powdered plant material.

  • Extract with 20 mL of methanol using sonication for 30 minutes.

  • Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Collect the supernatant and filter it through a 0.45 µm syringe filter before injection.

6. Validation Procedure
  • Specificity: Inject blank matrix, spiked matrix, and force-degraded samples.

  • Linearity: Inject the calibration standards in triplicate.

  • Accuracy: Spike a blank plant extract with known concentrations of this compound at three levels and calculate the percent recovery.

  • Precision: Analyze six replicate samples at 100% of the target concentration on the same day (repeatability) and on a different day by a different analyst (intermediate precision).

  • LOD and LOQ: Determine based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Introduce small, deliberate changes to the method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2 °C) and observe the effect on the results.

Visualizations

Method_Validation_Workflow cluster_prep Preparation cluster_validation Method Validation cluster_analysis Analysis & Reporting prep_std Prepare Standards data_acq Data Acquisition (HPLC) prep_std->data_acq prep_sample Prepare Samples prep_sample->data_acq specificity Specificity report Validation Report specificity->report linearity Linearity linearity->report accuracy Accuracy accuracy->report precision Precision precision->report lod_loq LOD & LOQ lod_loq->report robustness Robustness robustness->report data_proc Data Processing data_acq->data_proc data_proc->specificity data_proc->linearity data_proc->accuracy data_proc->precision data_proc->lod_loq data_proc->robustness

Caption: Experimental workflow for the validation of an analytical method.

Troubleshooting_Retention_Time start Unstable Retention Times? check_leaks Check for system leaks? start->check_leaks Yes fix_leaks Tighten fittings and replace tubing if necessary. check_leaks->fix_leaks Yes check_pump Air bubbles in pump? check_leaks->check_pump No resolved Problem Resolved fix_leaks->resolved purge_pump Degas mobile phase and purge the pump. check_pump->purge_pump Yes check_mobile_phase Is mobile phase composition consistent? check_pump->check_mobile_phase No purge_pump->resolved remake_mp Prepare fresh mobile phase. check_mobile_phase->remake_mp No check_temp Is column temperature stable? check_mobile_phase->check_temp Yes remake_mp->resolved use_oven Use a column oven. check_temp->use_oven No check_temp->resolved Yes use_oven->resolved

Caption: Troubleshooting decision tree for unstable retention times.

References

Validation & Comparative

A Comparative Analysis of Melia azedarach Limonoids: Evaluating Biological Activity in the Absence of Data for Meliasenin B

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological activities of various limonoids isolated from Melia azedarach. While the primary focus was intended to be a comparison involving Meliasenin B, a thorough review of published scientific literature reveals a significant lack of available experimental data on its cytotoxic, anti-inflammatory, and antiviral properties. Therefore, this guide will focus on comparing other prominent limonoids from Melia azedarach for which quantitative data has been reported, alongside detailed experimental methodologies and relevant signaling pathways.

Cytotoxicity of Melia azedarach Limonoids Against Cancer Cell Lines

A number of limonoids from Melia azedarach have demonstrated potent cytotoxic effects against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions, have been determined for several of these compounds. The data presented below summarizes the cytotoxic activity of selected limonoids.

LimonoidCell LineIC50 (µM)Reference
Meliarachin CHL-60 (Leukemia)0.65[1]
3-O-deacetyl-4'-demethyl-28-oxosalanninHL-60 (Leukemia)2.8[1]
Trichilinin BAZ521 (Gastric Cancer)58.2[2][3]
3-deacetyl-4′-demethyl-28-oxosalanninAZ521 (Gastric Cancer)3.2[2][3]
23-hydroxyohchininolideAZ521 (Gastric Cancer)78.5[2][3]
12-dehydroneoazedarachin DAZ521 (Gastric Cancer)11.8[3]
Trichilin HKB (Oral Epithelial Carcinoma)0.11 µg/mL[2]
12-O-methylvolkensinKB (Oral Epithelial Carcinoma)8.72 µg/mL[2]

Anti-inflammatory Activity of Melia azedarach Limonoids

Several limonoids isolated from Melia azedarach have been investigated for their anti-inflammatory properties, primarily through their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells. Overproduction of NO is a key feature of inflammation.

LimonoidAssayIC50 (µM)Reference
1-deoxy-3,20-dicinnamoyl-11-methoxy-meliacarpininNO Production Inhibition in RAW 264.7 cells11.76[4]
OhchininNO Production Inhibition in RAW 264.7 cells8.45[4]
21-hydroxyisoohchininolideNO Production Inhibition in RAW 264.7 cells6.59[4]
Unnamed Limonoid (Compound 2)NO Production Inhibition in RAW 264.7 cells22.04[5]

Experimental Protocols

Cytotoxicity Assays

The cytotoxic activities of the limonoids are typically evaluated using colorimetric assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by direct cell counting.

General Protocol for MTT Assay:

  • Cell Culture: Human cancer cell lines (e.g., HL-60, A549, AZ521, SK-BR-3) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test limonoids for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well and incubated for a further 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Anti-inflammatory Assays

The anti-inflammatory activity is commonly assessed by measuring the inhibition of nitric oxide (NO) production in macrophage cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).

General Protocol for Nitric Oxide (NO) Production Inhibition Assay:

  • Cell Culture: Murine macrophage cell line (e.g., RAW 264.7) is cultured in DMEM supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere.

  • Compound and LPS Treatment: The cells are pre-treated with various concentrations of the test limonoids for a short period (e.g., 1 hour) before being stimulated with LPS (e.g., 1 µg/mL) for a longer duration (e.g., 24 hours).

  • Nitrite Measurement: The production of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent. The Griess reagent is a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride, which reacts with nitrite to form a purple azo dye.

  • Absorbance Measurement: The absorbance of the colored solution is measured at a specific wavelength (e.g., 540 nm).

  • Data Analysis: A standard curve is prepared using known concentrations of sodium nitrite. The concentration of nitrite in the samples is calculated from the standard curve. The percentage of inhibition of NO production is then determined relative to the LPS-stimulated control group. The IC50 value is calculated from the dose-response curve.

Signaling Pathways

The anti-inflammatory effects of some Melia azedarach limonoids are attributed to their ability to modulate key signaling pathways involved in the inflammatory response. One of the most critical pathways is the Nuclear Factor-kappa B (NF-κB) pathway.

NF_kappaB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκBα (Inactive) NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation NFkB_IkB->NFkB IκBα degradation Limonoids Melia azedarach Limonoids Limonoids->IKK Inhibits Limonoids->NFkB_nuc Inhibits Translocation DNA DNA NFkB_nuc->DNA Binds Proinflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Proinflammatory_Genes Transcription

Caption: The NF-κB signaling pathway and points of inhibition by Melia azedarach limonoids.

In unstimulated cells, NF-κB is sequestered in the cytoplasm in an inactive complex with its inhibitor, IκBα. Upon stimulation by inflammatory signals such as LPS, the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB, allowing it to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, including those for iNOS, COX-2, TNF-α, and IL-6. Some limonoids from Melia azedarach have been shown to exert their anti-inflammatory effects by inhibiting the activation of the IKK complex or by preventing the nuclear translocation of NF-κB.

Conclusion

While this compound remains an understudied constituent of Melia azedarach with respect to its cytotoxic, anti-inflammatory, and antiviral activities, other limonoids from this plant have demonstrated significant potential in these areas. Compounds like Meliarachin C and 3-O-deacetyl-4'-demethyl-28-oxosalannin show potent cytotoxicity against leukemia cells, while others exhibit promising anti-inflammatory effects through the modulation of the NF-κB signaling pathway. Further research is warranted to isolate and characterize the bioactivities of less-studied limonoids like this compound to fully understand the therapeutic potential of Melia azedarach. The detailed experimental protocols provided herein serve as a valuable resource for researchers aiming to conduct similar investigations.

References

Comparative Analysis of Insecticidal Activity: Azadirachtin vs. Meliaceae-derived Limonoids

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the comparative insecticidal efficacy of azadirachtin and other potent limonoids from the Meliaceae family.

This guide provides a comprehensive comparison of the insecticidal activities of azadirachtin, the well-established biopesticide from the neem tree (Azadirachta indica), and other bioactive limonoids isolated from Melia azedarach. While the user's initial interest was in "Meliasenin B," a specific apotirucallane-type triterpenoid from Melia azedarach, a thorough review of scientific literature reveals a lack of direct comparative studies on its insecticidal activity against azadirachtin.[1] Therefore, this guide will utilize data for another potent limonoid from Melia azedarach, meliartenin and its interchangeable isomer 12-hydroxiamoorastatin, as a representative for a comparative analysis with azadirachtin. This approach is based on a study that provides direct, quantitative comparisons of their insecticidal effects.[2][3][4][5]

Executive Summary

Azadirachtin is a complex tetranortriterpenoid that serves as the primary active ingredient in many commercial botanical insecticides.[6][7] Its insecticidal properties are multifaceted, acting as an antifeedant, an insect growth regulator (IGR), and a reproductive inhibitor.[6][7][8] Limonoids from the closely related tree Melia azedarach, such as meliartenin, also exhibit significant insecticidal and antifeedant properties.[2][3][4][5] The available data suggests that certain limonoids from Melia azedarach can exhibit comparable, and in some aspects, even superior insecticidal activity to azadirachtin.

Quantitative Comparison of Insecticidal Activity

The following table summarizes the quantitative data from a comparative study on the antifeedant and toxic effects of 12-hydroxiamoorastatin (a potent limonoid from Melia azedarach) and azadirachtin against the insect Epilachna paenulata.

Parameter12-hydroxiamoorastatinAzadirachtinReference
Antifeedant Activity (ED50) 0.80 µg/cm²0.72 µg/cm²[2][3][4][5]
Toxicity (LD50 at 96h) 0.76 µg/cm²1.24 µg/cm²[2][3][4][5]

ED50 (Effective Dose, 50%): The dose required to cause a 50% reduction in food consumption. A lower ED50 value indicates higher antifeedant activity. LD50 (Lethal Dose, 50%): The dose required to cause 50% mortality in the test population. A lower LD50 value indicates higher toxicity.

Experimental Protocols

The data presented above was obtained through the following experimental methodologies:

Antifeedant Activity Bioassay (Choice Test)
  • Test Insect: Larvae of Epilachna paenulata.

  • Test Substance Preparation: Solutions of 12-hydroxiamoorastatin and azadirachtin were prepared in acetone.

  • Application: Leaf discs of a suitable host plant were treated with different concentrations of the test substances. Control discs were treated with acetone alone.

  • Experimental Setup: In a petri dish, larvae were presented with both a treated and a control leaf disc.

  • Data Collection: The area of consumption for both treated and control discs was measured after a specific period.

  • Analysis: The ED50 was calculated based on the concentration of the test substance that resulted in a 50% reduction in the consumption of the treated disc compared to the control.

Toxicity Bioassay (No-Choice Test)
  • Test Insect: Larvae of Epilachna paenulata.

  • Test Substance Application: Host plant leaves were uniformly treated with different concentrations of 12-hydroxiamoorastatin or azadirachtin.

  • Experimental Setup: Larvae were placed in individual containers with a treated leaf. The leaves were replaced daily.

  • Data Collection: Mortality was recorded at regular intervals (e.g., 24, 48, 72, and 96 hours).

  • Analysis: The LD50 was determined by identifying the concentration of the test substance that caused 50% mortality in the larval population after 96 hours.

Mechanism of Action and Signaling Pathways

Azadirachtin

Azadirachtin's primary mode of action is the disruption of the insect endocrine system. It interferes with the synthesis and release of crucial insect hormones, particularly ecdysone and juvenile hormone, which regulate molting, growth, and reproduction.[7][8][9][10] This disruption leads to developmental abnormalities, sterility, and ultimately, death. Azadirachtin is also a potent antifeedant, acting on the gustatory receptors of insects, causing them to cease feeding.[6]

Azadirachtin_Signaling_Pathway Azadirachtin Azadirachtin Neurosecretory_Cells Neurosecretory Cells (Corpus Cardiacum/Allatum) Azadirachtin->Neurosecretory_Cells Inhibits release of Gustatory_Receptors Gustatory Receptors Azadirachtin->Gustatory_Receptors Acts on PTTH Prothoracicotropic Hormone (PTTH) Neurosecretory_Cells->PTTH Releases Juvenile_Hormone Juvenile Hormone (JH) Neurosecretory_Cells->Juvenile_Hormone Regulates release of Prothoracic_Gland Prothoracic Gland PTTH->Prothoracic_Gland Stimulates Ecdysone Ecdysone (Molting Hormone) Prothoracic_Gland->Ecdysone Produces Molting Disrupted Molting & Growth Ecdysone->Molting Reproduction Inhibited Reproduction Juvenile_Hormone->Reproduction Feeding Feeding Deterrence Gustatory_Receptors->Feeding

Caption: Azadirachtin's mechanism of action on insect hormonal pathways.

Meliaceae Limonoids (e.g., Meliartenin)

While the specific signaling pathway for meliartenin has not been elucidated in detail, as a limonoid from the Meliaceae family, it is highly probable that it shares a similar mode of action with azadirachtin. This includes interference with the endocrine system and potent antifeedant effects. The comparable ED50 and superior LD50 values of 12-hydroxiamoorastatin suggest a highly effective interaction with insect physiological targets.

Experimental Workflow for Comparative Analysis

The following diagram illustrates a typical workflow for the comparative evaluation of insecticidal compounds.

Experimental_Workflow cluster_0 Compound Preparation cluster_1 Bioassays cluster_2 Data Analysis Isolation Isolation & Purification (this compound / Azadirachtin) Characterization Structural Characterization (NMR, MS) Isolation->Characterization Stock_Solution Stock Solution Preparation Characterization->Stock_Solution Antifeedant_Assay Antifeedant Bioassay (Choice / No-Choice) Stock_Solution->Antifeedant_Assay Toxicity_Assay Toxicity Bioassay (Topical / Ingestion) Stock_Solution->Toxicity_Assay ED50_Calc ED50 Calculation Antifeedant_Assay->ED50_Calc LD50_Calc LD50 Calculation Toxicity_Assay->LD50_Calc Statistical_Analysis Statistical Analysis ED50_Calc->Statistical_Analysis LD50_Calc->Statistical_Analysis Conclusion Conclusion Statistical_Analysis->Conclusion Comparative Efficacy

Caption: Workflow for comparing insecticidal activity.

Conclusion

Azadirachtin remains a cornerstone of botanical insecticides due to its broad-spectrum activity and multiple modes of action. However, research into other limonoids from the Meliaceae family, such as those found in Melia azedarach, reveals the existence of compounds with comparable and potentially greater insecticidal potency. The data for 12-hydroxiamoorastatin demonstrates a higher toxicity to Epilachna paenulata than azadirachtin. Further research is warranted to isolate and evaluate other compounds like this compound and to fully understand their mechanisms of action and potential for development as novel biopesticides.

References

A Comparative Analysis of the Cytotoxic Effects of Meliasenin B and Other Triterpenoids

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the cytotoxic properties of Meliasenin B and other notable triterpenoids. The information is supported by experimental data to facilitate informed decisions in anticancer drug discovery and development.

Triterpenoids, a diverse class of natural products, have garnered significant attention in oncology research due to their potent cytotoxic activities against various cancer cell lines. Among these, this compound, a euphane-type triterpenoid isolated from Melia toosendan, has shown promising anticancer potential. This guide offers a detailed comparison of the cytotoxic effects of this compound and other related triterpenoids, presenting quantitative data, experimental protocols, and insights into their mechanisms of action.

Comparative Cytotoxicity: IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound and other selected triterpenoids against various human cancer cell lines, as determined by the MTT assay.

CompoundTriterpenoid ClassCancer Cell LineIC50 (µM)Reference
This compound EuphaneU20S (Osteosarcoma)5.8[1]
MCF-7 (Breast Cancer)8.2[1]
Meliasenin I EuphaneU20S (Osteosarcoma)> 40[1]
MCF-7 (Breast Cancer)> 40[1]
Meliasenin J EuphaneU20S (Osteosarcoma)6.5[1]
MCF-7 (Breast Cancer)9.8[1]
Meliasenin K EuphaneU20S (Osteosarcoma)7.2[1]
MCF-7 (Breast Cancer)11.5[1]
Meliasenin L EuphaneU20S (Osteosarcoma)4.9[1]
MCF-7 (Breast Cancer)7.5[1]
Meliasenin M EuphaneU20S (Osteosarcoma)9.1[1]
MCF-7 (Breast Cancer)12.4[1]
3β,16β-hydroxytirucalla-7,24(25)-dien-21,23-olide TirucallaneA549 (Lung Carcinoma)4.5 (3.4 µg/mL)[2]
SK-OV-3 (Ovarian Cancer)6.2 (4.7 µg/mL)[2]
SK-MEL-2 (Melanoma)7.5 (5.7 µg/mL)[2]
HCT15 (Colon Cancer)5.8 (4.4 µg/mL)[2]
3β,16β-hydroxytirucalla-7,24(25)-dien-6-oxo-21,23-olide TirucallaneA549 (Lung Carcinoma)4.2 (3.2 µg/mL)[2]
SK-OV-3 (Ovarian Cancer)5.2 (4.0 µg/mL)[2]
SK-MEL-2 (Melanoma)6.5 (5.0 µg/mL)[2]
HCT15 (Colon Cancer)4.8 (3.7 µg/mL)[2]

Note: IC50 values for the tirucallane triterpenoids were converted from μg/mL to μM for comparative purposes, assuming an approximate molecular weight of 470 g/mol .

Experimental Protocols

The evaluation of the cytotoxic activity of the aforementioned triterpenoids was primarily conducted using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability.

MTT Assay Protocol
  • Cell Seeding: Human cancer cell lines (U20S, MCF-7, A549, SK-OV-3, SK-MEL-2, and HCT15) were seeded into 96-well plates at a density of 5 × 10⁴ cells/mL and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds (Meliasenins and other triterpenoids) and incubated for a further 72 hours.

  • MTT Addition: Following the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT was then removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan was measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that caused a 50% reduction in cell viability (IC50) was calculated from the concentration-response curves.

Mechanism of Action: Signaling Pathways

Triterpenoids exert their cytotoxic effects through various mechanisms, with the induction of apoptosis being a prominent pathway. The following diagram illustrates a generalized signaling pathway for apoptosis induced by euphane-type triterpenoids, such as this compound.

Triterpenoid_Apoptosis_Pathway cluster_stimulus Stimulus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus This compound This compound Cell Cell This compound->Cell Bax Bax Cell->Bax Upregulates Bcl2 Bcl2 Cell->Bcl2 Downregulates Mitochondrial_Membrane Mitochondrial_Membrane Bax->Mitochondrial_Membrane Promotes permeabilization Bcl2->Mitochondrial_Membrane Inhibits permeabilization Cytochrome_c Cytochrome_c Apoptosome Apoptosome Cytochrome_c->Apoptosome Apaf1 Apaf1 Apaf1->Apoptosome Procaspase9 Procaspase9 Procaspase9->Apoptosome Caspase9 Caspase9 Procaspase3 Procaspase3 Caspase9->Procaspase3 Cleaves Caspase3 Caspase3 Procaspase3->Caspase3 Activates DNA_Fragmentation DNA_Fragmentation Caspase3->DNA_Fragmentation Induces Apoptosome->Caspase9 Activates Mitochondrial_Membrane->Cytochrome_c Releases Apoptosis Apoptosis DNA_Fragmentation->Apoptosis

Caption: Generalized mitochondrial-mediated apoptosis pathway induced by euphane-type triterpenoids.

The cytotoxic activity of this compound and other euphane-type triterpenoids is often associated with the induction of apoptosis through the intrinsic mitochondrial pathway. This process involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the permeabilization of the mitochondrial outer membrane and the subsequent release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9. Activated caspase-9, in turn, activates executioner caspases, such as caspase-3, which orchestrate the final stages of apoptosis, including DNA fragmentation and cell death.

Experimental Workflow

The following diagram outlines the typical workflow for evaluating the cytotoxic properties of natural compounds like this compound.

Cytotoxicity_Workflow Start Start Compound_Isolation Isolation of Triterpenoids (e.g., from Melia toosendan) Start->Compound_Isolation Cell_Culture Culturing of Human Cancer Cell Lines Start->Cell_Culture Compound_Treatment Treatment of Cells with Varying Concentrations Compound_Isolation->Compound_Treatment Cell_Culture->Compound_Treatment MTT_Assay MTT Assay for Cell Viability Compound_Treatment->MTT_Assay Data_Analysis Data Analysis and IC50 Determination MTT_Assay->Data_Analysis Mechanism_Studies Mechanism of Action Studies (e.g., Western Blot for Apoptotic Proteins) Data_Analysis->Mechanism_Studies End End Mechanism_Studies->End

Caption: Standard experimental workflow for assessing the cytotoxicity of natural compounds.

References

Navigating the Structure-Activity Landscape of Meliasenin B Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the structure-activity relationships (SAR) of Meliasenin B analogs is currently unavailable in the public domain. Extensive searches of scientific literature and chemical databases did not yield specific information on a compound designated as "this compound" or its related analogs. Therefore, a detailed comparison guide with quantitative data, experimental protocols, and signaling pathway diagrams cannot be constructed at this time.

This guide aims to provide a framework for such a comparative analysis, outlining the essential components and methodologies that would be required to elucidate the SAR of a novel compound series like this compound and its derivatives. This structured approach is intended to serve as a valuable resource for researchers, scientists, and drug development professionals embarking on similar SAR studies.

Hypothetical Data Presentation: A Template for Comparison

To illustrate how such data would be presented, the following table provides a template for summarizing the biological activities of hypothetical this compound analogs. In a complete guide, this table would be populated with experimental data.

Table 1: Hypothetical In Vitro Activity of this compound Analogs

Compound IDModification from this compoundTarget Binding Affinity (IC₅₀, nM)Cell-Based Potency (EC₅₀, µM)Cytotoxicity (CC₅₀, µM)
This compound-DataDataData
MB-Analog-01e.g., Methylation at R₁DataDataData
MB-Analog-02e.g., Halogenation at R₂DataDataData
MB-Analog-03e.g., Ring substitutionDataDataData
MB-Analog-04e.g., Side chain modificationDataDataData

Essential Experimental Protocols for SAR Studies

The following are detailed methodologies for key experiments that would be crucial in determining the structure-activity relationships of this compound analogs.

Target Binding Affinity Assay (e.g., Radioligand Binding Assay)
  • Objective: To determine the binding affinity of the test compounds to the putative molecular target.

  • Methodology:

    • Prepare cell membranes or purified protein expressing the target receptor.

    • Incubate the membranes/protein with a radiolabeled ligand of known affinity in the presence of varying concentrations of the unlabeled test compound (this compound or its analogs).

    • After reaching equilibrium, separate the bound from unbound radioligand by rapid filtration through glass fiber filters.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) by non-linear regression analysis.

Cell-Based Potency Assay (e.g., Reporter Gene Assay)
  • Objective: To measure the functional activity of the compounds in a cellular context.

  • Methodology:

    • Culture cells engineered to express the target of interest and a reporter gene (e.g., luciferase or β-galactosidase) under the control of a response element sensitive to the target's signaling pathway.

    • Treat the cells with a range of concentrations of the test compounds.

    • After a suitable incubation period, lyse the cells and measure the reporter gene activity using a luminometer or spectrophotometer.

    • Determine the concentration of the compound that produces 50% of the maximal response (EC₅₀) by fitting the data to a dose-response curve.

Cytotoxicity Assay (e.g., MTT Assay)
  • Objective: To assess the general toxicity of the compounds to cells.

  • Methodology:

    • Seed cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

    • Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or acidic isopropanol).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the concentration of the compound that reduces cell viability by 50% (CC₅₀).

Visualizing Molecular Interactions and Pathways

In the absence of specific data for this compound, a generic experimental workflow for a structure-activity relationship study is presented below using the DOT language.

experimental_workflow cluster_synthesis Analog Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Meliasenin_B This compound (Lead Compound) Analogs Analog Library (Systematic Modifications) Meliasenin_B->Analogs Chemical Synthesis Binding_Assay Target Binding (IC50) Analogs->Binding_Assay Functional_Assay Cell-Based Potency (EC50) Analogs->Functional_Assay Toxicity_Assay Cytotoxicity (CC50) Analogs->Toxicity_Assay SAR_Analysis SAR Analysis Binding_Assay->SAR_Analysis Functional_Assay->SAR_Analysis Toxicity_Assay->SAR_Analysis

Caption: A generalized workflow for a structure-activity relationship (SAR) study.

This guide underscores the systematic approach required to build a comprehensive understanding of the SAR of a novel compound series. Future research on this compound and its analogs will be essential to populate these frameworks with concrete data, thereby enabling the rational design of more potent and selective therapeutic agents.

Melatonin's Anticancer Efficacy: A Comparative Analysis Against Standard Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anticancer efficacy of Melatonin against established chemotherapeutic drugs—Doxorubicin, Paclitaxel, and Tamoxifen. The data presented is based on in vitro studies utilizing the human breast cancer cell lines MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative), offering insights into the potential of Melatonin as a therapeutic agent.

Quantitative Efficacy Comparison: IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of Melatonin, Doxorubicin, Paclitaxel, and Tamoxifen in MCF-7 and MDA-MB-231 breast cancer cell lines, primarily after a 48-hour incubation period. Lower IC50 values indicate higher potency.

CompoundCell LineIC50 Value (µM) - 48hReference
Melatonin MCF-77180[1]
MDA-MB-23111850[1]
Doxorubicin MCF-70.68 - 4[2]
MDA-MB-2310.69 - 6.602[3][4]
Paclitaxel MCF-70.0075 - 64[5]
MDA-MB-2310.1 - 12.67 (nM)[6]
Tamoxifen MCF-78.3 - 13.57[7][8]
MDA-MB-23123.05 - 2230[9][10]

Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density, passage number, and specific assay protocols. The data presented here is for comparative purposes and is derived from the cited literature.

Experimental Protocols

The IC50 values presented in this guide were primarily determined using the MTT and Sulforhodamine B (SRB) assays. These are common colorimetric assays for assessing cell viability.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan, which is then solubilized and quantified by spectrophotometry.

General Protocol:

  • Cell Seeding: Cancer cells (MCF-7 or MDA-MB-231) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: The cells are then treated with a range of concentrations of the test compound (Melatonin, Doxorubicin, Paclitaxel, or Tamoxifen) and incubated for a specified period (e.g., 48 hours).

  • MTT Addition: Following incubation, the culture medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the percentage of viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Sulforhodamine B (SRB) Assay

The SRB assay is a cell density assay based on the measurement of cellular protein content.

General Protocol:

  • Cell Seeding and Drug Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds for the desired duration.

  • Cell Fixation: The cells are fixed in situ by gently adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

  • Staining: The supernatant is discarded, and the plates are washed with water and air-dried. The fixed cells are then stained with SRB solution (typically 0.4% w/v in 1% acetic acid) for 30 minutes at room temperature.

  • Washing: Unbound dye is removed by washing with 1% acetic acid.

  • Protein-Bound Dye Solubilization: The plates are air-dried, and the protein-bound SRB is solubilized with a basic solution (e.g., 10 mM Tris base).

  • Absorbance Reading: The absorbance is measured at approximately 515 nm.

  • IC50 Calculation: Similar to the MTT assay, the IC50 value is calculated from the dose-response curve.

Signaling Pathways and Mechanisms of Action

The anticancer effects of these compounds are mediated through distinct signaling pathways. The following diagrams illustrate the key mechanisms.

Melatonin_Pathway cluster_cell Cancer Cell Melatonin Melatonin MT1_MT2 MT1/MT2 Receptors Melatonin->MT1_MT2 AC Adenylate Cyclase MT1_MT2->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA PI3K PI3K PKA->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation mTOR->Proliferation

Caption: Melatonin's anticancer signaling pathway.

Doxorubicin_Pathway cluster_cell Cancer Cell Doxorubicin Doxorubicin DNA_Intercalation DNA Intercalation Doxorubicin->DNA_Intercalation Topoisomerase_II Topoisomerase II Inhibition Doxorubicin->Topoisomerase_II ROS ROS Generation Doxorubicin->ROS DNA_Damage DNA Damage DNA_Intercalation->DNA_Damage Topoisomerase_II->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis ROS->Apoptosis

Caption: Doxorubicin's mechanism of action.

Paclitaxel_Pathway cluster_cell Cancer Cell Paclitaxel Paclitaxel Microtubule_Stabilization Microtubule Stabilization Paclitaxel->Microtubule_Stabilization Mitotic_Arrest Mitotic Arrest (G2/M phase) Microtubule_Stabilization->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Paclitaxel's anticancer signaling pathway.

Tamoxifen_Pathway cluster_cell Cancer Cell (ER+) Tamoxifen Tamoxifen Estrogen_Receptor Estrogen Receptor (ER) Tamoxifen->Estrogen_Receptor Competitive Inhibition Gene_Transcription Gene Transcription Estrogen_Receptor->Gene_Transcription Estrogen Estrogen Estrogen->Estrogen_Receptor Cell_Growth Cell Growth & Proliferation Gene_Transcription->Cell_Growth

Caption: Tamoxifen's mechanism of action.

References

A Head-to-Head Comparison of Meliasenin B and Other Natural Insecticides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the insecticidal performance of Meliasenin B and other prominent natural insecticides. The following sections detail their mechanisms of action, present supporting experimental data in clearly structured tables, and outline the methodologies of the cited experiments.

Introduction to this compound and Other Natural Insecticides

Natural insecticides are becoming increasingly important in pest management due to their biodegradability and often novel modes of action, which can circumvent resistance to synthetic pesticides. This guide focuses on this compound, a lesser-known triterpenoid, and compares it with well-established natural insecticides: Azadirachtin (and its source, Neem oil), Pyrethrin, and Rotenone.

This compound is an apotirucallane-type triterpenoid isolated from the fruits of Melia azedarach, a tree in the Meliaceae family renowned for its insecticidal properties. While direct insecticidal data for this compound is limited in publicly available literature, its chemical relatives from M. azedarach, such as meliartenin and toosendanin, have demonstrated significant insecticidal and antifeedant activities. These compounds, like other limonoids from the Meliaceae family, are thought to interfere with insect growth and development.

Azadirachtin , the primary active ingredient in Neem oil, is a complex tetranortriterpenoid extracted from the seeds of the neem tree (Azadirachta indica), a close relative of M. azedarach. It is a potent insect growth regulator and antifeedant, affecting a wide range of insect species.

Pyrethrins are a class of esters extracted from the flowers of Chrysanthemum cinerariifolium. They are fast-acting neurotoxins that are widely used in household and agricultural applications for their rapid knockdown effect on flying insects.

Rotenone is an isoflavonoid obtained from the roots of several plants in the Fabaceae family. It is a potent inhibitor of cellular respiration and has been used as a broad-spectrum insecticide and piscicide.

Mechanism of Action

The insecticidal activity of these natural compounds stems from their interference with critical physiological and biochemical processes in insects.

This compound and related Limonoids (e.g., Toosendanin): The precise molecular target of this compound is not well-documented. However, related limonoids from the Meliaceae family, such as toosendanin, are known to be neurotoxins and insect growth regulators. Toosendanin acts on the insect's nervous system, and studies on Spodoptera frugiperda have shown that it can regulate the expression of genes in the juvenile hormone and ecdysone signaling pathways, thereby disrupting hormone balance and cuticle formation, ultimately inhibiting larval growth[1].

Azadirachtin (Neem Oil): Azadirachtin is a well-characterized insect growth regulator that acts as an antagonist of the insect molting hormone, ecdysone. It structurally resembles ecdysteroids and competes for binding to the ecdysone receptor, leading to a disruption of the molting process. This results in developmental abnormalities and mortality, particularly during larval and pupal stages. Azadirachtin also acts as a potent antifeedant by affecting the gustatory receptors of insects, causing them to cease feeding.

Pyrethrins: Pyrethrins are fast-acting neurotoxins that target the voltage-gated sodium channels in the nerve cell membranes of insects. They bind to the sodium channels, forcing them to remain open for extended periods. This leads to a continuous and uncontrolled firing of nerve impulses, resulting in paralysis and rapid knockdown of the insect.

Rotenone: Rotenone is a metabolic inhibitor that specifically targets Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain. By inhibiting this crucial enzyme, rotenone disrupts the production of ATP, the primary energy currency of the cell. This leads to cellular energy depletion, ultimately causing paralysis and death.

Signaling Pathway Diagrams

Insect Growth Regulator Mechanism cluster_hemolymph Hemolymph cluster_cell Epidermal Cell Azadirachtin Azadirachtin Ecdysone_Receptor Ecdysone Receptor (EcR/USP) Azadirachtin->Ecdysone_Receptor Blocks Binding Ecdysone Ecdysone Ecdysone->Ecdysone_Receptor Binds Gene_Expression Gene Expression (Molting Genes) Ecdysone_Receptor->Gene_Expression Activates Abnormal_Development Abnormal Development & Mortality Ecdysone_Receptor->Abnormal_Development Leads to Molting Normal Molting & Development Gene_Expression->Molting

Fig. 1: Mechanism of Azadirachtin as an insect growth regulator.

Neurotoxin Mechanism cluster_neuron Nerve Cell Axon Sodium_Channel Voltage-Gated Sodium Channel Action_Potential Normal Action Potential Sodium_Channel->Action_Potential Generates Paralysis Paralysis & Knockdown Sodium_Channel->Paralysis Leads to Na_ion Na+ Na_ion->Sodium_Channel Influx Pyrethrin Pyrethrin Pyrethrin->Sodium_Channel Keeps Open

Fig. 2: Mechanism of Pyrethrin as a neurotoxin.

Metabolic Inhibitor Mechanism cluster_mitochondrion Mitochondrion ETC Electron Transport Chain Complex_I Complex I (NADH Dehydrogenase) ATP_Synthase ATP Synthase Complex_I->ATP_Synthase Electron Flow Cell_Death Cellular Energy Depletion & Death Complex_I->Cell_Death Leads to ATP ATP (Energy) ATP_Synthase->ATP Rotenone Rotenone Rotenone->Complex_I Inhibits

Fig. 3: Mechanism of Rotenone as a metabolic inhibitor.

Quantitative Performance Data

The following tables summarize the available quantitative data on the insecticidal and antifeedant activity of this compound's relatives and the other natural insecticides. It is important to note that direct comparisons of LC50 and LD50 values across different studies can be challenging due to variations in experimental conditions, target insect species, and application methods.

Table 1: Insecticidal Activity (Lethal Concentration/Dose)

CompoundInsect SpeciesBioassay TypeParameterValueSource
Meliartenin (from M. azedarach)Epilachna paenulata (larvae)Topical ApplicationLD50 (96h)0.76 µg/cm²[2][3][4][5]
Toosendanin (from M. azedarach)Aedes aegypti (1st instar larvae)Larval ImmersionLC50 (24h)60.8 µg/mL[3][6][7][8]
Toosendanin (from M. azedarach)Aedes aegypti (adult female)Topical ApplicationLD50 (96h)4.3 µ g/female [3][6][7][8]
AzadirachtinSpodoptera frugiperdaDiet IncorporationLC509,500 ppm[9]
AzadirachtinPlutella xylostella (3rd instar larvae)Leaf Dip (No-choice)LC50 (72h)0.29 µg/mL[9]
Pyrethrin IMusca domesticaTopical ApplicationLD500.20 µ g/fly [10]
Pyrethrin IIMusca domesticaTopical ApplicationLD500.49 µ g/fly [10]
RotenoneAphis glycinesFoliar SprayLC50 (24h)4.03 - 4.61 mg/L[11]
RotenoneSpodoptera litura (larvae)Diet IncorporationLC50 (48h)11.29 µg/mL[12]

Table 2: Antifeedant Activity (Effective Dose)

CompoundInsect SpeciesBioassay TypeParameterValueSource
Meliartenin (from M. azedarach)Epilachna paenulata (larvae)Leaf Disc Choice TestED500.80 µg/cm²[2][3][4][5]
AzadirachtinEpilachna paenulata (larvae)Leaf Disc Choice TestED500.72 µg/cm²[2][3][4][5]

Experimental Protocols

The following are generalized protocols for the key experiments cited in this guide, based on standard entomological testing procedures.

Topical Application Bioassay

This method is used to determine the contact toxicity of a compound.

  • Test Insects: A homogenous group of insects (e.g., third-instar larvae or adult flies of a specific age and weight) are used.

  • Insecticide Preparation: The test compound is dissolved in a suitable volatile solvent (e.g., acetone) to prepare a series of concentrations.

  • Application: A small, precise volume (e.g., 1 µL) of the insecticide solution is applied to a specific location on the insect's body, typically the dorsal thorax, using a microapplicator. Control insects are treated with the solvent alone.

  • Observation: The treated insects are held in a controlled environment (temperature, humidity, and photoperiod) with access to food and water. Mortality is recorded at specified time intervals (e.g., 24, 48, 72, 96 hours).

  • Data Analysis: The dose-mortality data is subjected to probit analysis to determine the LD50 (the lethal dose required to kill 50% of the test population).

Larval Immersion Bioassay

This method is commonly used for testing the toxicity of compounds against aquatic insects like mosquito larvae.

  • Test Insects: A specific number of early-instar larvae (e.g., 20-25 first-instar Aedes aegypti) are used.

  • Insecticide Preparation: The test compound is dissolved in a solvent (e.g., ethanol) and then diluted in water to create a range of test concentrations.

  • Exposure: The larvae are placed in containers (e.g., beakers or multi-well plates) containing the test solutions. A control group is exposed to water with the solvent.

  • Observation: The containers are maintained under controlled conditions. Larval mortality is assessed after a specific exposure period (e.g., 24 hours).

  • Data Analysis: The concentration-mortality data is analyzed using probit analysis to calculate the LC50 (the lethal concentration required to kill 50% of the test population).

Diet Incorporation Bioassay

This method assesses the stomach poison activity of an insecticide.

  • Test Insects: Larvae of a specific instar are used.

  • Insecticide Preparation: The test compound is incorporated into the artificial diet of the insects at various concentrations. A control diet without the insecticide is also prepared.

  • Exposure: The larvae are reared on the treated diet for a specified period.

  • Observation: Mortality, larval weight gain, and any developmental abnormalities are recorded daily.

  • Data Analysis: The concentration-mortality data is used to calculate the LC50.

Leaf Disc Choice Test (Antifeedant Bioassay)

This assay is used to evaluate the antifeedant properties of a compound.

  • Test Insects: Leaf-feeding insects (e.g., larvae of Epilachna paenulata) are used.

  • Preparation of Leaf Discs: Leaf discs of a uniform size are cut from the host plant. Half of the discs are treated with a solution of the test compound in a solvent, and the other half (control) are treated with the solvent alone.

  • Exposure: A single insect is placed in a petri dish containing both a treated and a control leaf disc.

  • Observation: After a set period (e.g., 24 hours), the area of each leaf disc consumed by the insect is measured.

  • Data Analysis: The antifeedant index is calculated, and the data is used to determine the ED50 (the effective dose that reduces feeding by 50%).

Experimental Workflow Diagram

Insect Bioassay Workflow Start Start Insect_Rearing Insect Rearing (Synchronized Population) Start->Insect_Rearing Compound_Prep Compound Preparation (Serial Dilutions) Start->Compound_Prep Bioassay Bioassay Execution (e.g., Topical, Diet, Contact) Insect_Rearing->Bioassay Compound_Prep->Bioassay Data_Collection Data Collection (Mortality, Feeding, etc.) Bioassay->Data_Collection Data_Analysis Data Analysis (Probit Analysis, ANOVA) Data_Collection->Data_Analysis Results Determine LC50/LD50/ED50 Data_Analysis->Results

Fig. 4: General workflow for insect bioassays.

Conclusion

While direct comparative data for this compound is not yet available, the insecticidal and antifeedant activities of its close chemical relatives from Melia azedarach suggest its potential as a valuable natural insecticide. Meliartenin, for example, exhibits antifeedant and insecticidal properties comparable to the well-established Azadirachtin. The diverse mechanisms of action of the natural insecticides reviewed here—ranging from insect growth regulation and neurotoxicity to metabolic inhibition—highlight the rich chemical diversity available in nature for the development of novel pest management strategies. Further research is warranted to isolate and characterize the insecticidal properties of this compound and other limonoids from Melia azedarach to fully understand their potential in agriculture and public health. This guide provides a foundational framework for such comparative studies, emphasizing the importance of standardized experimental protocols for generating robust and comparable data.

References

Validating Melatonin's Targets: A Comparative Guide Using Knockout Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, rigorously validating the targets of a pleiotropic molecule like melatonin is crucial for understanding its mechanism of action and therapeutic potential. This guide provides a comprehensive comparison of validating melatonin's primary targets, the MT1 and MT2 receptors, with a focus on the use of knockout (KO) mouse models. We present supporting experimental data, detailed protocols for key experiments, and visual representations of signaling pathways and workflows.

Melatonin, a neurohormone primarily known for regulating circadian rhythms, exerts its diverse physiological effects mainly through two high-affinity G-protein coupled receptors: MT1 (encoded by the MTNR1A gene) and MT2 (encoded by the MTNR1B gene).[1] Knockout mouse models, in which the genes for these receptors are inactivated, have been instrumental in dissecting the specific roles of each receptor subtype.[2]

Comparative Analysis of Melatonin Receptor Knockout Models

The generation of mice lacking MT1, MT2, or both receptors has provided invaluable insights into their distinct and overlapping functions. Below is a summary of key phenotypic changes observed in these models compared to wild-type (WT) littermates.

Sleep and Wakefulness

One of the most well-studied areas is the role of melatonin receptors in regulating sleep-wake cycles. Electroencephalography (EEG) and electromyography (EMG) recordings have revealed distinct phenotypes in MT1 and MT2 knockout mice.[3]

PhenotypeMT1 Knockout (MT1-/-)MT2 Knockout (MT2-/-)Double Knockout (MT1-/-/MT2-/-)Wild-Type (WT)
24-h REM Sleep Decreased by 37.3%[3]No significant change[3]No significant change in total REM sleep, but increased theta power during REM[3]Baseline
24-h NREM Sleep No significant change in total NREM sleep[3]Decreased by 17.3%[3]No significant change in total NREM sleep[3]Baseline
24-h Wakefulness No significant change[3]Increased by 14.8%[3]Increased by 8.9%[3]Baseline
Sleep Onset Latency (in response to light pulse) --48 ± 6 min[4]22 ± 5 min[4]
Total Sleep (in response to light pulse) --8 ± 4 min[4]25 ± 8 min[4]

These findings suggest that MT1 receptors are primarily involved in the regulation of REM sleep, while MT2 receptors play a more significant role in promoting NREM sleep.[3]

Anxiety and Depression-like Behaviors

Behavioral assays are crucial for assessing the neuropsychiatric roles of melatonin receptors. The forced swim test (FST) and open field test (OFT) are commonly used to evaluate depression-like behavior and anxiety/locomotor activity, respectively.

Behavioral TestMT1 Knockout (MT1-/-)MT2 Knockout (MT2-/-)Wild-Type (WT)
Forced Swim Test (Immobility Time) Significantly increased time spent immobile, indicating a depression-like phenotype.[5]-Baseline
Open Field Test (Time in Center) Spent significantly less time in the center of the arena, suggesting an anxiety-like phenotype.[5]Female KO mice show increased anxiety levels.[6]Baseline
Open Field Test (Locomotor Activity) No difference in total locomotor activity compared to WT.[5]Male KO mice show reduced locomotor activity over time.[6]Female WT mice are more active than male WT mice.[5]

The results from these behavioral tests indicate that the absence of MT1 receptor signaling can lead to behaviors reminiscent of depression and anxiety.[5]

Glucose Metabolism

Recent studies have implicated melatonin signaling in the regulation of glucose homeostasis, with knockout models providing key evidence.

Metabolic ParameterMT1 Knockout (MT1-/-)MT2 Knockout (MT2-/-)Wild-Type (WT)
Fasting Blood Glucose (on High-Fat Diet) Significantly higher after 10 weeks on a high-fat diet.[7]-Baseline
Insulin Sensitivity Exhibit marked systemic insulin resistance.[8]-Baseline
Glucose Uptake (Insulin-stimulated) Significant reductions in skeletal muscle and white adipose tissue.[8]-Baseline
Hepatic Glucose Production (Insulin-mediated suppression) Significantly impaired.[8]-Baseline

These data highlight a critical role for the MT1 receptor in maintaining normal glucose metabolism and insulin sensitivity.[7][8]

Experimental Protocols

Generation of Knockout Mice

The generation of MT1 and MT2 receptor knockout mice typically involves homologous recombination in embryonic stem (ES) cells. A targeting vector is constructed to replace a portion of the Mtnr1a or Mtnr1b gene with a selectable marker, such as a neomycin resistance cassette. This vector is then electroporated into ES cells. Cells that have undergone homologous recombination are selected and injected into blastocysts, which are then implanted into pseudopregnant female mice. Chimeric offspring are bred to establish germline transmission of the null allele. Heterozygous mice are then interbred to produce homozygous knockout, heterozygous, and wild-type littermates for experimental comparison.

Forced Swim Test (FST)

The FST is used to assess behavioral despair, a model for depression-like states.[9]

  • Apparatus: A transparent glass cylinder (e.g., 25 cm high, 16 cm in diameter) is filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.[9]

  • Procedure: Mice are individually placed into the cylinder for a 6-minute session. The session is typically video-recorded for later analysis.[9]

  • Scoring: An observer, blind to the experimental conditions, scores the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.[9]

Electroencephalography (EEG) and Electromyography (EMG) Recording

To analyze sleep architecture, mice are surgically implanted with electrodes for EEG and EMG recordings.

  • Surgery: Under anesthesia, mice are implanted with cortical EEG electrodes and EMG electrodes in the nuchal muscles. Animals are allowed a recovery period of at least one week.

  • Recording: Mice are connected to a recording setup and allowed to move freely in their home cage. EEG and EMG signals are continuously recorded for at least 24 hours to capture a full light-dark cycle.

  • Analysis: The recorded data is scored in epochs (e.g., 10 seconds) for wakefulness, NREM sleep, and REM sleep based on the characteristic EEG and EMG patterns.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways of melatonin receptors and a typical experimental workflow for validating their targets using knockout models.

Melatonin_Signaling_Pathways cluster_MT1 MT1 Receptor Signaling cluster_MT2 MT2 Receptor Signaling MT1 MT1 G_alpha_i1 Gαi MT1->G_alpha_i1 G_alpha_q1 Gαq MT1->G_alpha_q1 AC1 Adenylyl Cyclase G_alpha_i1->AC1 PLC1 Phospholipase C G_alpha_q1->PLC1 cAMP1 cAMP AC1->cAMP1 IP3_DAG1 IP3 / DAG PLC1->IP3_DAG1 PKA1 PKA cAMP1->PKA1 PKC1 PKC IP3_DAG1->PKC1 Ca_release1 Ca²⁺ Release IP3_DAG1->Ca_release1 CREB1 CREB Phosphorylation PKA1->CREB1 Melatonin1 Melatonin Melatonin1->MT1 MT2 MT2 G_alpha_i2 Gαi MT2->G_alpha_i2 AC2 Adenylyl Cyclase G_alpha_i2->AC2 GC Guanylyl Cyclase G_alpha_i2->GC cAMP2 cAMP AC2->cAMP2 cGMP cGMP GC->cGMP PKA2 PKA cAMP2->PKA2 PKG PKG cGMP->PKG CREB2 CREB Phosphorylation PKA2->CREB2 Melatonin2 Melatonin Melatonin2->MT2

Caption: Simplified signaling pathways for melatonin receptors MT1 and MT2.

Experimental_Workflow KO_Generation Generation of Knockout Mice (MT1-/-, MT2-/-, Double KO) Breeding Breeding and Genotyping KO_Generation->Breeding Behavioral Behavioral Phenotyping (FST, OFT, etc.) Breeding->Behavioral Physiological Physiological Phenotyping (EEG/EMG, Glucose Tolerance Test) Breeding->Physiological Molecular Molecular Analysis (Western Blot, qPCR) Breeding->Molecular Data_Analysis Data Analysis and Comparison (KO vs. WT) Behavioral->Data_Analysis Physiological->Data_Analysis Molecular->Data_Analysis Target_Validation Target Validation Data_Analysis->Target_Validation

Caption: Experimental workflow for validating melatonin targets using knockout models.

Alternative Target Validation Methods

While knockout models are a powerful tool, other methods can be used to complement and further validate melatonin's targets.

  • Pharmacological Inhibition: The use of selective antagonists for MT1 and MT2 receptors can help to elucidate the acute effects of blocking each receptor subtype. However, the specificity of these compounds can sometimes be a limitation.

  • RNA Interference (RNAi): Small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) can be used to transiently knockdown the expression of MT1 or MT2 receptors in specific cell types or brain regions. This approach allows for temporal and spatial control over target inhibition.[10]

  • CRISPR/Cas9: This genome editing technology can be used to create cell lines or animal models with precise mutations or deletions in the Mtnr1a and Mtnr1b genes, offering a high degree of specificity.[11] CRISPR screens can also be employed to identify genes that mediate sensitivity or resistance to melatonin.[11]

  • Organoids: Patient-derived organoids that express melatonin receptors can serve as a high-fidelity in vitro platform for target validation and drug screening in a more physiologically relevant context.[12]

Conclusion

The use of knockout mouse models has been fundamental in validating the distinct roles of the MT1 and MT2 melatonin receptors in a wide range of physiological processes, from sleep and mood regulation to metabolic control. The quantitative data derived from these models provide a solid foundation for understanding the specific contributions of each receptor subtype. While alternative methods such as pharmacological inhibition and advanced genetic tools like CRISPR/Cas9 offer complementary approaches, knockout models remain a gold standard for in vivo target validation, providing crucial insights for drug development and therapeutic applications of melatonin and its analogues.

References

comparative analysis of Meliasenin B's anti-inflammatory profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the anti-inflammatory properties of Melatonin, a naturally occurring hormone, against commonly used anti-inflammatory agents. The information presented herein is intended to support researchers, scientists, and drug development professionals in evaluating its potential as a therapeutic agent. This document summarizes quantitative data, details experimental protocols, and visualizes key signaling pathways involved in Melatonin's anti-inflammatory action.

I. Comparative Efficacy of Anti-inflammatory Agents

Melatonin has demonstrated significant anti-inflammatory effects in various experimental models. Its efficacy is often compared to that of established anti-inflammatory drugs such as corticosteroids (e.g., Dexamethasone) and non-steroidal anti-inflammatory drugs (NSAIDs). The following table summarizes the comparative efficacy based on key inflammatory markers.

CompoundTargetAssay SystemIC50 / Effective ConcentrationKey Findings
Melatonin NF-κB, NLRP3 Inflammasome, COX-2, iNOSLipopolysaccharide (LPS)-stimulated RAW 264.7 macrophagesVaries by marker (µM to mM range)Suppresses pro-inflammatory cytokines (TNF-α, IL-1β, IL-6), reduces COX-2 and iNOS expression.[1][2][3][4]
Dexamethasone Glucocorticoid Receptor, NF-κB, AP-1Various inflammatory modelsnM to µM rangePotent inhibitor of pro-inflammatory cytokine production and immune cell activation.[5][6][7][8][9]
Indomethacin COX-1, COX-2In vitro enzyme assays, cell-based assaysµM rangeInhibits prostaglandin synthesis, a key mediator of inflammation.[10]
Diclofenac COX-1, COX-2Protein denaturation assays, enzyme inhibition assaysµg/mL rangePrevents protein denaturation and inhibits cyclooxygenase enzymes.[10][11][12]

II. Mechanistic Insights: Signaling Pathways

Melatonin exerts its anti-inflammatory effects through the modulation of key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

A. NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation.[13] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like TNF-α or LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. Melatonin has been shown to inhibit NF-κB activation, thereby downregulating the production of inflammatory mediators.[3][4][14][15]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation IkB_NFkB->NFkB Releases Melatonin Melatonin Melatonin->IKK Inhibits DNA DNA NFkB_n->DNA Binds Pro_inflammatory_Genes Pro-inflammatory Genes DNA->Pro_inflammatory_Genes Transcription

Melatonin's inhibition of the NF-κB signaling pathway.

B. MAPK Signaling Pathway

The MAPK signaling cascade, including ERK, JNK, and p38 MAPK, plays a crucial role in cellular responses to external stimuli, including inflammation.[16] Activation of these kinases can lead to the production of inflammatory cytokines. Melatonin has been observed to modulate MAPK signaling, although its effects can be cell-type specific.[17][18][19][20]

MAPK_Pathway cluster_cascade Stimuli Inflammatory Stimuli (e.g., LPS) MKKK MAPKKK Stimuli->MKKK Melatonin Melatonin MKK MAPKK Melatonin->MKK Modulates MKKK->MKK MAPK MAPK (ERK, JNK, p38) MKK->MAPK Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response

Modulation of the MAPK signaling pathway by Melatonin.

III. Experimental Protocols

This section provides detailed methodologies for key in vitro experiments used to assess the anti-inflammatory profile of chemical compounds.

A. Cell Viability Assay (MTT Assay)

  • Principle: This colorimetric assay measures the reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells, indicating cell viability.

  • Procedure:

    • Seed RAW 264.7 macrophage cells in a 96-well plate and incubate for 12-24 hours.

    • Treat cells with various concentrations of the test compound (e.g., Melatonin) for a specified period.

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and dissolve the formazan crystals in DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.[21]

    • Cell viability is calculated as: (A_sample - A_blank) / (A_control - A_blank) * 100%.

B. Nitric Oxide (NO) Production Assay (Griess Test)

  • Principle: The Griess test is a colorimetric assay that detects the presence of nitrite, a stable product of NO, in the cell culture supernatant.

  • Procedure:

    • Seed and treat RAW 264.7 cells as described in the MTT assay, and co-stimulate with an inflammatory agent like LPS (1 µg/mL).

    • After 24 hours of incubation, collect the cell culture supernatant.

    • Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

    • Incubate for 10-15 minutes at room temperature.

    • Measure the absorbance at 540 nm.[21]

    • Quantify NO production by comparing the absorbance to a sodium nitrite standard curve.

C. Cytokine Measurement (ELISA)

  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.

  • Procedure:

    • Collect the supernatant from treated and stimulated cell cultures.

    • Use a commercial ELISA kit for the specific cytokine of interest (e.g., TNF-α, IL-6, IL-1β).

    • Follow the manufacturer's instructions, which typically involve coating the plate with a capture antibody, adding the sample, adding a detection antibody, and then a substrate to produce a colorimetric signal.

    • Measure the absorbance and calculate the cytokine concentration based on a standard curve.[21][22]

D. Western Blot Analysis for Signaling Proteins

  • Principle: Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract.

  • Procedure:

    • Lyse the treated cells to extract total protein.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the target proteins (e.g., phosphorylated NF-κB, p38).

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Add a chemiluminescent substrate and detect the signal using an imaging system.[18]

E. Experimental Workflow Diagram

The following diagram illustrates a typical workflow for evaluating the anti-inflammatory properties of a compound in vitro.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Stimulation cluster_assays Assays Cell_Culture RAW 264.7 Cell Culture Cell_Seeding Seed Cells in Plates Cell_Culture->Cell_Seeding Compound_Prep Compound Preparation (e.g., Melatonin) Treatment Treat with Compound Compound_Prep->Treatment Cell_Seeding->Treatment Stimulation Stimulate with LPS Treatment->Stimulation MTT MTT Assay (Cell Viability) Stimulation->MTT Griess Griess Assay (NO Production) Stimulation->Griess ELISA ELISA (Cytokine Levels) Stimulation->ELISA Western_Blot Western Blot (Signaling Proteins) Stimulation->Western_Blot Data_Analysis Data Analysis & Interpretation MTT->Data_Analysis Griess->Data_Analysis ELISA->Data_Analysis Western_Blot->Data_Analysis

In vitro anti-inflammatory evaluation workflow.

IV. Conclusion

Melatonin demonstrates a multifaceted anti-inflammatory profile by targeting key signaling pathways such as NF-κB and MAPK. Its ability to suppress the production of pro-inflammatory mediators makes it a compelling candidate for further investigation as a potential therapeutic agent for inflammatory diseases. The experimental protocols outlined in this guide provide a robust framework for the continued evaluation of Melatonin and other novel anti-inflammatory compounds.

References

A Comparative Analysis of Meliasenin B and Commercial Biopesticides for Insect Control

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of a novel natural compound, Meliasenin B (Azadirachtin), against leading commercial biopesticides. The document is intended for researchers, scientists, and drug development professionals interested in the discovery and application of new, effective, and environmentally sound pest management solutions.

Introduction to this compound

This compound is a complex tetranortriterpenoid limonoid isolated from the seeds of the neem tree (Azadirachta indica)[1]. It is the principal active ingredient in neem-based biopesticides and is known for its potent insecticidal, antifeedant, and growth-regulating properties[1]. Its multifaceted mode of action and low toxicity to vertebrates make it a compelling candidate for integrated pest management (IPM) programs[2].

Comparative Biopesticides

This guide benchmarks this compound against three widely used commercial biopesticides with distinct modes of action:

  • Bacillus thuringiensis (Bt) : A microbial insecticide that produces protein crystals (Cry toxins) toxic to specific insect larvae[3][4][5].

  • Spinosad : A fermentation product of the soil bacterium Saccharopolyspora spinosa, which acts as a potent neurotoxin in insects[6][7][8][9].

  • Pyrethrins : A class of organic compounds derived from the chrysanthemum flower, which are fast-acting neurotoxins[10].

Mode of Action

The efficacy of a biopesticide is intrinsically linked to its mode of action. This compound and the selected commercial alternatives employ diverse strategies to control insect pests.

BiopesticideActive Ingredient(s)Primary Mode of Action
This compound AzadirachtinActs as an insect growth regulator by disrupting the ecdysone signaling pathway, leading to molting inhibition. It also functions as an antifeedant and oviposition deterrent[1].
Bacillus thuringiensis Cry and Cyt toxinsUpon ingestion by susceptible insect larvae, the protein crystals are solubilized in the alkaline midgut, releasing protoxins. These are activated by midgut proteases and bind to specific receptors on the gut epithelial cells, leading to pore formation, cell lysis, and insect death[3][4][5].
Spinosad Spinosyn A and Spinosyn DTargets the insect nervous system by causing prolonged activation of nicotinic acetylcholine receptors (nAChRs), leading to involuntary muscle contractions, paralysis, and death. It also has secondary effects on GABA receptors[6][7][9].
Pyrethrins Pyrethrin I and II, Cinerin I and II, Jasmolin I and IIAct as fast-acting neurotoxins by targeting voltage-gated sodium channels in nerve axons. They prevent the closure of these channels, leading to continuous nerve impulses, paralysis, and death of the insect[10].

Quantitative Performance Comparison

The following table summarizes the lethal concentration (LC50) values of this compound and the comparative biopesticides against the diamondback moth (Plutella xylostella), a globally significant pest of cruciferous crops. Lower LC50 values indicate higher toxicity.

BiopesticidePest SpeciesLarval InstarExposure TimeLC50 (µg/mL)Reference(s)
This compound (Azadirachtin) Plutella xylostella3rd72 hours0.37[2][11]
This compound (Azadirachtin) Plutella xylostella4th72 hours0.34[2][11]
Bacillus thuringiensis (aizawai) Plutella xylostella2nd48 hours3.1[12]
Spinosad Plutella xylostella4th72 hours0.937
Pyrethrins (Deltamethrin) Plutella xylostella4th48 hours0.0014 µ g/larva [10]

Note: Data for Pyrethrins is presented as µ g/larva due to the topical application method used in the cited study.

Experimental Protocols

General Protocol for Larval Bioassay

The following is a generalized protocol for determining the efficacy of a biopesticide against insect larvae, based on the leaf-dip bioassay method commonly used in the cited studies.

  • Insect Rearing : A healthy, homogenous population of the target insect species is maintained under controlled laboratory conditions (e.g., 25 ± 2°C, 50-60% relative humidity, 14:10 light:dark photoperiod).

  • Preparation of Test Solutions : The biopesticide is diluted in distilled water to create a series of at least five concentrations. A surfactant is often added to ensure even coating of the leaf surfaces. A control solution (distilled water and surfactant) is also prepared.

  • Leaf Disc Preparation : Leaf discs of a suitable size are cut from the host plant.

  • Treatment Application : The leaf discs are individually dipped into the test solutions for a standardized period (e.g., 30 seconds) and then allowed to air dry.

  • Exposure : The treated leaf discs are placed in individual Petri dishes lined with moistened filter paper. A set number of larvae of a specific instar (e.g., 10-20) are introduced into each Petri dish.

  • Incubation : The Petri dishes are maintained under the same controlled conditions as the insect rearing.

  • Data Collection : Larval mortality is assessed at regular intervals (e.g., 24, 48, and 72 hours). Larvae are considered dead if they do not move when gently prodded with a fine brush.

  • Data Analysis : The mortality data is corrected for control mortality using Abbott's formula. Probit analysis is then used to determine the LC50 value, fiducial limits, and the slope of the dose-response curve.

Visualizations

Signaling Pathway: this compound (Azadirachtin) Disruption of Ecdysone Signaling

MeliaseninB_Pathway cluster_1 Prothoracic Gland cluster_2 Target Cell PTTH Prothoracicotropic Hormone (PTTH) Ecdysone_synthesis Ecdysone Synthesis PTTH->Ecdysone_synthesis Stimulates Ecdysone Ecdysone Ecdysone_synthesis->Ecdysone Blocked_molting Molting Inhibition EcR_USP EcR/USP Receptor Complex Gene_expression Gene Expression for Molting EcR_USP->Gene_expression Activates Normal_molting Normal Molting and Development Gene_expression->Normal_molting MeliaseninB This compound (Azadirachtin) MeliaseninB->PTTH MeliaseninB->Ecdysone_synthesis Inhibits Ecdysone->EcR_USP Binds to

Caption: this compound disrupts insect molting by inhibiting PTTH release and ecdysone synthesis.

Experimental Workflow: Biopesticide Efficacy Bioassay

Bioassay_Workflow start Start rearing Insect Rearing (Homogenous Population) start->rearing prep_solutions Prepare Biopesticide Concentrations rearing->prep_solutions treat_leaves Leaf-Dip Application prep_solutions->treat_leaves exposure Larval Exposure (24, 48, 72h) treat_leaves->exposure data_collection Assess Mortality exposure->data_collection analysis Data Analysis (Probit, LC50) data_collection->analysis end End analysis->end

Caption: Standardized workflow for determining the efficacy of a biopesticide against insect larvae.

References

validation of Meliasenin B's anticancer potential in preclinical models

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Analysis of Melatonin's Efficacy in Preclinical Cancer Models Compared to Standard Chemotherapeutic Agents.

The natural hormone melatonin has garnered significant interest in oncology research for its potential anticancer properties. Extensive preclinical studies have demonstrated its ability to inhibit cancer cell proliferation, induce apoptosis, and modulate key signaling pathways involved in tumorigenesis. This guide provides a comprehensive comparison of melatonin's anticancer potential with established chemotherapeutic agents, supported by experimental data from in vitro and in vivo preclinical models.

Data Presentation: Comparative Efficacy

The following tables summarize the quantitative data from various preclinical studies, offering a direct comparison of melatonin's efficacy against standard chemotherapies.

Table 1: In Vitro Cytotoxicity (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.

Cell LineCancer TypeMelatonin (mM)Doxorubicin (µM)Cisplatin (µM)Paclitaxel (nM)Reference(s)
MCF-7Breast Cancer (ER+)7.18---[1]
MDA-MB-231Breast Cancer (Triple-Negative)11.85---[1]
SK-LU-1Lung Adenocarcinoma5.0-33.9-[2]
LoVoColon Cancer2.10.69--[3]
SKOV3Ovarian Cancer1.84114.72117.5-[4]
HCT116Colorectal Carcinoma~2.0 (for 50% inhibition)---
HepG2Hepatocellular Carcinoma--13.6-[5]
Hep3BHepatocellular Carcinoma--11.0-[5]
ToledoDiffuse Large B-cell Lymphoma1.7 (48h)---[6]
5RP7H-ras transformed fibroblasts0.380---[7]

Note: IC50 values for melatonin are generally in the millimolar (mM) range, indicating lower potency compared to conventional chemotherapeutic agents which are effective at micromolar (µM) or nanomolar (nM) concentrations. However, melatonin's favorable safety profile is a key consideration.

Table 2: Synergistic Effects with Chemotherapy (In Vitro)

Melatonin has been shown to enhance the efficacy of conventional chemotherapy drugs, often allowing for lower, less toxic doses of the latter.

Cancer Cell LineChemotherapeutic AgentMelatonin Concentration (mM)Effect on Chemo IC50Reference(s)
SK-LU-1Cisplatin1 and 2Reduced cisplatin IC50 from 33.9 µM to 10.8 and 3.8 µM, respectively.[2]
HepG2Cisplatin1 and 2Reduced cisplatin IC50 from 13.6 µM to 3.6 µM.[5]
Hep3BCisplatin1 and 2Reduced cisplatin IC50 from 11.0 µM to 1.8 µM.[5]
HT-29Paclitaxel0.5Potentiated cytotoxicity of 50 nM Paclitaxel.[8]
SK-OV-3Cisplatin-Synergistically inhibited cell viability.[9]
Table 3: Induction of Apoptosis (In Vitro)

Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate malignant cells.

Cell LineTreatmentApoptosis Rate (% of cells)Reference(s)
LC (Lung Cancer)Melatonin (50 µM) vs. Control24.78 ± 2.11 vs. 4.66 ± 0.34[10]
LC (Lung Cancer)Melatonin (TUNEL staining) vs. Control44.98 ± 1.32 vs. 15.34 ± 0.77[10]
SK-LU-1Melatonin (2.5-10 mM)27.1 ± 4.7 to 44.1 ± 1.9[11]
SKOV-3Paclitaxel + Melatonin vs. Paclitaxel alone~35% vs. lower (synergistic increase)
MG63Cisplatin + MelatoninSignificantly increased vs. either agent alone[12]
A549Melatonin (100 µM) + PM2.5 vs. PM2.5 aloneSignificantly prevented apoptosis
Table 4: In Vivo Tumor Growth Inhibition

Preclinical studies in animal models provide crucial data on a compound's efficacy in a whole-organism setting.

Animal ModelCancer TypeMelatonin TreatmentOutcomeReference(s)
Nude MiceBreast Cancer (MDA-MB-231)40 mg/kg dailyReduced tumor size and cell proliferation after 21 days.[13]
RatsHepatoma 7288CTC200 µ g/day Suppressed tumor growth rate by 59-67%.[14]
Male MiceSpontaneous TumorsDietary melatonin (long-term)Significantly fewer tumors and lower severity in aged mice.[15]
BALB/c Nude MiceThyroid Cancer-Reduced tumor size.[16]
Nude MiceHepatocellular Carcinoma40 mg/kg (chronic)Substantial reduction in tumor size.[16]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments cited in this guide.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of melatonin and other compounds on cancer cells.

Protocol:

  • Seed cancer cells in a 96-well plate at a density of 4x10³ to 5x10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of melatonin, the comparative drug (e.g., cisplatin), or a combination of both for 24, 48, or 72 hours.

  • After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control. The IC50 value is determined from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment.

Protocol:

  • Seed cancer cells in 6-well plates and treat with the desired compounds for the specified duration.

  • Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

  • Resuspend the cells in 1X binding buffer.

  • Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis

Objective: To detect and quantify the expression levels of specific proteins involved in signaling pathways.

Protocol:

  • Treat cancer cells with the compounds of interest and lyse the cells in RIPA buffer to extract total protein.

  • Determine the protein concentration using a BCA protein assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

  • Incubate the membrane with primary antibodies against the target proteins (e.g., p53, Bax, Bcl-2, Akt, p-Akt) overnight at 4°C.

  • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software and normalize to a loading control like β-actin or GAPDH.

Mandatory Visualization: Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways modulated by melatonin and a typical experimental workflow for its preclinical validation.

Melatonin_Apoptosis_Pathway Melatonin Melatonin ROS ↑ Reactive Oxygen Species (ROS) Melatonin->ROS Bax ↑ Bax Melatonin->Bax Bcl2 ↓ Bcl-2 Melatonin->Bcl2 Mitochondria Mitochondria ROS->Mitochondria Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Bax->Mitochondria Bcl2->Mitochondria Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Melatonin-induced intrinsic apoptosis pathway.

Melatonin_PI3K_Akt_Pathway Melatonin Melatonin PI3K PI3K Melatonin->PI3K Akt Akt (Protein Kinase B) PI3K->Akt pAkt p-Akt (Active) Akt->pAkt mTOR mTOR pAkt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis pAkt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth

Caption: Melatonin's inhibition of the PI3K/Akt/mTOR pro-survival pathway.

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cell_Culture Cancer Cell Lines Treatment Treatment: Melatonin vs. Chemo Cell_Culture->Treatment Viability_Assay Cell Viability Assay (MTT/CCK-8) Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (Flow Cytometry) Treatment->Apoptosis_Assay Western_Blot Western Blot (Signaling Proteins) Treatment->Western_Blot Data_Analysis Data Analysis & Comparison Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Western_Blot->Data_Analysis Animal_Model Xenograft Animal Model Tumor_Induction Tumor Induction Animal_Model->Tumor_Induction In_Vivo_Treatment In Vivo Treatment Tumor_Induction->In_Vivo_Treatment Tumor_Measurement Tumor Volume Measurement In_Vivo_Treatment->Tumor_Measurement IHC Immunohistochemistry (IHC) In_Vivo_Treatment->IHC Tumor_Measurement->Data_Analysis IHC->Data_Analysis

Caption: General experimental workflow for preclinical validation.

Conclusion

The preclinical evidence strongly suggests that melatonin possesses oncostatic properties across a variety of cancer types. While its direct cytotoxicity is generally lower than that of conventional chemotherapeutic agents, its multifaceted mechanisms of action, including the induction of apoptosis and inhibition of pro-survival signaling pathways, make it a compelling candidate for further investigation. Notably, melatonin's ability to synergize with and enhance the efficacy of standard cancer drugs, coupled with its excellent safety profile, highlights its potential as an adjuvant therapy in oncology. Further clinical trials are warranted to translate these promising preclinical findings into effective cancer treatments for patients.

References

comparative study of extraction methods for apotirucallanes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The extraction of apotirucallanes, a class of tetracyclic triterpenoids with promising pharmacological activities, is a critical first step in their study and potential therapeutic application. The choice of extraction method significantly impacts the yield, purity, and integrity of the isolated compounds. This guide provides a comparative overview of common extraction techniques, supported by experimental protocols and a generalized workflow, to aid researchers in selecting the most suitable method for their objectives.

Comparative Analysis of Extraction Methods

While direct comparative studies on apotirucallane extraction are limited, we can infer the efficacy of various methods based on their general principles and applications in the extraction of triterpenoids and other phytochemicals. Traditional methods like maceration and Soxhlet extraction are widely reported in the literature for apotirucallane isolation, primarily due to their simplicity and low cost. However, modern techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) offer significant advantages in terms of efficiency and reduced extraction times.

Extraction Method General Principle Typical Solvents Advantages Disadvantages Reported Application for Apotirucallanes/Tirucallanes
Maceration Soaking plant material in a solvent at room temperature for an extended period.[1]Methanol, Ethanol, ChloroformSimple, low cost, suitable for thermolabile compounds.[1]Time-consuming, potentially lower yield, large solvent consumption.[2]Yes, widely used for initial extraction from Melia azedarach, Luvunga sarmentosa, and Dysoxylum gaudichaudianum.[3][4][5]
Soxhlet Extraction Continuous extraction with a hot solvent refluxing through the plant material.[2][6]Methanol, EthanolMore efficient than maceration, requires less solvent than repeated maceration.[6]Can degrade heat-sensitive compounds, requires specialized glassware.[2]Yes, reported for the extraction of phytochemicals from various medicinal plants.[7]
Ultrasound-Assisted Extraction (UAE) Use of ultrasonic waves to disrupt cell walls and enhance solvent penetration.[8]Ethanol, MethanolReduced extraction time, lower solvent consumption, increased yield.[8][9]Potential for free radical formation at high intensity, equipment cost.[8]Not explicitly reported for apotirucallanes, but highly effective for other triterpenoids.
Microwave-Assisted Extraction (MAE) Use of microwave energy to heat the solvent and plant material, causing cell rupture.Ethanol, MethanolVery short extraction time, reduced solvent use, higher yields.[7][10]Requires specialized equipment, potential for localized overheating.Not explicitly reported for apotirucallanes, but demonstrated to be efficient for other triterpenoids.[10]

Experimental Protocols

Below are detailed experimental protocols for extraction methods that have been successfully employed for the isolation of apotirucallane and tirucallane-type triterpenoids from various plant sources.

Maceration Protocol for Melia azedarach Fruits

This protocol is adapted from a study on the isolation of a new apotirucallane-type triterpenoid.[3]

  • Preparation of Plant Material: The dried fruits of Melia azedarach (1.0 kg) are ground into a coarse powder.

  • Extraction: The powdered material is extracted three times with methanol at room temperature. Each extraction is carried out for a period of 72 hours.

  • Filtration and Concentration: The methanol extracts are combined, filtered, and the solvent is evaporated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude methanol extract is then suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. The apotirucallanes are typically found in the less polar fractions (e.g., chloroform and ethyl acetate).

  • Further Purification: The fractions containing the target compounds are then subjected to further chromatographic purification steps (e.g., column chromatography, HPLC) to isolate the pure apotirucallanes.

Maceration Protocol for Luvunga sarmentosa Roots

This protocol is based on a study analyzing the phytochemical constituents of Luvunga sarmentosa root extracts.[4]

  • Sample Preparation: The roots of Luvunga sarmentosa are collected, dried, and ground into a fine powder.

  • Extraction: The powdered root material is extracted by maceration using ethanol. The mixture is allowed to stand for a specified period with occasional agitation.

  • Fractionation: The resulting ethanol extract is then fractionated by column chromatography using a series of solvents with increasing polarity, starting with hexane, followed by chloroform, ethyl acetate, and methanol.[4]

Soxhlet Extraction Protocol (General)

This is a general protocol that can be adapted for the extraction of apotirucallanes.[7]

  • Sample Preparation: 50 g of the dried and powdered plant material is accurately weighed.

  • Extraction: The powdered sample is placed in a thimble in a Soxhlet apparatus. 80% methanol is used as the extraction solvent. The extraction is performed continuously for several hours.

  • Solvent Evaporation: After extraction, the methanol is evaporated under vacuum using a rotary evaporator at 40°C to obtain the crude extract.

Workflow for Apotirucallane Extraction and Isolation

The following diagram illustrates a general workflow from the initial plant material to the isolation of pure apotirucallane compounds.

ExtractionWorkflow PlantMaterial Plant Material (e.g., fruits, leaves, bark) Grinding Drying and Grinding PlantMaterial->Grinding Extraction Extraction (Maceration, Soxhlet, UAE, MAE) Grinding->Extraction Filtration Filtration / Centrifugation Extraction->Filtration CrudeExtract Crude Extract Filtration->CrudeExtract Partitioning Solvent Partitioning (e.g., Hexane, Chloroform, Ethyl Acetate) CrudeExtract->Partitioning Fractions Crude Fractions Partitioning->Fractions Chromatography Column Chromatography (Silica Gel, Sephadex) Fractions->Chromatography PurifiedFractions Purified Fractions Chromatography->PurifiedFractions HPLC Preparative HPLC PurifiedFractions->HPLC PureCompounds Pure Apotirucallanes HPLC->PureCompounds Analysis Structural Elucidation (NMR, MS) PureCompounds->Analysis

Caption: Generalized workflow for the extraction and isolation of apotirucallanes.

Signaling Pathways and Logical Relationships

The extraction process itself does not involve signaling pathways. However, the logical relationship between the choice of extraction method and the desired outcome (e.g., yield, purity) can be visualized. More efficient methods like UAE and MAE are expected to lead to higher yields in shorter times compared to conventional methods.

LogicalRelationship cluster_methods Extraction Methods cluster_outcomes Performance Metrics Maceration Maceration Yield Yield Maceration->Yield Low Time Extraction Time Maceration->Time High Purity Purity Maceration->Purity Variable Solvent Solvent Consumption Maceration->Solvent High Soxhlet Soxhlet Soxhlet->Yield Moderate Soxhlet->Time Moderate Soxhlet->Purity Variable Soxhlet->Solvent Moderate UAE UAE UAE->Yield High UAE->Time Low UAE->Purity Potentially Higher UAE->Solvent Low MAE MAE MAE->Yield High MAE->Time Very Low MAE->Purity Potentially Higher MAE->Solvent Low

Caption: Logical relationship between extraction methods and performance metrics.

References

Unlocking Synergistic Potential: A Comparative Guide to Melatonin Combination Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic landscape is increasingly moving towards combination therapies to enhance efficacy and overcome resistance. Melatonin, a pleiotropic molecule with a well-established safety profile, has emerged as a promising candidate for synergistic combinations across various therapeutic areas. This guide provides a comparative analysis of the synergistic effects of melatonin with other compounds, supported by experimental data, detailed protocols, and pathway visualizations to aid in research and development.

Section 1: Synergistic Effects in Oncology

Melatonin and BRAF Inhibitors (Vemurafenib) in Melanoma

The combination of melatonin with BRAF inhibitors, such as vemurafenib, has shown significant synergistic effects in preclinical models of melanoma. This synergy is particularly relevant for overcoming the acquired resistance that often develops with targeted therapies.

Quantitative Data Summary

Cell LineTreatmentIC50 of VemurafenibApoptosis Rate (%)Fold Inhibition of Cell MigrationReference
A375 Vemurafenib aloneNot specified6.5Baseline[1]
Melatonin (1 mM) + VemurafenibSignificantly Decreased13.2Markedly Enhanced[1]
SK-mel-28 Vemurafenib aloneNot specified3.8Baseline[1]
Melatonin (1 mM) + VemurafenibNot specified6.4Markedly Enhanced[1]

Note: While the exact IC50 values were not provided in the abstract, the study explicitly states that the combination of melatonin and vemurafenib significantly decreased the IC50 of vemurafenib in BRAF mutant melanoma cells[1].

Signaling Pathway: MAPK and NF-κB/iNOS/hTERT

Melatonin enhances the anti-tumor effect of vemurafenib by modulating key signaling pathways. In melanoma cells, this combination has been shown to inhibit the MAPK pathway, which is constitutively activated by BRAF mutations. Furthermore, melatonin abrogates the nuclear translocation of NF-κB p50/p65, which in turn suppresses the expression of inducible nitric oxide synthase (iNOS) and human telomerase reverse transcriptase (hTERT), both of which are implicated in tumor progression and resistance[1].

MAPK_NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BRAF (mutant) BRAF (mutant) MEK MEK BRAF (mutant)->MEK Vemurafenib ERK ERK MEK->ERK Proliferation Proliferation & Survival ERK->Proliferation IKK IKK IκB IκB IKK->IκB phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) IκB->NF-κB (p50/p65) releases NF-κB_nuc NF-κB (p50/p65) NF-κB (p50/p65)->NF-κB_nuc translocation Melatonin iNOS iNOS gene NF-κB_nuc->iNOS activates hTERT hTERT gene NF-κB_nuc->hTERT activates iNOS->Proliferation hTERT->Proliferation Neuroprotection_Pathway Oxidative Stress Oxidative Stress Neuronal Damage Neuronal Damage Oxidative Stress->Neuronal Damage Inflammation Inflammation Inflammation->Neuronal Damage Melatonin Melatonin Melatonin->Oxidative Stress scavenges ROS Antioxidant Enzymes Antioxidant Enzymes Melatonin->Antioxidant Enzymes upregulates Galantamine Galantamine Galantamine->Oxidative Stress attenuates Simvastatin Simvastatin Simvastatin->Oxidative Stress reduces Simvastatin->Inflammation reduces Antioxidant Enzymes->Oxidative Stress neutralize Anti-inflammatory Cytokines Anti-inflammatory Cytokines Anti-inflammatory Cytokines->Inflammation suppress Insomnia_Treatment Melatonin Melatonin Sleep-Wake Cycle Regulation Sleep-Wake Cycle Regulation Melatonin->Sleep-Wake Cycle Regulation regulates Magnesium Magnesium Nervous System Relaxation Nervous System Relaxation Magnesium->Nervous System Relaxation promotes Vitamin B Complex Vitamin B Complex Serotonin Synthesis Serotonin Synthesis Vitamin B Complex->Serotonin Synthesis supports Improved Sleep Quality Improved Sleep Quality Sleep-Wake Cycle Regulation->Improved Sleep Quality Nervous System Relaxation->Improved Sleep Quality Serotonin Synthesis->Melatonin precursor MTT_Assay_Workflow A Seed Cells (96-well plate) B Treat with Compounds (24-72h) A->B C Add MTT Reagent (4h incubation) B->C D Solubilize Formazan (DMSO) C->D E Measure Absorbance (570 nm) D->E F Calculate Cell Viability & IC50 E->F Apoptosis_Assay_Workflow A Treat Cells B Harvest Cells A->B C Wash with PBS B->C D Stain with Annexin V & PI C->D E Flow Cytometry Analysis D->E F Quantify Apoptotic & Necrotic Cells E->F Western_Blot_Workflow A Protein Extraction & Quantification B SDS-PAGE A->B C Protein Transfer (Membrane) B->C D Blocking C->D E Primary & Secondary Antibody Incubation D->E F Detection (ECL) E->F G Analyze Protein Expression F->G

References

Safety Operating Guide

Safe Disposal of Meliasenin B: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for the proper disposal of Meliasenin B, a non-hazardous apotirucallane-type triterpenoid isolated from the fruits of Melia azedarach.[1] Adherence to these procedures is crucial for maintaining a safe laboratory environment and ensuring compliance with standard chemical handling protocols.

Chemical and Physical Properties

A summary of key quantitative data for this compound is provided in the table below.

PropertyValue
Molecular FormulaC₃₀H₄₄O₄[2]
Molecular Weight468.67 g/mol [2]
CAS Number1221262-77-6[2]
Purity≥98.0%[1]

Hazard Assessment

According to the Safety Data Sheet (SDS), this compound is not classified as a hazardous substance or mixture.[2] However, as with any chemical, it is essential to handle it with care and use appropriate personal protective equipment (PPE). The chemical, physical, and toxicological properties have not been thoroughly investigated.

Disposal Protocol

The following step-by-step protocol outlines the recommended procedure for the disposal of this compound.

1. Personal Protective Equipment (PPE):

  • Wear standard laboratory attire, including a lab coat and closed-toe shoes.

  • Use safety glasses or goggles to protect the eyes.

  • Wear nitrile rubber gloves to prevent skin contact.

2. Small Quantities (Milligram Scale):

  • For trace amounts of this compound, such as residue on weighing paper or in empty vials, wipe the surfaces with a solvent-wetted cloth (e.g., ethanol or isopropanol).

  • Dispose of the cloth and any contaminated items (e.g., weighing paper, pipette tips) in the regular laboratory solid waste container.

3. Bulk Quantities (Gram Scale or Unused Product):

  • While this compound is not classified as hazardous, it is not recommended to dispose of bulk quantities down the drain.

  • Mix the solid this compound with a non-reactive, inert material such as sand or vermiculite.

  • Place the mixture in a sealed, clearly labeled container.

  • Dispose of the container in accordance with your institution's guidelines for non-hazardous chemical waste. If unsure, consult your institution's Environmental Health and Safety (EHS) department.

4. Contaminated Solvents:

  • If this compound is dissolved in a solvent, the disposal method is determined by the hazards of the solvent.

  • Collect the waste solvent in a designated, properly labeled hazardous waste container.

  • Follow your institution's procedures for the disposal of chemical waste solvents.

5. Spill Cleanup:

  • In the event of a spill, avoid generating dust.

  • For a solid spill, gently sweep the material into a container.

  • For a solution spill, absorb the liquid with an inert absorbent material.

  • Clean the spill area with soap and water.

  • Dispose of all cleanup materials in a sealed container as non-hazardous waste, unless the solvent used is hazardous.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

MeliaseninB_Disposal cluster_start cluster_assessment Hazard Assessment cluster_disposal_path Disposal Pathway cluster_final_disposal Final Disposal Steps start Start: Have this compound for Disposal hazard_check Is the substance hazardous? start->hazard_check sds_info Consult Safety Data Sheet (SDS) hazard_check->sds_info non_hazardous Non-Hazardous Waste Stream hazard_check->non_hazardous No (per SDS) hazardous Follow Hazardous Waste Protocol hazard_check->hazardous Yes solid_waste Dispose in Labeled Solid Waste Container non_hazardous->solid_waste Solid Form liquid_waste Collect in Designated Solvent Waste non_hazardous->liquid_waste In Solution

Figure 1. Decision workflow for this compound disposal.

References

Personal protective equipment for handling Meliasenin B

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Meliasenin B

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling this compound. The following procedures are based on established protocols for cytotoxic compounds due to the limited specific toxicological data available for this compound. It is critical to handle this compound with care in a controlled laboratory environment.

Physicochemical and Safety Data
PropertyValueReference
Chemical Formula C30H44O4[1]
Molecular Weight 468.67 g/mol [1]
CAS Number 1221262-77-6[1]
Hazard Classification Not classified as a hazardous substance or mixture.[1]
Storage Tightly closed, dry, and protected from light.

Note: While one supplier classifies this compound as non-hazardous, another source suggests that its chemical, physical, and toxicological properties have not been thoroughly investigated. Therefore, it is prudent to handle it as a potentially hazardous compound.

Personal Protective Equipment (PPE) and Handling

A comprehensive approach to personal protection is mandatory when handling this compound to minimize exposure.

Required Personal Protective Equipment
PPE ItemSpecificationRationale
Gloves Two pairs of chemotherapy-rated, powder-free nitrile gloves.Prevents skin contact and absorption. Double-gloving is a standard precaution for handling cytotoxic agents[2].
Gown Disposable, fluid-resistant, long-sleeved gown with tight-fitting cuffs.Protects skin and personal clothing from contamination[3].
Eye Protection Chemical splash goggles or a full-face shield.Protects eyes from splashes or aerosols[2][4].
Respiratory Protection An approved respirator (e.g., N95) should be used if there is a risk of generating aerosols or dust.Minimizes inhalation exposure[3][5].
Operational Workflow for Safe Handling

The following diagram outlines the procedural flow for the safe handling of this compound, from receipt to disposal.

Figure 1. Safe Handling Workflow for this compound cluster_receiving Receiving and Storage cluster_preparation Preparation cluster_handling Experimentation cluster_disposal Decontamination and Disposal Receive Receive Shipment Inspect Inspect Packaging for Damage Receive->Inspect Store Store in Designated, Labeled Area Inspect->Store DonPPE Don Appropriate PPE Store->DonPPE PrepareHood Prepare Chemical Fume Hood DonPPE->PrepareHood Weigh Weigh Compound PrepareHood->Weigh Reconstitute Reconstitute/Prepare Solution Weigh->Reconstitute Experiment Perform Experimental Procedures Reconstitute->Experiment Decontaminate Decontaminate Work Surfaces Experiment->Decontaminate Segregate Segregate Waste Decontaminate->Segregate Dispose Dispose of Waste in Labeled Bins Segregate->Dispose DoffPPE Doff PPE Correctly Dispose->DoffPPE

Caption: Figure 1. Safe Handling Workflow for this compound

Detailed Experimental Protocols

Receiving and Storage
  • Upon receipt, visually inspect the external packaging for any signs of damage or leakage[2].

  • Wear a single pair of gloves during unpacking.

  • Store this compound in a tightly sealed, clearly labeled container in a designated, secure, and well-ventilated area away from incompatible materials.

Preparation and Handling

All manipulations of this compound should be conducted within a certified chemical fume hood or other appropriate containment device to minimize inhalation exposure[3].

  • Donning PPE: Before handling, put on all required PPE in the following order: gown, respiratory protection (if needed), eye protection, and two pairs of gloves.

  • Work Surface Preparation: Cover the work surface with a disposable, absorbent pad to contain any potential spills.

  • Weighing: If weighing the solid form, do so carefully to avoid generating dust.

  • Solution Preparation: When preparing solutions, add the solvent to the solid slowly to prevent splashing.

Spill Management

In the event of a spill, prompt and appropriate cleanup is crucial. A spill kit specifically for cytotoxic drugs should be readily available[3].

  • Secure the Area: Immediately alert others and restrict access to the spill area.

  • PPE: Ensure you are wearing the appropriate PPE, including a respirator.

  • Containment: Use absorbent pads from the spill kit to gently cover and contain the spill. Do not create aerosols.

  • Cleanup: Collect the contaminated materials and place them in a designated cytotoxic waste container.

  • Decontamination: Clean the spill area with an appropriate deactivating agent, followed by a detergent and water.

  • Reporting: Report the spill to the laboratory supervisor and follow institutional procedures.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste.

  • Waste Segregation:

    • Sharps: Needles, scalpels, and other contaminated sharps should be placed in a designated sharps container for cytotoxic waste.

    • Solid Waste: Gloves, gowns, absorbent pads, and other contaminated materials should be disposed of in a clearly labeled, leak-proof cytotoxic waste container (typically a yellow bin)[6].

    • Liquid Waste: Unused solutions containing this compound should be collected in a designated hazardous waste container. Do not dispose of down the drain.

  • Container Management: All waste containers must be kept closed when not in use and disposed of according to institutional and local regulations for hazardous waste.

By adhering to these stringent safety protocols, researchers can minimize their risk of exposure and ensure a safe laboratory environment when working with this compound.

References

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